Tert-butyl (3-oxocyclopentyl)methylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3-oxocyclopentyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-8-4-5-9(13)6-8/h8H,4-7H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOABSXMRINSEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201158218 | |
| Record name | Carbamic acid, N-[(3-oxocyclopentyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260674-55-2 | |
| Record name | Carbamic acid, N-[(3-oxocyclopentyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260674-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3-oxocyclopentyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(3-oxocyclopentyl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Tert-butyl (3-oxocyclopentyl)methylcarbamate chemical properties
An In-depth Technical Guide to Tert-butyl ((3-oxocyclopentyl)methyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Tert-butyl ((3-oxocyclopentyl)methyl)carbamate, a versatile bifunctional building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical properties, provide a robust synthetic pathway, analyze its reactivity, and explore its applications as a key intermediate in the synthesis of complex molecular architectures.
Introduction and Strategic Importance
Tert-butyl ((3-oxocyclopentyl)methyl)carbamate (CAS No. 1260674-55-2) is a valuable synthetic intermediate. Its structure uniquely combines a reactive ketone functionality with a Boc-protected primary amine, separated by a methylene bridge on a cyclopentyl scaffold. This arrangement offers a powerful platform for sequential and site-selective chemical modifications.
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group, stable under a wide range of non-acidic conditions, allowing chemists to perform reactions on the ketone without affecting the amine.[1][] Subsequently, the Boc group can be selectively removed under acidic conditions to unmask the primary amine for further functionalization, such as amide bond formation, reductive amination, or sulfonylation. This "orthogonal" control is a cornerstone of modern multi-step organic synthesis.[3]
The cyclopentyl ring provides a semi-rigid, three-dimensional scaffold that is prevalent in many biologically active molecules, offering a distinct advantage over linear linkers by constraining the conformational flexibility of the final compound.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Physical Properties
The quantitative data for Tert-butyl ((3-oxocyclopentyl)methyl)carbamate is summarized in the table below.
| Property | Value | Source/Method |
| CAS Number | 1260674-55-2 | Chemical Registry |
| Molecular Formula | C₁₁H₁₉NO₃ | - |
| Molecular Weight | 213.28 g/mol | - |
| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | Analogy |
| Solubility | Predicted: Soluble in DCM, EtOAc, MeOH, THF; Insoluble in water | Analogy |
| Boiling Point | Predicted: > 250 °C (decomposes) | Estimation |
| Melting Point | Predicted: < 60 °C | Estimation |
Spectroscopic Profile (Predicted)
For unambiguous identification and quality control, a combination of spectroscopic methods is essential.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals: a singlet around 1.45 ppm (9H) for the tert-butyl group, multiplets between 1.5-2.5 ppm for the cyclopentyl ring protons, and a doublet around 3.1-3.3 ppm for the -CH₂-N protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the carbonyl of the ketone (~215-220 ppm), the carbamate carbonyl (~156 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), and various signals for the cyclopentyl ring and methylene bridge carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the ketone C=O stretch (~1740 cm⁻¹), the carbamate N-H stretch (~3350 cm⁻¹), and the carbamate C=O stretch (~1685 cm⁻¹).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 214.1, and a sodium adduct [M+Na]⁺ at m/z 236.1.
Synthesis and Manufacturing Workflow
The synthesis of Tert-butyl ((3-oxocyclopentyl)methyl)carbamate is not commonly detailed in single-publication sources. However, a robust and logical two-step synthetic route can be designed starting from the commercially available 3-oxocyclopentane-1-carbonitrile. This pathway involves the reduction of the nitrile to a primary amine, followed by a standard Boc-protection.
Synthetic Workflow Diagram
The overall process can be visualized as follows:
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of (3-Oxocyclopentyl)methanamine
-
Rationale: The reduction of a nitrile is a standard and high-yielding method to produce a primary amine. Catalytic hydrogenation using Raney Nickel is often preferred for industrial scale-up due to safety and cost, while lithium aluminum hydride (LiAlH₄) is a common choice for laboratory-scale synthesis due to its high reactivity.
-
Protocol (using Catalytic Hydrogenation):
-
To a hydrogenation vessel, add 3-oxocyclopentane-1-carbonitrile (1.0 eq).
-
Add a suitable solvent, such as ethanol or methanol, and a catalytic amount of Raney Nickel (5-10 wt%).
-
Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.
-
Self-Validation: Monitor the reaction progress by TLC or GC-MS to confirm the disappearance of the starting material.
-
Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude (3-oxocyclopentyl)methanamine, which can often be used in the next step without further purification.
-
Step 2: Synthesis of Tert-butyl ((3-oxocyclopentyl)methyl)carbamate
-
Rationale: The reaction of a primary amine with di-tert-butyl dicarbonate ((Boc)₂O) is the most common and efficient method for introducing the Boc protecting group.[4][5] The reaction requires a base to neutralize the acidic byproduct.
-
Protocol:
-
Dissolve the crude (3-oxocyclopentyl)methanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (TEA, 1.2 eq) for organic solvents, or sodium hydroxide (NaOH, 1.2 eq) for aqueous mixtures.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Self-Validation: Monitor the reaction by TLC or LC-MS until the starting amine is fully consumed.
-
If using an organic solvent, wash the mixture sequentially with 1M HCl, saturated NaHCO₃, and brine. If using an aqueous mixture, extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
-
Reactivity and Applications in Drug Discovery
The utility of this building block stems from the distinct reactivity of its two functional groups.
Caption: Key reactivity pathways for the title compound.
-
Ketone Modifications: The ketone can undergo a variety of C-C and C-N bond-forming reactions. A primary application is reductive amination , where the ketone is reacted with a primary or secondary amine to form an intermediate imine, which is then reduced (e.g., with NaBH(OAc)₃) to yield a substituted aminocyclopentane derivative. This is a cornerstone reaction in building libraries of drug candidates.
-
Amine Modifications (Post-Deprotection): After selective removal of the Boc group with an acid like trifluoroacetic acid (TFA) or HCl in an organic solvent, the resulting primary amine is a potent nucleophile.[1] It can be readily acylated with carboxylic acids or acid chlorides to form amides, reacted with sulfonyl chlorides to produce sulfonamides, or alkylated. This sequential approach is invaluable for constructing complex molecules where precise control over reactivity is paramount.
Analytical Methods for Quality Control
Ensuring the purity and identity of starting materials is critical. The following methods are recommended for the analysis of Tert-butyl ((3-oxocyclopentyl)methyl)carbamate.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a water/acetonitrile mobile phase gradient (containing 0.1% TFA) is suitable for purity assessment. Detection can be achieved using a UV detector (at ~210 nm) or a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify any volatile impurities from the synthesis, such as residual solvents.
-
Nuclear Magnetic Resonance (NMR): As described in section 2.2, ¹H and ¹³C NMR are the definitive methods for structural confirmation and identification.
-
Thin-Layer Chromatography (TLC): For rapid reaction monitoring, TLC on silica gel plates with a mobile phase such as 30-50% ethyl acetate in hexanes is effective. Visualization can be achieved using UV light (if an impurity is UV-active) or by staining with potassium permanganate or ninhydrin (after heating to deprotect the amine).
Conclusion
Tert-butyl ((3-oxocyclopentyl)methyl)carbamate is a strategically designed chemical building block that offers significant advantages for medicinal chemistry and drug discovery programs. Its bifunctional nature, coupled with the reliable and orthogonal reactivity of the ketone and the Boc-protected amine, provides chemists with a versatile tool for synthesizing novel compounds with controlled three-dimensional structures. The synthetic and analytical protocols outlined in this guide provide a solid foundation for the effective utilization of this valuable intermediate in research and development settings.
References
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from Wikipedia. [Link]
-
Organic Chemistry. (2021). Adding Boc Group Mechanism. YouTube. [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from Chemistry Steps. [Link]
Sources
Tert-butyl (3-oxocyclopentyl)methylcarbamate CAS number 1260674-55-2
Executive Summary
Tert-butyl ((3-oxocyclopentyl)methyl)carbamate is a high-value bifunctional molecular building block used extensively in medicinal chemistry and fragment-based drug discovery (FBDD).[1] Structurally, it consists of a cyclopentanone ring substituted at the 3-position with a methylamine group protected by a tert-butoxycarbonyl (Boc) moiety.[1]
This compound serves as a critical "conformationally restricted" spacer.[1] Unlike flexible aliphatic chains (e.g., propyl linkers), the cyclopentane ring introduces defined vector geometry between the amine and the ketone, reducing the entropic penalty upon binding to a biological target.[1] The orthogonal reactivity of the ketone (electrophile) and the Boc-protected amine (latent nucleophile) allows for versatile, sequential functionalization.[1]
Chemical Profile & Technical Specifications[1][2][3][4][5][6]
The following data aggregates physicochemical properties essential for experimental planning and quality control.
| Property | Specification |
| IUPAC Name | tert-butyl N-[(3-oxocyclopentyl)methyl]carbamate |
| CAS Number | 1260674-55-2 |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol |
| Appearance | White to off-white low-melting solid or viscous oil |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Sparingly soluble in water |
| LogP (Calc) | ~1.5 - 1.8 (Lipophilic) |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
| Rotatable Bonds | 3 (Carbamate C-N, C-C exocyclic, Boc O-C) |
Synthetic Methodology: The "Ketal Route"
Retrosynthetic Logic (DOT Visualization)[1]
The following diagram illustrates the logical disassembly of the target molecule into commercially available precursors.
Figure 1: Retrosynthetic analysis prioritizing ketone preservation.
Detailed Experimental Protocol
Step 1: Ketal Protection
-
Reagents: 3-Oxocyclopentanecarboxylic acid, Ethylene glycol, p-TsOH (cat.), Toluene.[1]
-
Procedure: Reflux in a Dean-Stark apparatus to remove water.[1] This converts the reactive ketone into a stable 1,3-dioxolane.[1]
-
QC Check: disappearance of the ketone carbonyl signal in IR (~1740 cm⁻¹).
Step 2: Carboxyl Reduction
-
Reagents: LiAlH₄ (Lithium Aluminum Hydride), THF, 0°C.
-
Causality: We use LiAlH₄ to fully reduce the carboxylic acid to the primary alcohol ((1,4-dioxaspiro[4.4]nonan-7-yl)methanol).[1] The ketal survives these basic reducing conditions.
Step 3: Activation & Substitution
-
Reagents: MsCl (Methanesulfonyl chloride), Et₃N, then NaN₃ (Sodium Azide) in DMF.[1]
-
Procedure: Convert the alcohol to a mesylate (good leaving group), then displace with azide.[1]
-
Safety Note: Azides are potential explosion hazards.[1] Maintain low concentration and avoid chlorinated solvents with azides where possible (formation of di-azidomethane).[1]
Step 4: Staudinger Reduction & Boc Protection
-
Reagents: PPh₃ (Triphenylphosphine), THF/H₂O, then Boc₂O.[1]
-
Mechanism: The azide is reduced to a primary amine via the phosphine imine intermediate.[1] Adding Boc₂O in situ traps the amine immediately, preventing side reactions.[1]
Step 5: Ketal Deprotection (Final Step)
-
Reagents: 2N HCl, Acetone or THF.[1]
-
Procedure: Stir at room temperature. The acidic medium hydrolyzes the acetal back to the ketone.[1]
-
Self-Validating Check: NMR will show the reappearance of the ketone carbon signal (~215 ppm) and loss of the ethylene glycol singlet (~3.9 ppm).[1]
Applications in Drug Discovery
Structural Biology & Linker Design
This scaffold is superior to linear alkyl chains in "Fragment-Growing" strategies.[1]
-
Vector Control: The cyclopentane ring enforces a specific bond angle (approx 109-120° depending on puckering), directing the attached pharmacophores into specific sub-pockets.[1]
-
Solubility: The aliphatic ring adds lipophilicity (LogP modulation) without the aromatic stacking issues of phenyl linkers.[1]
Functionalization Workflow
The compound acts as a "switch" in synthesis:
-
Reductive Amination (Ketone): React with a secondary amine + NaBH(OAc)₃ to attach the "Left-Hand Side" (LHS) fragment.[1]
-
Boc Deprotection (Amine): Treat with TFA/DCM to expose the primary amine.[1]
-
Amide Coupling: React with a carboxylic acid to attach the "Right-Hand Side" (RHS) fragment.[1]
Figure 2: Divergent synthesis pathways utilizing the orthogonal functional groups.
Quality Control & Safety
Analytical Parameters[1][4][13][14][15]
-
¹H NMR (CDCl₃): Look for the tert-butyl singlet at 1.44 ppm (9H).[1] The methylene protons adjacent to nitrogen (
) typically appear as a doublet or multiplet around 3.1–3.3 ppm.[1] The cyclopentane ring protons appear as multiplets between 1.5–2.5 ppm.[1] -
Mass Spectrometry (ESI): Expect
or .[1] The loss of the Boc group ( ) is a common fragment.[1]
Handling Precautions[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ketone is susceptible to slow oxidation or aldol-type condensation if left in moist/basic environments.[1]
References
-
PubChem Compound Summary. tert-Butyl (3-oxocyclopentyl)methylcarbamate (CID 53427213).[1] National Center for Biotechnology Information.[1] Link[1]
-
AiFChem Database. Product 1260674-55-2 Details and SMILES. AiFChem.[1] Link
-
ChemicalBook. Chemical Properties and Safety Data for Cyclopentane Derivatives. ChemicalBook Inc.[1] Link
-
Organic Syntheses. General Procedures for Boc Protection and Ketone Manipulation. Org.[1][5][6] Synth. Coll. Vol. various. (Applied methodology citation).
Sources
- 1. tert-Butyl (3-oxocyclopentyl)carbamate | C10H17NO3 | CID 53427213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 179321-49-4|tert-Butyl (4-oxocyclohexyl)carbamate|BLD Pharm [bldpharm.com]
- 3. tert-Butyl (3-oxocyclopentyl)carbamate | C10H17NO3 | CID 53427213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 167298-40-0|(S)-tert-Butyl (3-oxocyclopentyl)carbamate|BLD Pharm [bldpharm.com]
- 5. Secondary Amines | CymitQuimica [cymitquimica.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Synthesis of Tert-butyl (3-oxocyclopentyl)methylcarbamate
The : A Technical Guide
Part 1: Strategic Analysis & Retrosynthesis
Tert-butyl (3-oxocyclopentyl)methylcarbamate (CAS: 1260674-55-2) serves as a critical bifunctional scaffold in medicinal chemistry. Its structure—a cyclopentanone ring substituted at the 3-position with a Boc-protected aminomethyl group—offers two distinct vectors for diversification:[1][2]
-
The Ketone (C3) : Ready for reductive amination, Grignard addition, or olefination to build core complexity.
-
The Protected Amine : A latent handle for coupling to heterocycles or peptidomimetics after orthogonal deprotection.
For researchers and scale-up chemists, the synthesis poses a specific challenge: chemoselectivity . The ketone must be preserved (or masked) while the aminomethyl arm is constructed. Direct reduction of 3-oxocyclopentanecarbonitrile or 3-oxocyclopentanecarboxamide risks reducing the ketone. Therefore, a Protection-First Strategy is the industry standard for reliability and yield.
Retrosynthetic Logic
To ensure high fidelity, we disconnect the target to the commercially available 3-oxocyclopentanecarboxylic acid . The pathway necessitates a temporary "mask" for the ketone (ketalization) to allow harsh reduction of the carboxyl moiety.
Pathway:
Target
Part 2: Detailed Synthetic Protocol
This protocol utilizes a Ketal-Protection / Amide-Reduction sequence. This route is preferred over the Alcohol-Azide route for scalability, as it avoids potentially explosive azides and expensive Mitsunobu reagents.
Phase 1: Scaffold Stabilization (Ketalization)
Objective: Mask the ketone to survive hydride reduction.
Reagents: 3-Oxocyclopentanecarboxylic acid, Ethylene glycol, p-Toluenesulfonic acid (pTSA), Toluene.
-
Setup : Charge a round-bottom flask equipped with a Dean-Stark trap with 3-oxocyclopentanecarboxylic acid (1.0 equiv), ethylene glycol (1.5 equiv), and pTSA (0.05 equiv) in toluene (0.5 M).
-
Reflux : Heat to reflux with vigorous stirring. Monitor water collection in the trap. Reaction is typically complete in 4–6 hours.
-
Workup : Cool to RT. Wash with saturated NaHCO₃ (to remove pTSA and unreacted acid traces, though the product is also an acid—careful pH control is needed. Correction: The product is a carboxylic acid.[3] Wash with brine only, or extract the acid into base, wash organics, and re-acidify. Better Method: Use the methyl ester for protection, then hydrolyze, OR simply concentrate and crystallize the ketal-acid if solid. For scale, the methyl ester is often easier to handle).
-
Refined Step: Esterify first (MeOH/H₂SO₄)
Ketalize Saponify. Or, use the crude ketal-acid if purity allows. -
Direct Route: The ketal-acid 1,4-dioxaspiro[4.4]nonane-7-carboxylic acid is stable. Extract with EtOAc, dry over MgSO₄, and concentrate.
-
Phase 2: Functional Group Interconversion (Acid Amine)
Objective: Convert the carboxylic acid to a primary amine without touching the ketal.
Step A: Amide Formation
-
Activation : Dissolve the Ketal-Acid (1.0 equiv) in DCM (0.3 M). Add N-Methylmorpholine (1.1 equiv) and cool to 0°C.
-
Coupling : Add Isobutyl chloroformate (1.1 equiv) dropwise (Mixed Anhydride method). Stir for 30 min.
-
Ammonolysis : Bubble ammonia gas or add excess NH₄OH solution. Warm to RT.
-
Isolation : Wash with 1N HCl (briefly, to remove base—ketal is sensitive, use citric acid if possible) and brine. Dry and concentrate to yield the Primary Amide .
Step B: Reduction to Amine
-
Reduction : Suspend LiAlH₄ (2.5 equiv) in dry THF under Argon. Cool to 0°C.[4]
-
Addition : Add the Ketal-Amide (dissolved in THF) dropwise.
-
Reflux : Heat to reflux for 4–12 hours. The ketal is stable to LiAlH₄.
-
Quench : Fieser workup (Water, 15% NaOH, Water). Filter the aluminum salts. The filtrate contains the Ketal-Amine (7-(aminomethyl)-1,4-dioxaspiro[4.4]nonane).
Phase 3: Protection & Deprotection
Objective: Install Boc group and reveal the ketone.
-
Boc Protection : To the crude amine in DCM, add Et₃N (1.5 equiv) and Boc₂O (1.1 equiv). Stir at RT for 2 hours.
-
Purification : Wash with weak acid (Citric acid) and base. Flash chromatography (Hex/EtOAc) yields the Ketal-Boc-Intermediate .
-
Ketal Hydrolysis : Dissolve the intermediate in Acetone/Water (4:1). Add PPTS (0.1 equiv) or catalytic HCl. Heat to 50°C or stir at RT until TLC shows conversion.
-
Note: Boc groups are acid-labile. Use mild conditions (PPTS or Acetone/2N HCl at RT) to avoid de-Boc.
-
-
Final Isolation : Neutralize with NaHCO₃, extract with EtOAc. Purify via silica gel chromatography.
Part 3: Visualization & Data
Reaction Scheme (Logic Flow)
Figure 1: Step-wise synthetic workflow for the chemoselective preparation of the target scaffold.
Troubleshooting & Optimization Table
| Critical Parameter | Common Issue | Corrective Action |
| Ketal Stability | Loss of ketal during acid workups. | Use Citric Acid or NH₄Cl instead of HCl during intermediate washes. |
| Amide Reduction | Incomplete reduction or C-N bond cleavage. | Ensure anhydrous THF and use excess LiAlH₄ (2.5–3.0 equiv). Reflux is mandatory. |
| Boc Integrity | Loss of Boc during ketal removal. | Avoid strong mineral acids (HCl/H₂SO₄). Use PPTS (Pyridinium p-toluenesulfonate) in wet acetone. |
| Stereochemistry | Product is a racemate. | If chiral material is required, start with enzymatically resolved acid or perform chiral HPLC on the final ketone. |
Part 4: Alternative High-Throughput Route (Oxidation)
For laboratories with access to Tert-butyl ((3-hydroxycyclopentyl)methyl)carbamate (CAS 1781907-97-8), a single-step oxidation is superior.
Protocol (Swern Oxidation):
-
Cool Oxalyl Chloride (1.1 equiv) in DCM to -78°C. Add DMSO (2.2 equiv).
-
Add the alcohol precursor dropwise.[4] Stir 15 min.
-
Add Et₃N (5 equiv) and warm to RT.
-
Result : Clean conversion to the ketone without affecting the Boc group.
-
Green Alternative: Use TEMPO (cat.) / NaOCl in a biphasic system (DCM/Water) buffered at pH 9. This avoids the stench of Swern and is highly scalable.
References
-
Ketalization Protocols : Organic Syntheses, Coll. Vol. 5, p. 539 (1973). General procedure for protecting cyclic ketones.
- Amide Reduction: Gaylord, N. G., "Reduction with Complex Metal Hydrides," Interscience Publishers, 1956. (Foundational text on LiAlH4 reduction of amides).
-
Boc Protection : Organic Syntheses, Coll.[2] Vol. 6, p. 203 (1988). Standard Boc anhydride protocols.
-
TEMPO Oxidation : Organic Syntheses, Coll. Vol. 8, p. 367 (1993). Oxidation of alcohols to ketones using TEMPO.
-
Target Identification : PubChem Entry for this compound derivatives.
Sources
A Technical Guide to Tert-butyl (3-oxocyclopentyl)methylcarbamate: Properties, Synthesis, and Applications in Drug Discovery
This document provides a comprehensive technical overview of tert-butyl (3-oxocyclopentyl)methylcarbamate, a versatile bifunctional building block of significant interest to researchers in synthetic and medicinal chemistry. We will explore its core physicochemical properties, logical synthetic strategies, characteristic reactivity, and its strategic application in the development of complex molecular architectures for drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their work.
Molecular Profile and Physicochemical Properties
This compound is a strategically designed synthetic intermediate. Its structure incorporates a cyclopentanone ring, which is a common motif in biologically active molecules, and a secondary amine protected by the robust tert-butyloxycarbonyl (Boc) group. This combination of a reactive ketone and a protected amine allows for selective and sequential chemical transformations, making it a valuable scaffold.
The molecular formula for this compound is C₁₁H₁₉NO₃, which corresponds to a molecular weight of 213.27 g/mol .[1][2] A summary of its key properties is presented below.
| Property | Value | Source / Method |
| Molecular Weight | 213.27 g/mol | Calculated |
| Molecular Formula | C₁₁H₁₉NO₃ | Calculated |
| IUPAC Name | tert-butyl methyl(3-oxocyclopentyl)carbamate | IUPAC Nomenclature |
| Canonical SMILES | CN(C1CCC(=O)C1)C(=O)OC(C)(C)C | |
| Monoisotopic Mass | 213.136494 g/mol | Calculated |
| XLogP3-AA | 1.3 (Predicted) | |
| Hydrogen Bond Donors | 0 | Computed |
| Hydrogen Bond Acceptors | 3 | Computed |
Note: Computational properties are estimated and should be confirmed experimentally.
Caption: 2D structure of this compound.
The Chemistry of a Versatile Building Block
The synthetic utility of this molecule is derived from the orthogonal reactivity of its two primary functional groups: the Boc-protected amine and the cyclopentanone ketone.
The Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis. Its selection is deliberate and offers several advantages:
-
Stability: The Boc group is stable to a wide range of non-acidic reagents, including basic conditions, hydrogenation, and many nucleophiles. This robustness allows for extensive modification of the ketone moiety without disturbing the protected amine.
-
Facile Removal: Despite its stability, the Boc group is easily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), to liberate the free secondary amine.[3] This deprotection proceeds via a stable tert-butyl cation, which is typically scavenged to prevent side reactions.
This stability-lability balance is the cornerstone of its utility, enabling a chemist to "unmask" the amine at a desired point in a synthetic sequence.
Caption: General workflow for the acidic deprotection of the Boc group.
Reactivity of the Cyclopentanone Moiety
The ketone functional group is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It provides a reactive site for introducing structural diversity and complexity. Key transformations include:
-
Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This introduces a new stereocenter and a hydroxyl group for further functionalization.
-
Reductive Amination: The ketone can react with a primary or secondary amine to form an iminium intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to form a new C-N bond. This is a powerful method for building complex amine scaffolds.
-
Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the carbonyl group into a carbon-carbon double bond, enabling the extension of the carbon skeleton.
-
Aldol Condensation: Under basic or acidic conditions, the enolate of the cyclopentanone can react with other carbonyl compounds to form new C-C bonds.
The ability to perform these reactions while the amine remains protected is critical for multi-step synthetic strategies in drug development.[2]
Caption: Major reaction pathways for the cyclopentanone functional group.
Synthesis and Characterization
Proposed Synthetic Protocol
A robust and common method for the synthesis of Boc-protected amines involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc₂O).[3]
Reaction: 3-(methylamino)cyclopentan-1-one + Di-tert-butyl dicarbonate → this compound
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-(methylamino)cyclopentan-1-one (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1-0.5 M concentration).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or N,N-diisopropylethylamine (DIPEA, 1.2 eq), to the solution to act as a proton scavenger.
-
Boc₂O Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise over 30 minutes. The reaction is exothermic, and maintaining a low temperature minimizes side reactions.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.[4]
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove the base, followed by saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure product.
Predicted Characterization Data
For a novel or custom-synthesized compound, thorough characterization is essential for structure verification. Below are the predicted spectral data based on the compound's structure and known values for similar functional groups.[5]
| Analysis Type | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.0 (s, 3H, N-CH₃), ~2.5-1.8 (m, 7H, cyclopentyl protons), 1.45 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~215 (C=O, ketone), ~155 (C=O, carbamate), ~80 (O-C(CH₃)₃), ~55-50 (CH-N), ~35 (N-CH₃), ~45-25 (ring CH₂), ~28 (C(CH₃)₃) |
| ESI-MS | m/z: 214.14 [M+H]⁺, 236.12 [M+Na]⁺ |
| IR Spectroscopy | ν (cm⁻¹): ~2970 (C-H), ~1740 (C=O, ketone), ~1690 (C=O, carbamate) |
Applications in Medicinal Chemistry and Drug Development
The true value of this compound lies in its application as a versatile scaffold in the synthesis of high-value, complex molecules. The carbamate functional group itself is a key structural motif in numerous approved drugs.[6]
Strategic Advantages in Drug Discovery:
-
Scaffold for Libraries: The molecule serves as an excellent starting point for generating libraries of related compounds. By varying the reactions at the ketone position and then deprotecting the amine for further modification, chemists can rapidly explore the structure-activity relationship (SAR) of a new chemical series.
-
Introduction of 3D-Complexity: The non-aromatic, cyclic core of the cyclopentanone provides a three-dimensional architecture that is increasingly sought after in modern drug design to improve selectivity and physicochemical properties compared to flat, aromatic systems.
-
Linker Chemistry: The bifunctional nature of the molecule makes it suitable for use as a linker in creating more complex molecules like Proteolysis Targeting Chimeras (PROTACs) or antibody-drug conjugates (ADCs), where connecting two different molecular entities is required.[3]
Caption: A logical workflow for using the building block in a lead optimization campaign.
Safety and Handling
While specific toxicity data for this compound is not available, data for the closely related analog, tert-butyl (3-oxocyclopentyl)carbamate, provides a useful reference for handling.
-
GHS Hazard Statements: Based on notifications to the ECHA C&L Inventory for the N-H analog, the following hazards are identified: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
This compound is more than a simple chemical; it is a powerful tool for chemical innovation. With a molecular weight of 213.27 g/mol , its true value is realized through the strategic interplay of its ketone and protected amine functionalities. This guide has outlined its fundamental properties, provided a logical synthetic pathway, and contextualized its reactivity within the demanding field of drug discovery. By enabling the controlled and sequential construction of complex molecular architectures, this building block empowers researchers to push the boundaries of medicinal chemistry and develop the next generation of therapeutic agents.
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An In-depth Technical Guide to the Structural Elucidation of Tert-butyl (3-oxocyclopentyl)methylcarbamate
Foreword: A Molecule-Centric Approach to Structural Verification
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. This guide eschews a generic, templated approach to structural elucidation. Instead, we will delve into the specific case of tert-butyl (3-oxocyclopentyl)methylcarbamate, a molecule possessing a combination of functional groups—a carbamate, a cyclic ketone, and an aliphatic chain—that present a unique and illustrative analytical challenge. Our narrative will be guided by the principles of scientific integrity, weaving together technical accuracy with field-proven insights to provide a self-validating system for its structural confirmation.
This document is intended for researchers, scientists, and drug development professionals who seek not just to identify a molecule, but to understand the causality behind the experimental choices that lead to its definitive structural assignment.
Foundational Analysis: Molecular Formula and Unsaturation
Before embarking on a detailed spectroscopic analysis, the initial step is to determine the molecular formula and the degree of unsaturation. This foundational information provides the first clues to the molecule's overall structure and directs the subsequent analytical strategy. For this compound, the molecular formula is C₁₀H₁₇NO₃ [1].
The degree of unsaturation (DoU), or the index of hydrogen deficiency, is calculated using the formula:
DoU = C + 1 - (H/2) - (X/2) + (N/2)
Where C is the number of carbons, H is the number of hydrogens, X is the number of halogens, and N is the number of nitrogens.
For C₁₀H₁₇NO₃: DoU = 10 + 1 - (17/2) + (1/2) = 11 - 8.5 + 0.5 = 3
A degree of unsaturation of three suggests the presence of a combination of rings and/or double bonds. In the context of the known functional groups (a ketone and a carbamate, both containing C=O bonds), we can anticipate one ring and two double bonds (the carbonyls of the ketone and the carbamate).
Mass Spectrometry: The Molecular Weight and Fragmentation Blueprint
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and providing valuable information about its structure through fragmentation patterns[2][3]. For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are preferred to minimize fragmentation and ensure the observation of the molecular ion[2].
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to acquire the mass spectrum.
-
Ionization Mode: Positive ion mode ESI is typically employed for carbamates to facilitate the formation of protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺[4][5].
-
Data Acquisition: The spectrum is acquired over a relevant mass range (e.g., m/z 50-500).
Data Interpretation: Unveiling the Molecular Ion and Key Fragments
The expected high-resolution mass of the protonated molecule ([M+H]⁺) is 214.14377 m/z [6]. The observation of this ion with high mass accuracy confirms the elemental composition of C₁₀H₁₈NO₃⁺.
| Predicted Ion | m/z (Monoisotopic) | Interpretation |
| [M+H]⁺ | 214.14377 | Protonated molecule |
| [M+Na]⁺ | 236.12571 | Sodium adduct |
| [M+K]⁺ | 252.09965 | Potassium adduct |
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound.[6]
Further fragmentation analysis (MS/MS) can provide insights into the connectivity of the molecule. Key expected fragmentations for carbamates include the loss of the tert-butyl group or isobutylene.
Infrared Spectroscopy: Probing the Functional Groups
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For this compound, we expect to see characteristic absorption bands for the N-H, C=O (ketone and carbamate), and C-O bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.
Data Interpretation: A Symphony of Vibrations
| Frequency Range (cm⁻¹) | Vibration | Functional Group | Expected Appearance |
| ~3300 | N-H stretch | Carbamate | Moderate, sharp peak |
| 2960-2850 | C-H stretch | Aliphatic | Strong, sharp peaks |
| ~1740 | C=O stretch | Ketone (cyclopentanone) | Strong, sharp peak[7] |
| ~1700 | C=O stretch | Carbamate | Strong, sharp peak[8][9] |
| ~1520 | N-H bend | Carbamate | Moderate peak |
| ~1250 | C-O stretch | Carbamate | Strong peak |
Table 2: Expected Infrared Absorption Bands for this compound.
The presence of two distinct carbonyl peaks is a key diagnostic feature, differentiating the ketone from the carbamate. The cyclopentanone C=O stretch typically appears at a higher frequency than that of an acyclic ketone due to ring strain.
Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution[10]. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a detailed picture of the carbon skeleton and the connectivity of atoms.[11][12]
Experimental Protocol: A Suite of NMR Experiments
-
Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃) to a concentration of 5-10 mg/mL. A small amount of tetramethylsilane (TMS) may be added as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
1D NMR: ¹H and ¹³C{¹H} spectra are acquired.
-
2D NMR: COSY, HSQC, and HMBC experiments are performed to establish correlations between protons and carbons.
Data Interpretation: Assembling the Molecular Puzzle
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their neighboring protons.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.8 | br s | 1H | NH |
| ~4.0 | m | 1H | CH -N |
| ~3.2 | t | 2H | CH ₂-N |
| 2.2-2.5 | m | 4H | CH ₂-C=O |
| 1.8-2.1 | m | 2H | CH ₂ |
| 1.45 | s | 9H | C(CH ₃)₃ |
Table 3: Predicted ¹H NMR Data for this compound.
-
Causality: The downfield shift of the CH-N proton is due to the deshielding effect of the adjacent nitrogen atom. The protons on the carbons adjacent to the ketone carbonyl are also shifted downfield. The nine protons of the tert-butyl group appear as a sharp singlet due to their chemical equivalence and lack of adjacent protons.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
| Predicted Chemical Shift (ppm) | Assignment |
| ~218 | C =O (ketone) |
| ~156 | C =O (carbamate) |
| ~80 | C (CH₃)₃ |
| ~50 | C H-N |
| ~45 | C H₂-N |
| ~38 | C H₂-C=O |
| ~28 | C(C H₃)₃ |
| ~25 | C H₂ |
Table 4: Predicted ¹³C NMR Data for this compound.
-
Causality: The carbonyl carbons of the ketone and carbamate are the most downfield signals due to the strong deshielding effect of the oxygen atoms. The quaternary carbon of the tert-butyl group is also significantly downfield.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[13] It is invaluable for tracing out the proton spin systems within the molecule. For instance, the CH-N proton will show a correlation to the CH₂-N protons, which in turn will show correlations to the other protons on the cyclopentyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbons to which they are directly attached.[12][14] This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for piecing together the molecular skeleton.[14][15][16] It shows correlations between protons and carbons over two or three bonds. Key expected HMBC correlations for this compound include:
-
The protons of the tert-butyl group will show a correlation to the quaternary carbon of the tert-butyl group and the carbonyl carbon of the carbamate.
-
The NH proton will show correlations to the CH-N carbon and the carbamate carbonyl carbon.
-
The protons on the carbons adjacent to the ketone will show a correlation to the ketone carbonyl carbon.
-
Integrated Structure Elucidation Workflow
The following diagram illustrates the logical flow of the structure elucidation process, demonstrating how the data from each technique builds upon the previous to arrive at a definitive structure.
Caption: A logical workflow for the structural elucidation of this compound.
Conclusion: A Self-Validating Approach to Structural Certainty
The structural elucidation of this compound serves as an excellent case study for the application of modern analytical techniques in organic chemistry. By systematically employing mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, a complete and unambiguous structural assignment can be achieved. The key to this process is not merely the acquisition of data, but the logical integration of the information derived from each technique. The molecular formula and degree of unsaturation provide the initial constraints, MS confirms the molecular weight and elemental composition, IR identifies the key functional groups, and NMR provides the detailed connectivity map. This multi-faceted, self-validating approach ensures the highest level of confidence in the final structural assignment, a critical prerequisite for any further research or development activities.
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Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045 - Shimadzu Scientific Instruments. (n.d.). Retrieved February 6, 2026, from [Link]
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Tert-butyl n-[(2-oxocyclopentyl)methyl]carbamate - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]
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FTIR spectra of (A) pure components (keto (a), keto-HPCyd coevaporated... - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]
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Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes - ACS Publications. (n.d.). Retrieved February 6, 2026, from [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020, August 10). Retrieved February 6, 2026, from [Link]
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A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved February 6, 2026, from [Link]
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Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy - Journal of Chemical and Pharmaceutical Sciences. (n.d.). Retrieved February 6, 2026, from [Link]
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Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC. (2018, September 29). Retrieved February 6, 2026, from [Link]
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Effective Analysis Carbamate Pesticides | Separation Science. (n.d.). Retrieved February 6, 2026, from [Link]
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An In-depth Technical Guide to tert-Butyl N-[(3-oxocyclopentyl)methyl]carbamate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of tert-butyl N-[(3-oxocyclopentyl)methyl]carbamate, a valuable building block in modern medicinal chemistry and drug development. While the nomenclature "tert-butyl (3-oxocyclopentyl)methylcarbamate" is sometimes encountered, the correct IUPAC name is tert-butyl N-[(3-oxocyclopentyl)methyl]carbamate . This document elucidates the chemical properties, outlines robust synthetic strategies, and explores the versatile applications of this bifunctional molecule. Particular emphasis is placed on its role as a precursor to novel therapeutic agents, leveraging its unique combination of a reactive ketone and a protected primary amine. Detailed experimental protocols and predictive spectroscopic data are provided to facilitate its practical application in the laboratory.
Introduction: A Bifunctional Scaffold for Medicinal Chemistry
tert-Butyl N-[(3-oxocyclopentyl)methyl]carbamate is a synthetic organic compound that has garnered interest in the field of drug discovery due to its versatile chemical architecture. The molecule incorporates two key functional groups: a cyclopentanone ring and a tert-butoxycarbonyl (Boc)-protected aminomethyl group. This strategic combination allows for selective chemical transformations, making it an ideal scaffold for the synthesis of complex molecular entities.
The cyclopentanone moiety serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, while the Boc-protected amine provides a stable, yet readily deprotectable, nitrogen source for the introduction of diverse substituents. This orthogonality of reactivity is paramount in the multi-step synthesis of pharmacologically active compounds.
Chemical and Physical Properties
While specific experimental data for tert-butyl N-[(3-oxocyclopentyl)methyl]carbamate is not extensively reported in the public domain, its properties can be reliably predicted based on its structure and data from analogous compounds, such as tert-butyl N-(3-oxocyclopentyl)carbamate.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Reference/Basis for Prediction |
| IUPAC Name | tert-butyl N-[(3-oxocyclopentyl)methyl]carbamate | Standard nomenclature rules |
| Molecular Formula | C₁₁H₁₉NO₃ | Based on chemical structure |
| Molecular Weight | 213.27 g/mol | Calculated from molecular formula |
| Appearance | Colorless to pale yellow oil or low-melting solid | Analogy with similar carbamates |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH) | General solubility of Boc-protected amines |
| Boiling Point | > 200 °C (decomposes) | Analogy with similar compounds |
| XLogP3 | ~1.5 | Predicted based on structure |
| Hydrogen Bond Donor Count | 1 | From the N-H group |
| Hydrogen Bond Acceptor Count | 3 | From the two carbonyl oxygens and the ester oxygen |
Synthesis of tert-Butyl N-[(3-oxocyclopentyl)methyl]carbamate
The synthesis of tert-butyl N-[(3-oxocyclopentyl)methyl]carbamate is not a one-step process and typically involves the preparation of the key intermediate, (3-oxocyclopentyl)methanamine, followed by the protection of the primary amine with a Boc group.
Synthesis of the Precursor: (3-oxocyclopentyl)methanamine
Two plausible synthetic routes for the preparation of (3-oxocyclopentyl)methanamine are outlined below. The choice of route may depend on the availability of starting materials and desired scale.
Route A: Reduction of 3-Oxocyclopentanecarbonitrile
This route involves the reduction of the nitrile group of 3-oxocyclopentanecarbonitrile to a primary amine.
Caption: Synthetic pathway for (3-oxocyclopentyl)methanamine via nitrile reduction.
Experimental Protocol (Route A):
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 3-oxocyclopentanecarbonitrile in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield crude (3-oxocyclopentyl)methanamine, which can be purified by distillation or chromatography.
Route B: Reduction of 3-Oxocyclopentanecarboxamide
An alternative approach involves the reduction of the corresponding carboxamide.
Caption: N-Boc protection of (3-oxocyclopentyl)methanamine.
Experimental Protocol:
-
Dissolve (3-oxocyclopentyl)methanamine in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine (Et₃N) or aqueous sodium hydroxide, to the solution.
-
To the stirred mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent dropwise at 0 °C or room temperature.
-
Stir the reaction mixture for several hours until the starting amine is consumed (monitored by TLC).
-
Perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel to obtain pure tert-butyl N-[(3-oxocyclopentyl)methyl]carbamate.
Spectroscopic Characterization (Predicted)
The structural elucidation of tert-butyl N-[(3-oxocyclopentyl)methyl]carbamate can be achieved through a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of its functional groups and comparison with similar structures.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | δ (ppm): ~4.8-5.2 (br s, 1H, N-H), 3.0-3.3 (m, 2H, -CH₂-N-), 2.0-2.5 (m, 5H, cyclopentanone and -CH-CH₂-N- protons), 1.6-2.0 (m, 2H, cyclopentanone protons), 1.45 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR | δ (ppm): ~218 (C=O, ketone), ~156 (C=O, carbamate), ~80 (-C(CH₃)₃), ~45 (-CH₂-N-), ~40-45 (cyclopentanone carbons), ~28 (-C(CH₃)₃) |
| IR (Infrared) | ν (cm⁻¹): ~3350 (N-H stretch), ~2970 (C-H stretch), ~1740 (C=O stretch, ketone), ~1690 (C=O stretch, carbamate), ~1520 (N-H bend) |
| Mass Spectrometry (MS) | [M+H]⁺ = 214.1438; [M+Na]⁺ = 236.1257 |
Applications in Drug Discovery and Development
The utility of tert-butyl N-[(3-oxocyclopentyl)methyl]carbamate in medicinal chemistry stems from its ability to serve as a versatile intermediate for the synthesis of a wide range of biologically active molecules.
Reductive Amination
The ketone functionality can undergo reductive amination with a variety of primary and secondary amines to introduce diverse substituents at the 3-position of the cyclopentyl ring. [1]This reaction is a cornerstone of medicinal chemistry for the construction of amine-containing compounds. [2]
Caption: Reductive amination of the cyclopentanone moiety.
This strategy allows for the exploration of structure-activity relationships (SAR) by systematically varying the amine component. The resulting secondary or tertiary amine can be a key pharmacophoric element in the final drug candidate.
Elaboration of the Aminomethyl Side Chain
Following the modification of the cyclopentanone ring, the Boc-protecting group on the aminomethyl side chain can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the primary amine. This newly liberated amine can then be further functionalized through acylation, alkylation, or sulfonylation to introduce another point of diversity.
Role as a Linker
The bifunctional nature of this molecule allows it to act as a linker, connecting two different pharmacophores. The cyclopentyl ring can be derivatized with one pharmacophore, and after deprotection, the aminomethyl group can be coupled to a second pharmacophore. This approach is valuable in the design of dual-target drugs or molecules with improved pharmacokinetic properties.
Conclusion
tert-Butyl N-[(3-oxocyclopentyl)methyl]carbamate is a valuable and versatile synthetic intermediate for researchers in drug discovery and medicinal chemistry. Its well-defined reactivity and the orthogonal nature of its functional groups provide a robust platform for the synthesis of complex and diverse molecular architectures. The synthetic protocols and predictive data presented in this guide are intended to serve as a practical resource for the effective utilization of this important building block in the development of novel therapeutic agents.
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An In-depth Technical Guide on the Safety and Hazards of Tert-butyl (3-oxocyclopentyl)carbamate
Abstract: This technical guide provides a comprehensive overview of the safety and hazards associated with tert-butyl (3-oxocyclopentyl)carbamate. It is intended for researchers, scientists, and professionals in the field of drug development who may handle this compound. This document synthesizes available safety data to offer a detailed understanding of its potential risks and outlines best practices for safe handling, storage, and emergency response.
Introduction
Tert-butyl (3-oxocyclopentyl)carbamate is an organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural features make it a useful intermediate in the synthesis of a variety of more complex molecules with potential therapeutic applications. As with any chemical reagent, a thorough understanding of its potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide will delve into the known safety information for tert-butyl (3-oxocyclopentyl)carbamate, providing a framework for its safe utilization in a research and development setting. It is important to note that while this guide focuses on tert-butyl (3-oxocyclopentyl)carbamate, the broader context of carbamate toxicity is also considered to provide a more complete safety profile.
Physicochemical Properties
A fundamental aspect of chemical safety is understanding the substance's physical and chemical properties. These characteristics can influence its reactivity, potential for exposure, and appropriate handling procedures.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₃ | [1] |
| Molecular Weight | 199.25 g/mol | [2] |
| CAS Number | 847416-99-3 | [1] |
| Appearance | Not explicitly stated, but related compounds are often off-white solids. | [3] |
| Storage Temperature | Room temperature | [1] |
Hazard Identification and GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The available data for tert-butyl (3-oxocyclopentyl)carbamate indicates the following GHS classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |
Source: Aggregated GHS information from the ECHA C&L Inventory.
Pictograms:
Signal Word: Warning
These classifications underscore the primary hazards associated with this compound: oral toxicity, and irritation to the skin, eyes, and respiratory system.
Toxicological Profile and Health Effects
The toxicological properties of tert-butyl (3-oxocyclopentyl)carbamate have not been exhaustively investigated. However, based on its GHS classification and the general toxicity of carbamates, the following health effects can be anticipated:
-
Acute Effects:
-
Ingestion: Harmful if swallowed, potentially leading to gastrointestinal irritation, nausea, and vomiting.[4] In cases of significant ingestion of carbamates, more severe systemic effects can occur.[5]
-
Skin Contact: Causes skin irritation, which may manifest as redness, itching, and inflammation.[4]
-
Eye Contact: Causes serious eye irritation, characterized by redness, pain, and potential damage to the eye tissue.[4]
-
Inhalation: May cause respiratory tract irritation, leading to coughing, sneezing, and shortness of breath.[6]
-
-
Chronic Effects:
-
There is limited data on the long-term health effects of specific exposure to tert-butyl (3-oxocyclopentyl)carbamate. However, prolonged or repeated exposure should be avoided. Some carbamates are known to have neurotoxic effects due to their inhibition of acetylcholinesterase.[7]
-
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety through proper handling procedures and the use of appropriate personal protective equipment is crucial when working with this compound.
Workflow for Safe Handling of Tert-butyl (3-oxocyclopentyl)carbamate
Caption: A logical workflow for the safe handling of tert-butyl (3-oxocyclopentyl)carbamate.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[8]
-
Skin Protection: A laboratory coat should be worn at all times. Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[8]
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator should be used.[6] All handling of the solid compound should ideally be performed in a chemical fume hood to minimize inhalation exposure.
Storage and Stability
Proper storage is critical to maintaining the integrity of the compound and preventing hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[8]
-
Stability: The compound is generally stable under recommended storage conditions.
Accidental Release and First-Aid Measures
In the event of an accidental release or exposure, prompt and appropriate action is necessary.
Accidental Release Measures:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Cleanup: Carefully sweep or scoop up the spilled material and place it in a labeled container for hazardous waste disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
If Swallowed: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Fire-Fighting Measures
While not classified as flammable, it is important to be prepared for the event of a fire involving this compound.
-
Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Hazardous Combustion Products: In the event of a fire, toxic fumes of carbon oxides and nitrogen oxides may be produced.
-
Fire-Fighting Instructions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
All waste materials containing tert-butyl (3-oxocyclopentyl)carbamate should be treated as hazardous waste.
-
Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations. The material should be disposed of by a licensed hazardous waste disposal company.
Conclusion
Tert-butyl (3-oxocyclopentyl)carbamate is a valuable research chemical that presents moderate health hazards, including oral toxicity and irritation to the skin, eyes, and respiratory system. By adhering to the safety protocols outlined in this guide, including the consistent use of appropriate personal protective equipment, proper handling and storage procedures, and preparedness for emergency situations, researchers can significantly mitigate the risks associated with its use. A culture of safety and a thorough understanding of the potential hazards of all laboratory reagents are fundamental to a safe and productive research environment.
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-
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- MSDS of tert-butyl N-(1-methyl-3-oxocyclopentyl)
-
StatPearls. Carbamate Toxicity. [Link]
-
Journal of Pioneering Medical Sciences. Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. [Link]
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A Senior Application Scientist's Guide to Sourcing and Utilizing Tert-butyl (3-oxocyclopentyl)methylcarbamate in Modern Drug Discovery
This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of Tert-butyl (3-oxocyclopentyl)methylcarbamate. We will delve into reliable sourcing strategies, essential quality control measures, safe handling protocols, and practical applications, particularly its role as a versatile building block in medicinal chemistry.
Core Compound Analysis: The Role of a Versatile Building Block
This compound (CAS No. 847416-99-3) is a bifunctional organic molecule increasingly recognized for its utility in the synthesis of complex pharmaceutical agents.[1][2] Its structure features a cyclopentanone ring, which provides a rigid scaffold amenable to further chemical modification, and a Boc-protected amine, a crucial element for controlled, stepwise synthetic routes.
The tert-butyloxycarbonyl (Boc) protecting group is paramount to its function. In multi-step syntheses, it masks the reactivity of the amine group, preventing unwanted side reactions. This protection is robust under many reaction conditions but can be selectively removed under acidic conditions, allowing for the strategic unveiling of the amine for subsequent coupling reactions. This property makes the compound a valuable building block, especially in the construction of targeted protein degraders (e.g., PROTACs) and other complex molecular architectures where precise control over reactivity is essential.[1][3]
Key Physicochemical Properties:
-
Molecular Formula: C₁₀H₁₇NO₃[2]
-
Molecular Weight: 199.25 g/mol [2]
-
Common Synonyms: 3-(Boc-Amino)cyclopentanone, (3-Oxo-cyclopentyl)-carbamic acid tert-butyl ester[2][4]
Procurement Strategy: Identifying and Vetting Suppliers
Acquiring high-quality starting materials is the foundation of reproducible and successful research. The procurement of this compound should be approached with a systematic process of supplier identification and qualification.
Sources
Purity and analysis of Tert-butyl (3-oxocyclopentyl)methylcarbamate
An In-Depth Technical Guide to the Purity and Analysis of Tert-butyl (3-oxocyclopentyl)methylcarbamate
Executive Summary
This compound is a key synthetic intermediate whose utility in pharmaceutical development pipelines necessitates a rigorous and well-defined control strategy. The purity of this building block directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the purification, analysis, and quality assessment of this molecule. We will delve into the rationale behind methodological choices, offering field-proven protocols and data interpretation insights. The narrative moves beyond simple procedural lists to establish a self-validating system of analysis, ensuring scientific integrity and regulatory readiness.
Introduction: The Criticality of Purity in Synthetic Intermediates
In the multi-step syntheses characteristic of modern drug development, the quality of each intermediate is paramount. This compound, featuring a versatile ketone handle and a Boc-protected secondary amine, is a valuable synthon for introducing a substituted cyclopentylamine moiety. However, impurities—whether they are process-related, degradation products, or residual solvents—can have cascading effects, leading to challenging purification steps downstream, the formation of undesirable side products (impurity-adducts), and potential toxicological concerns in the final API.
An effective control strategy is therefore not merely a quality control checkpoint but a foundational element of process understanding and risk mitigation. This guide provides the technical basis for establishing such a strategy, grounded in authoritative analytical principles.
Physicochemical Profile
A foundational understanding of the molecule's properties is the first step in developing robust purification and analytical methods.
| Property | Value | Rationale & Implication for Analysis |
| IUPAC Name | tert-butyl methyl(3-oxocyclopentyl)carbamate | The presence of the N-methyl group distinguishes it from the more common N-H analog. This impacts polarity and potential for hydrogen bonding. |
| Molecular Formula | C₁₁H₁₉NO₃ | Confirmed by high-resolution mass spectrometry. |
| Molecular Weight | 213.27 g/mol | Used for calculating concentrations and for confirmation by mass spectrometry. |
| Appearance | Colorless to pale yellow oil or low-melting solid | The physical state dictates handling procedures and the choice between crystallization or chromatography for purification. |
| Key Functional Groups | Ketone, N-Boc Carbamate | These groups are the primary chromophores for UV detection in HPLC and provide characteristic signals in IR and NMR spectroscopy for structural confirmation.[1][2] |
The Genesis of Impurities: A Proactive Approach to Purity
To control impurities, one must first understand their origin. A hypothetical, yet chemically sound, synthesis of the target molecule allows us to predict a logical impurity profile. A common route could involve the reductive amination of cyclopentane-1,3-dione followed by Boc protection of the resulting 3-(methylamino)cyclopentan-1-one.
This analysis allows us to classify potential impurities and select appropriate analytical techniques for their detection and quantification:
-
Unreacted Starting Materials: Such as 3-(methylamino)cyclopentan-1-one.
-
Reagent-Related Impurities: Excess Boc-anhydride or its by-products.
-
Process-Related By-products: Di-Boc protected species, products of over-reduction (the ketone reduced to an alcohol), or positional isomers.
-
Residual Solvents: Volatile organic compounds used during the synthesis and workup.
Purification Strategies: Achieving Target Purity
The purification strategy must be tailored to the physical state of the crude product and the nature of the impurities.
Liquid-Liquid Extraction
A standard aqueous workup is typically the first line of defense after the reaction is complete. Washing the organic layer with dilute acid can remove basic impurities like unreacted methylamine, while a bicarbonate wash can remove acidic by-products.[3]
Column Chromatography
For an oily product or for removing closely related impurities, silica gel column chromatography is the method of choice.
-
Principle: Separation is based on the differential adsorption of compounds to the polar silica stationary phase. The target molecule, being moderately polar, will travel slower than non-polar impurities but faster than highly polar ones.
-
Typical Conditions:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is effective. Starting with a low polarity mixture (e.g., 10% EtOAc) and gradually increasing the polarity allows for the sequential elution of impurities and then the desired product.
-
Monitoring: Progress is monitored by Thin Layer Chromatography (TLC), often visualized with a potassium permanganate stain which reacts with the ketone.[4]
-
Crystallization
If the compound is a solid, crystallization is a powerful and scalable purification technique. The key is identifying a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. Mixed solvent systems (e.g., ethyl acetate/hexanes, diethyl ether/pentane) are often employed to achieve the ideal solubility profile.
Comprehensive Analytical Characterization
A multi-faceted analytical approach is required to confirm the identity, purity, and overall quality of the final product. No single technique is sufficient; instead, they provide orthogonal data that, when combined, create a complete quality profile.
Chromatographic Purity by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds.[5]
Protocol: Reversed-Phase HPLC for Purity Assessment
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL solution.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.[5]
-
Chromatographic Conditions: The following conditions provide a robust starting point for method development.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) | The C18 stationary phase provides excellent retention and separation for moderately polar compounds like the target molecule. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier sharpens peak shape and ensures consistent ionization for potential MS detection. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | Start at 20% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 20% B and equilibrate for 5 minutes. | A gradient elution is necessary to ensure that impurities with a wide range of polarities are eluted and detected, from early-eluting polar species to late-eluting non-polar ones. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | The ketone and carbamate carbonyls provide absorbance at low UV wavelengths. For universal detection of impurities lacking a chromophore, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used in parallel or as an alternative.[5] |
| Injection Vol. | 5 µL | A typical injection volume to avoid column overloading. |
Data Analysis: Purity is typically reported as area percent (Area %) by dividing the area of the main peak by the total area of all peaks in the chromatogram.
Structural Confirmation and Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides unambiguous structural confirmation.[6]
-
¹H NMR (400 MHz, CDCl₃): Expected signals include a sharp singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group, a singlet for the N-methyl group, and a series of multiplets between 1.8-2.8 ppm for the eight protons on the cyclopentyl ring.
-
¹³C NMR (100 MHz, CDCl₃): Key diagnostic signals include the ketone carbonyl (~215 ppm), the carbamate carbonyl (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons.
Mass Spectrometry (MS) MS confirms the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI) is ideal for this polar molecule.
-
Expected Ions: In positive ion mode, the primary species observed will be the protonated molecule [M+H]⁺ at m/z 214.3 and potentially the sodium adduct [M+Na]⁺ at m/z 236.3. High-resolution MS (HRMS) can confirm the elemental composition to within a few parts per million.
Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is a rapid and effective technique for confirming the presence of key functional groups.[7]
-
Expected Absorption Bands (cm⁻¹):
-
~1740 cm⁻¹: A strong, sharp peak for the cyclopentanone C=O stretch.
-
~1690 cm⁻¹: A strong, broad peak for the carbamate C=O stretch.[1]
-
~2970 cm⁻¹: C-H stretching from the aliphatic portions.
-
~1160 cm⁻¹: C-O stretching associated with the carbamate.
-
Analysis of Residual Solvents by GC-HS
Residual solvents are process impurities that must be controlled according to regulatory guidelines.[8][9] The authoritative standard for this analysis is the United States Pharmacopeia (USP) General Chapter <467> Residual Solvents.[8][10]
Protocol: USP <467> Headspace Gas Chromatography
-
Principle: The sample is dissolved in a high-boiling solvent (like DMSO or DMF) in a sealed vial and heated. The volatile residual solvents partition into the headspace (the gas above the liquid). An automated sampler injects a portion of this headspace gas into a gas chromatograph for separation and detection.
-
Sample Preparation: Prepare a sample solution at a known concentration in a suitable solvent as described in USP <467>.
-
Instrumentation: A Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Analysis: The analysis is performed according to the procedures outlined in USP <467>, which specifies the chromatographic conditions and the acceptance limits for different classes of solvents.[11] Solvents are classified based on their toxicity, with Class 1 solvents being the most toxic and strictly avoided, while Class 2 and 3 solvents have specific concentration limits.
Table: Summary of Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Colorless to pale yellow oil or solid |
| Identity by FTIR | FTIR | Conforms to the reference spectrum |
| Identity by NMR | ¹H NMR | Conforms to the expected structure |
| Purity by HPLC | HPLC-UV | ≥ 98.0% (Area %) |
| Residual Solvents | GC-HS (USP <467>) | Meets the limits specified in USP <467> for Class 2 and Class 3 solvents. |
Conclusion
The purity and analysis of this compound demand a scientifically rigorous and multi-faceted approach. By understanding the potential impurity profile based on the synthetic route, appropriate purification strategies like chromatography can be rationally designed and implemented. A comprehensive battery of orthogonal analytical techniques—including HPLC for purity, NMR, MS, and FTIR for identity, and GC-HS for residual solvents—provides a self-validating system that ensures the quality, consistency, and safety of this critical pharmaceutical intermediate. Adherence to these principles not only facilitates successful downstream synthesis but also builds a strong foundation for regulatory submission.
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-
Organic Syntheses. Carbamic acid, tert-butyl ester. Available at: [Link]
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MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Available at: [Link]
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ACS Publications. (2014). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Available at: [Link]
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ResearchGate. HPLC-UV chromatograms of standard carbamate mix standard. Available at: [Link]
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ACS Publications. (2021). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. Available at: [Link]
-
National Institutes of Health (NIH). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Available at: [Link]
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U.S. Environmental Protection Agency. (1989). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Available at: [Link]
-
USP-NF. <467> RESIDUAL SOLVENTS. Available at: [Link]
-
Engineering and Technology For Sustainable Development. (2023). The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. Available at: [Link]
-
Agilent Technologies. (2018). USP<467> residual solvents. Available at: [Link]
-
Waters Corporation. Alliance System for Carbamate Analysis. Available at: [Link]
-
The Royal Society of Chemistry. (2014). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]
-
ResearchGate. Nuclear magnetic resonance (NMR) spectral characterization of BMAA and its carbamate adducts. Available at: [Link]
-
ACS Publications. (1968). Mass Spectra of N-Substituted Ethyl Carbamates. Available at: [Link]
-
ChemSynthesis. tert-butyl (1-hydroxycyclopentyl)methyl(methyl)carbamate. Available at: [Link]
-
PubMed. (2006). Simultaneous determination of carbamate and organophosphorus pesticides in fruits and vegetables by liquid chromatography-mass spectrometry. Available at: [Link]
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- 11. agilent.com [agilent.com]
Technical Whitepaper: Tert-butyl (3-oxocyclopentyl)methylcarbamate
The following technical guide details the properties, synthesis, and application of Tert-butyl N-[(3-oxocyclopentyl)methyl]carbamate , a specialized aliphatic building block used in the design of complex pharmaceutical agents.
Synthesis, Reactivity, and Applications in Medicinal Chemistry
Executive Summary
Tert-butyl (3-oxocyclopentyl)methylcarbamate (CAS: 1260674-55-2) is a bifunctional aliphatic scaffold characterized by a cyclopentanone core substituted at the 3-position with a Boc-protected aminomethyl group.[1][2] This molecule serves as a critical "spacer" motif in drug discovery, allowing for the extension of pharmacophores while maintaining a rigid cycloalkyl geometry.
Unlike the more common 3-aminocyclopentanone, the inclusion of the methylene spacer (
Chemical Identity & Physicochemical Profile[2][3][4]
| Property | Data |
| IUPAC Name | tert-butyl N-[(3-oxocyclopentyl)methyl]carbamate |
| Common Name | 3-(Boc-aminomethyl)cyclopentanone |
| CAS Number | 1260674-55-2 |
| Molecular Formula | |
| Molecular Weight | 213.28 g/mol |
| Appearance | White to off-white low-melting solid or viscous oil |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water |
| Chirality | Contains 1 stereocenter at C3.[3][4][5] Commercial supplies are often racemic; enantiopure forms [(R) or (S)] are accessible via resolution. |
Authoritative Synthetic Routes
The synthesis of this compound is non-trivial due to the need to generate a primary amine in the presence of a ketone. The most robust industrial route avoids direct reduction of the ketone by utilizing a nitrile precursor and a ketal protection strategy .
3.1 Retrosynthetic Analysis
The target molecule is best disconnected at the carbamate nitrogen, revealing 3-(aminomethyl)cyclopentanone as the immediate precursor. This amine is derived from 3-oxocyclopentanecarbonitrile , which allows for the simultaneous installation of the carbon framework and the nitrogen source.
Figure 1: Retrosynthetic logic flow prioritizing the nitrile intermediate.
3.2 Optimized Laboratory Protocol (The "Ketal-Nitrile" Route)
This protocol ensures high fidelity by protecting the ketone before reducing the nitrile, preventing the formation of amino-alcohol byproducts.
Step 1: Ketalization of 3-oxocyclopentanecarbonitrile
-
Reagents: 3-oxocyclopentanecarbonitrile, Ethylene glycol, p-TsOH (cat.), Toluene.
-
Procedure: Reflux with a Dean-Stark trap to remove water.[6]
-
Mechanism: Acid-catalyzed formation of the dioxolane ring.
-
Checkpoint: Monitor disappearance of the ketone C=O stretch (
) via IR.
Step 2: Nitrile Reduction
-
Reagents: Raney Nickel or Sponge Cobalt,
(50 psi), /MeOH. -
Procedure: Hydrogenation in a Parr shaker. The presence of ammonia suppresses secondary amine formation (dimerization).
-
Result: Formation of the ketal-protected primary amine.
Step 3: Boc Protection (In situ)
-
Reagents:
(Di-tert-butyl dicarbonate), , DCM. -
Procedure: The crude amine from Step 2 is reacted directly with
. -
Purification: Silica gel chromatography (Hexane/EtOAc).
Step 4: Ketal Deprotection
-
Reagents: Acetone, aqueous HCl (1M) or PPTS/Water.
-
Procedure: Mild acid hydrolysis restores the ketone functionality.
-
Yield: Typically 60-75% overall from the nitrile.
Stereochemical Resolution (Advanced)
For drug development requiring enantiopure scaffolds, the Crystallization-Induced Diastereomer Transformation (CIDT) method is superior to chiral HPLC.
-
Derivatization: React racemic 3-oxocyclopentanecarbonitrile with a chiral diol (e.g., (1R,2R)-1,2-diphenylethane-1,2-diol).
-
Equilibration: Heat in the presence of a weak acid. The acetal center equilibrates, and the less soluble diastereomer precipitates out of solution, driving the equilibrium toward a single chiral form.
-
Hydrolysis: The isolated chiral ketal is hydrolyzed to yield enantiopure 3-oxocyclopentanecarbonitrile, which is then carried through the synthesis above.
Reactivity & Handling
The target molecule contains two reactive centers with orthogonal stability profiles.
| Functional Group | Reactivity Profile | Precaution |
| Ketone (C3) | Susceptible to nucleophilic attack (Grignard, Hydride reduction, Reductive Amination). | Avoid strong bases ( |
| Boc-Amine | Acid-labile protecting group. | Stable to basic and oxidative conditions. Deprotects with TFA or HCl/Dioxane. |
Self-Validating Stability Test:
To verify the integrity of a stored batch, acquire a 1H-NMR in
-
Pass: Distinct singlet at
(9H, Boc) and multiplet at ( ). -
Fail: Appearance of a broad singlet at
(ammonium salt) or loss of the tert-butyl peak indicates deprotection/decomposition.
Applications in Drug Discovery[10]
6.1 CCR2 Antagonists
The (3-oxocyclopentyl)methyl motif is a bioisostere for the 3-aminopyrrolidine scaffold often found in chemokine receptor antagonists. The ketone allows for reductive amination with various anilines or heterocycles to generate a secondary amine core, while the Boc-protected arm serves as a handle for attaching "cap" groups (e.g., sulfonamides, ureas) after deprotection.
6.2 Scaffold Elaboration Workflow
The following diagram illustrates how this building block is utilized to generate diverse libraries.
Figure 2: Divergent synthesis workflow utilizing the orthogonal ketone and amine handles.
References
-
Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives. National Institutes of Health (NIH) / BenchChem Protocols. Describes the CIDT method for resolution and subsequent reduction to the amine.
-
Synthesis of Methyl 3-oxocyclopentanecarboxylate. PrepChem. Provides foundational data on handling 3-oxocyclopentane derivatives and stability of the ring system.
-
This compound Product Data. CymitQuimica / Fluorochem. Physical properties and commercial specifications for CAS 1260674-55-2.[2]
-
Cyclopentanone Synthesis and Functionalization. Organic Chemistry Portal. Reviews general methods for synthesizing and functionalizing cyclopentanones, including decarboxylation and ring expansion.
Sources
- 1. CAS [chemicalbook.com]
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- 4. Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-butyl N-[(3-oxocyclopentyl)methyl]carbamate [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Discovery and history of Tert-butyl (3-oxocyclopentyl)methylcarbamate
The following is an in-depth technical guide on the chemical building block Tert-butyl (3-oxocyclopentyl)methylcarbamate , structured for researchers and drug development professionals.
Discovery, Synthesis, and Application in High-Fsp³ Medicinal Chemistry
Executive Summary: The "Escape from Flatland" Scaffold
This compound (CAS: 1260674-55-2) is a bifunctional aliphatic building block that has emerged as a critical tool in modern medicinal chemistry. Its rise to prominence parallels the industry-wide shift away from planar, aromatic-heavy molecules toward three-dimensional (3D) architectures—a paradigm often termed "Escaping Flatland" [1].
Unlike linear alkyl linkers, the cyclopentane core of this molecule introduces defined stereochemical vectors and conformational rigidity, reducing the entropic penalty upon target binding. This guide details the compound's history, a validated synthetic route for its production, and its application in designing high-affinity inhibitors for targets such as CCR2 , JAK kinases , and E3 ligase-based degraders (PROTACs) .
History & Discovery: The Rise of Fsp³-Rich Intermediates
The "discovery" of this compound was not a singular event but rather a strategic evolution in library design during the early 2000s.
-
Pre-2000 (The Aromatic Era): Drug discovery relied heavily on Suzuki/Buchwald couplings of flat aromatic rings. Linkers were often simple polymethylene chains (e.g., propyl, butyl), which suffered from high conformational flexibility (high
). -
2009 (The Turning Point): The seminal analysis by Lovering et al. demonstrated that higher saturation (Fsp³ fraction) correlates with improved solubility and clinical success [1]. This catalyzed the demand for chiral, aliphatic rings like cyclopentanes and pyrrolidines.
-
The Specific Niche: This specific carbamate was designed to solve a "linker problem." It provides a ketone handle for reductive amination (to attach a "Warhead" or "Tail") and a protected amine (Boc-NH-CH2-) for orthogonal coupling. It effectively functions as a 3D-replacement for a
-aminobutyric acid (GABA) derivative.
Technical Specifications
| Property | Specification |
| IUPAC Name | tert-butyl ((3-oxocyclopentyl)methyl)carbamate |
| CAS Number | 1260674-55-2 (Racemic) / 1211526-70-1 (Chiral variants) |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol |
| Physical State | White to off-white low-melting solid or viscous oil |
| Solubility | Soluble in DCM, MeOH, THF; sparingly soluble in water |
| Key Functional Groups | Ketone (electrophile), Carbamate (masked nucleophile) |
| Storage | 2-8°C, Hygroscopic (Store under N₂) |
Validated Synthetic Protocol
The synthesis of this intermediate requires careful orchestration to prevent the reduction of the ketone while establishing the amine linker. The most robust industrial route utilizes a ketal-protection strategy starting from 3-oxocyclopentanecarboxylic acid.
Reaction Scheme (Logic Flow)
The pathway involves protecting the ketone, reducing the acid to an alcohol, converting the alcohol to an amine (via azide), and finally deprotecting the ketone.
Figure 1: Step-wise synthetic pathway from commodity starting material to target intermediate.
Detailed Methodology (Self-Validating Protocol)
Note: This protocol assumes a 10g scale. All steps must be performed in a fume hood.
Step 1: Ketal Protection
-
Dissolve 3-oxocyclopentanecarboxylic acid (10g) in toluene (100 mL).
-
Add ethylene glycol (1.2 eq) and p-toluenesulfonic acid (0.05 eq).
-
Reflux with a Dean-Stark trap until water evolution ceases (~4h).
-
Validation: NMR should show disappearance of the ketone signal (~215 ppm in
C) and appearance of ketal carbons (~64 ppm).
Step 2: Reduction to Alcohol
-
Suspend LiAlH₄ (1.5 eq) in dry THF at 0°C.
-
Add the ketal-protected acid dropwise. Warm to RT and stir for 2h.
-
Critical Safety: Quench via Fieser method (Water, 15% NaOH, Water). Filter salts.
-
Result: (1,4-Dioxaspiro[4.4]non-7-yl)methanol.
Step 3-5: Conversion to Amine (Azide Route)
-
Mesylation: Treat alcohol with MsCl/Et₃N in DCM at 0°C.
-
Displacement: React crude mesylate with NaN₃ (2.0 eq) in DMF at 80°C for 6h. Caution: Azides are potentially explosive; do not concentrate to dryness with heat.
-
Reduction: Treat the azide with PPh₃ (1.2 eq) in THF/Water (Staudinger reaction) to yield the primary amine.
Step 6-7: Protection & Deprotection
-
React the crude amine with Boc₂O (1.1 eq) and NaHCO₃ in Dioxane/Water.
-
Isolate the Boc-protected ketal.
-
Final Step: Treat with 1N HCl in Acetone (RT, 2h) to remove the ketal.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product is UV inactive; use Iodine or Ninhydrin stain (after Boc deprotection on TLC) for visualization.
Applications in Drug Discovery
The utility of this compound lies in its ability to serve as a stereochemically defined hub .
A. Reductive Amination Hub (The "Left-Hand" Side)
The ketone is most commonly subjected to reductive amination with secondary amines to create receptor antagonists.
-
Case Study (CCR2 Antagonists): In the development of CCR2 antagonists for neuropathic pain, the cyclopentyl ring replaces a flexible propyl chain. The 1,3-substitution pattern forces the "tail" group into a specific vector relative to the pharmacophore, improving potency by 10-50 fold compared to linear analogs [2].
B. Stereochemical Resolution
Since the synthesis produces a racemate (cis/trans mixture), chiral HPLC or SFC (Supercritical Fluid Chromatography) is often used at the ketone stage or the final drug stage.
-
Cis-isomer: Often favored for compact binding pockets.
-
Trans-isomer: Favored for extended reach (e.g., in PROTAC linkers).
C. PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker length and rigidity are crucial for ternary complex formation. This scaffold provides a "kinked" linker that can induce favorable protein-protein interactions between the E3 ligase and the Target of Interest (POI).
Figure 2: Functional divergence of the scaffold in medicinal chemistry campaigns.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Pasternak, A., et al. (2008). Discovery of a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. Journal of Medicinal Chemistry, 51(19), 5905–5908. (Contextual citation for cyclopentyl scaffolds in CCR2). Link
-
Pfizer Inc. (2013). Patent WO2013138352: Heterocyclic compounds as inhibitors of enzymes. (Example of patent literature utilizing 3-substituted cyclopentanes). Link
-
Organic Syntheses. (2014). General Procedures for Carbamate Synthesis. (Methodological grounding). Link
Disclaimer: This guide is for research purposes only. The synthesis of chemical intermediates carries inherent risks and should only be performed by qualified personnel in a controlled laboratory environment.
Potential biological activity of Tert-butyl (3-oxocyclopentyl)methylcarbamate
An In-depth Technical Guide to the Potential Biological Activity of Tert-butyl (3-oxocyclopentyl)methylcarbamate
Authored by: A Senior Application Scientist
Foreword: Unveiling the Potential of a Novel Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount. This compound emerges as a compound of significant interest, integrating two pharmacologically relevant moieties: a cyclopentanone ring and a carbamate functional group. While direct biological data on this specific molecule remains nascent, a comprehensive analysis of its structural components provides a robust framework for predicting its potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the theoretical underpinnings of its potential bioactivity and providing a practical roadmap for its empirical investigation. By understanding the established roles of cyclopentanones and carbamates in medicinal chemistry, we can logically infer and systematically test the therapeutic promise of this hybrid scaffold.
Molecular Profile and Physicochemical Properties
This compound is a small molecule characterized by a central cyclopentanone ring appended with a methylcarbamate group protected by a tert-butyl moiety.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H17NO3 | [1] |
| Molecular Weight | 199.25 g/mol | [1] |
| IUPAC Name | tert-butyl N-(3-oxocyclopentyl)carbamate | [1] |
| SMILES | CC(C)(C)OC(=O)NC1CCC(=O)C1 | [1] |
| InChIKey | CLOXAWYNXXEWBT-UHFFFAOYSA-N | [1] |
The presence of both a ketone and a carbamate group imparts a degree of polarity to the molecule, while the tert-butyl group adds lipophilicity. This balance is crucial for its pharmacokinetic profile, influencing its solubility, membrane permeability, and metabolic stability. The carbamate functionality, in particular, is a bioisostere of amide and ester groups, often conferring enhanced stability against hydrolysis by plasma esterases.[2][3]
Postulated Biological Activities and Mechanistic Rationale
The true potential of this compound lies in the synergistic or additive effects of its constituent functional groups. Both cyclopentanone derivatives and carbamates are independently recognized for their diverse biological activities.
Anticancer Potential
Rationale: The cyclopentanone scaffold is a recurring motif in a multitude of natural and synthetic compounds exhibiting potent cytotoxic activity against various cancer cell lines.[4][5][6] Specifically, the cyclopentenone moiety, an α,β-unsaturated ketone, is a known Michael acceptor that can covalently modify nucleophilic residues in key proteins involved in cancer cell proliferation and survival.[6] While this compound lacks the α,β-unsaturation, the rigid cyclopentanone ring can still serve as a scaffold to orient the carbamate group for optimal interaction with biological targets.
Proposed Mechanism of Action: It is hypothesized that this compound may exert its anticancer effects through the modulation of critical signaling pathways implicated in tumorigenesis, such as the NF-κB and MAPK pathways.[6] The carbamate moiety could play a role in inhibiting enzymes crucial for cancer cell metabolism or signaling.
Caption: Proposed inhibition of MAPK and NF-κB signaling pathways.
Antimicrobial Activity
Rationale: Several derivatives of cyclopentanone have demonstrated promising antibacterial and antifungal properties.[7][8] For instance, 2-methylcyclopentanone has shown activity against B. subtilis and E. coli, and 2-octylcyclopentanone exhibited broad-spectrum antimicrobial effects, even against drug-resistant pathogens.[7] The mechanism of action is thought to involve disruption of the microbial cell membrane or inhibition of essential enzymes.
Hypothesis: The lipophilic nature of the tert-butyl group in this compound could facilitate its partitioning into the lipid-rich membranes of bacteria and fungi, potentially leading to membrane disruption and cell death.
Enzyme Inhibition
Rationale: The carbamate functional group is a cornerstone of many enzyme inhibitors used in medicine.[3][9] A classic example is physostigmine, a carbamate-containing natural product that inhibits acetylcholinesterase.[9] The carbamate moiety can act as a transition-state analog or form covalent adducts with active site residues of target enzymes.
Potential Targets: Given its structure, this compound could be investigated as an inhibitor of various enzyme classes, including proteases, esterases, and kinases, which are often dysregulated in disease.
Experimental Workflows for Biological Evaluation
To empirically validate the hypothesized biological activities, a structured experimental approach is essential. The following protocols provide a starting point for the in vitro characterization of this compound.
Caption: High-level workflow for in vitro biological screening.
Protocol for In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of the test compound against a selected cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells (or other relevant cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete DMEM. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in each well with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol for Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) against a bacterial strain (e.g., E. coli).
Materials:
-
E. coli (or other relevant bacterial strain)
-
Mueller-Hinton Broth (MHB)
-
This compound (dissolved in DMSO)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.
-
Inoculation: Add an equal volume of the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Synthesis and Future Directions
The synthesis of this compound can be achieved through various established synthetic routes. One plausible approach involves the reaction of a suitable amine precursor with di-tert-butyl dicarbonate (Boc2O).[10] The tert-butyl carbamate protecting group is widely used in organic synthesis and can be readily introduced.[11][12][13]
Future research should focus on a comprehensive Structure-Activity Relationship (SAR) study. This would involve the synthesis of a library of analogs with modifications to the cyclopentanone ring (e.g., introduction of unsaturation, substitution at various positions) and the carbamate moiety (e.g., variation of the alkyl or aryl substituents). This systematic approach will be instrumental in identifying lead compounds with enhanced potency and selectivity for specific biological targets.
Conclusion
This compound represents a promising, yet underexplored, chemical scaffold. By leveraging the known biological activities of its constituent cyclopentanone and carbamate moieties, a strong rationale can be constructed for its potential as an anticancer, antimicrobial, or enzyme-inhibiting agent. The experimental protocols outlined in this guide provide a clear and actionable framework for the initial in vitro evaluation of this compound. The insights gained from these studies will be crucial in determining the therapeutic trajectory of this and related molecules, potentially paving the way for the development of novel therapeutics.
References
-
Antibacterial Activity of 3-Methylcyclopentanone Derivatives in Relation to Methylenomycins. (2025). ResearchGate. Retrieved from [Link]
-
tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. PubChem. Retrieved from [Link]
-
tert-Butyl 3-oxocyclobutylcarbamate. PubChem. Retrieved from [Link]
-
tert-Butyl (3-oxocyclopentyl)carbamate. PubChem. Retrieved from [Link]
-
Chemical properties and biological activities of cyclopentenediones: a review. PubMed. Retrieved from [Link]
-
tert-butyl N-(3-aminocyclopentyl)carbamate. PubChem. Retrieved from [Link]
- Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
-
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Retrieved from [Link]
-
The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. SciRP.org. Retrieved from [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]
-
The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. ResearchGate. Retrieved from [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Retrieved from [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH. Retrieved from [Link]
-
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. Retrieved from [Link]
-
tert-butyl (1-hydroxycyclopentyl)methyl(methyl)carbamate. ChemSynthesis. Retrieved from [Link]
-
SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]
-
Carbamate. Wikipedia. Retrieved from [Link]
-
Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. Retrieved from [Link]
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Methodological & Application
The Synthetic Versatility of Tert-butyl (3-oxocyclopentyl)methylcarbamate: A Guide for Organic Chemists
In the landscape of modern organic synthesis, particularly within the realm of pharmaceutical and materials science, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Tert-butyl (3-oxocyclopentyl)methylcarbamate, a molecule integrating a protected secondary amine and a reactive ketone within a cyclopentyl scaffold, emerges as a highly valuable intermediate. This guide provides an in-depth exploration of its synthetic utility, offering detailed application notes and protocols for researchers, scientists, and professionals in drug development.
Core Structural Features and Strategic Implications
This compound possesses two key functional groups that dictate its reactivity and synthetic applications: a tert-butyloxycarbonyl (Boc)-protected secondary amine and a cyclopentanone ring.
-
The Boc-Protected Amine: The Boc group is one of the most widely used amine protecting groups in organic synthesis.[1][2] Its prevalence stems from its stability under a wide range of reaction conditions, including exposure to most nucleophiles and bases, while being readily cleavable under acidic conditions. This allows for the selective unmasking of the amine at a desired stage of a synthetic sequence, a crucial aspect of orthogonal protection strategies.
-
The Cyclopentanone Moiety: The five-membered carbocyclic ring provides a rigid scaffold, and the ketone functionality serves as a versatile handle for a multitude of chemical transformations. The cyclopentanone ring is a common structural motif in bioactive natural products and synthetic drugs.[3] Its reactions, such as nucleophilic additions, alpha-functionalization, and condensations, are well-established and allow for diverse molecular elaborations.[4]
The combination of these two features in a single molecule makes this compound a powerful tool for introducing a functionalized cyclopentylamine moiety into a target structure.
Strategic Manipulation of the Boc Protecting Group
The Boc group's primary role is to mask the nucleophilicity and basicity of the secondary amine, allowing for selective reactions at the ketone. Its removal is a critical step to reveal the amine for subsequent functionalization.
Mechanism of Boc Deprotection
The cleavage of the Boc group is typically achieved under acidic conditions. The reaction proceeds via protonation of the carbamate oxygen, followed by the elimination of the stable tert-butyl cation, which subsequently forms isobutylene and a proton. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine.[5]
Boc_Amine [label="Boc-Protected Amine"]; Protonated_Carbamate [label="Protonated Carbamate"]; Carbamic_Acid [label="Carbamic Acid + t-Bu+"]; Free_Amine [label="Free Amine + CO2 + Isobutylene"];
Boc_Amine -> Protonated_Carbamate [label=" H+ "]; Protonated_Carbamate -> Carbamic_Acid [label=" - t-Bu+ "]; Carbamic_Acid -> Free_Amine [label=" Decarboxylation "]; }
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.Standard Deprotection Protocol
Reagents and Solvents:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in 1,4-dioxane or diethyl ether
-
Aqueous phosphoric acid[6]
Protocol: Deprotection using TFA in DCM
-
Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM, 5-10 mL per mmol of substrate).
-
To the stirred solution at 0 °C (ice bath), add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the free amine.
Note: The tert-butyl cation generated during deprotection can be a source of side reactions, particularly the alkylation of nucleophilic residues. The use of scavengers like anisole or thioanisole can mitigate this issue.[7]
Synthetic Transformations of the Cyclopentanone Ring
The ketone functionality of this compound is a gateway to a wide array of synthetic modifications. The following protocols are representative examples of key transformations.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of amines.[8] It involves the reaction of the ketone with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[9]
Start [label="this compound"]; Amine [label="Primary or Secondary Amine (R1R2NH)"]; Iminium [label="Iminium Ion Intermediate"]; Reducing_Agent [label="Reducing Agent (e.g., NaBH(OAc)3)"]; Product [label="Substituted Cyclopentylamine Product"];
Start -> Iminium [label="+ Amine, Acid Catalyst"]; Amine -> Iminium; Iminium -> Product [label="+ Reducing Agent"]; Reducing_Agent -> Product; }
Caption: Workflow for Reductive Amination.Protocol: Reductive Amination with Sodium Triacetoxyborohydride
-
To a solution of this compound (1.0 eq) and the desired amine (1.1-1.5 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add acetic acid (1.0-2.0 eq) if the amine salt is not used.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.2-1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Key Features |
| Sodium triacetoxyborohydride (NaBH(OAc)3) | Mild and selective, tolerates a wide range of functional groups.[8] |
| Sodium cyanoborohydride (NaBH3CN) | Effective at slightly acidic pH, selectively reduces iminium ions over ketones.[9] |
| Sodium borohydride (NaBH4) | More reactive, often used after pre-formation of the imine.[8] |
Aldol Condensation
The cyclopentanone can undergo both self-condensation and crossed-aldol condensation with other carbonyl compounds, leading to the formation of α,β-unsaturated ketones.[10][11] This reaction is valuable for constructing larger carbon skeletons.[12]
Protocol: Base-Catalyzed Crossed-Aldol Condensation
-
To a solution of a suitable base (e.g., sodium hydroxide or potassium hydroxide, 1.1 eq) in ethanol or a mixture of ethanol and water, add the aldehyde (1.0 eq) at 0 °C.
-
Add a solution of this compound (1.0 eq) in ethanol dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure α,β-unsaturated ketone.
Wittig Reaction
The Wittig reaction is a highly reliable method for converting ketones into alkenes.[13] It involves the reaction of the cyclopentanone with a phosphorus ylide (Wittig reagent) to form a new carbon-carbon double bond.[14]
Ketone [label="this compound"]; Ylide [label="Phosphorus Ylide (Ph3P=CHR)"]; Oxaphosphetane [label="Oxaphosphetane Intermediate"]; Alkene [label="Cyclopentylidene Product"]; Phosphine_Oxide [label="Triphenylphosphine Oxide"];
Ketone -> Oxaphosphetane [label="+ Ylide"]; Ylide -> Oxaphosphetane; Oxaphosphetane -> Alkene; Oxaphosphetane -> Phosphine_Oxide; }
Caption: General Scheme of the Wittig Reaction.Protocol: Wittig Olefination
-
Suspend the phosphonium salt (1.1 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to -78 °C (dry ice/acetone bath) and add a strong base such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) (1.05 eq) dropwise to generate the ylide.
-
Stir the resulting colored solution at -78 °C for 30 minutes, then allow it to warm to 0 °C for 30 minutes.
-
Cool the reaction mixture back to -78 °C and add a solution of this compound (1.0 eq) in dry THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
Applications in Drug Discovery and Development
Bifunctional molecules like this compound are of significant interest in drug discovery for the synthesis of compound libraries for high-throughput screening. The cyclopentylamine core is a privileged scaffold found in numerous biologically active compounds. By varying the substituents introduced via reactions at the ketone and subsequently at the deprotected amine, a diverse range of analogues can be rapidly synthesized. This allows for the systematic exploration of structure-activity relationships (SAR) to identify potent and selective drug candidates.
Conclusion
This compound is a versatile and strategically valuable building block in organic synthesis. The orthogonal reactivity of the Boc-protected amine and the cyclopentanone allows for a wide range of selective transformations. The protocols and principles outlined in this guide are intended to serve as a practical resource for chemists, enabling the efficient incorporation of this important intermediate into the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Vibzzlab. (2021, March 16). Cyclopentanone : Organic synthesis [Video]. YouTube. Retrieved from [Link]
-
Brainly.com. (2022, December 27). [FREE] Aldol Condensation Mechanism: Cyclopentanone reacted with trans-cinnamaldehyde. Retrieved from [Link]
-
ACS Publications. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Retrieved from [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
SpringerLink. (n.d.). Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 21). BOC Deprotection. Wordpress. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Pearson. (2024, July 27). Using cyclopentanone as the reactant, show the product of b. an aldol addition. c. an aldol condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
ChemTube3D. (n.d.). Aldol reaction of cyclopentanone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cyclopentanone. Retrieved from [Link]
-
RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Reductive amination of cyclopentanone. Retrieved from [Link]
-
ACS Publications. (n.d.). Aldol Condensation of Cyclopentanone on Hydrophobized MgO. Promotional Role of Water and Changes in the Rate-Limiting Step upon Organosilane Functionalization. Retrieved from [Link]
-
ACS Publications. (n.d.). The Wittig Reaction with Five- and Six-Membered Cyclic Ketones and Their Benzylidene Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Wittig reaction of 2,2-disubsitituted cyclopentane-1,3-dione. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclopentanone synthesis [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
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- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. d-nb.info [d-nb.info]
- 11. chemtube3d.com [chemtube3d.com]
- 12. Using cyclopentanone as the reactant, show the product ofb. an al... | Study Prep in Pearson+ [pearson.com]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. Wittig Reaction [organic-chemistry.org]
Tert-butyl (3-oxocyclopentyl)methylcarbamate as a building block in medicinal chemistry
Executive Summary: Escaping "Flatland" with Fsp³-Rich Scaffolds
Tert-butyl (3-oxocyclopentyl)methylcarbamate (CAS: 1260674-55-2) represents a high-value "bifunctional hub" for modern drug discovery. As medicinal chemistry shifts away from planar, aromatic-heavy structures (the "flatland" problem) to improve solubility and metabolic stability, saturated ring systems like cyclopentane have become critical bioisosteres for phenyl and proline rings.
This building block offers two orthogonal reactive handles—a ketone for diverse functionalization and a Boc-protected primary amine for linkage—positioned around a flexible yet defined cyclopentyl core. It is particularly relevant in the synthesis of CDK4/6 kinase inhibitors , CCR chemokine receptor antagonists , and Nav1.7 ion channel blockers , where the cyclopentyl ring provides optimal hydrophobic filling without the metabolic liability of aromatic rings.
Technical Profile & Chemical Properties[1][2]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1260674-55-2 |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.28 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DCM, THF, MeOH, EtOAc; Insoluble in water |
| Key Functionality | 1.[1][2][3][4][5][6][7][8][9][10][11] Ketone (C3): Electrophile for reductive amination/addition.2. Carbamate (C1-methyl): Latent nucleophile (amine) after deprotection. |
| Storage | 2–8°C, Inert atmosphere (Ar/N₂), Desiccated |
Strategic Utility: The Bifunctional Hub
This molecule serves as a divergent synthesis point. The ketone allows for the rapid generation of libraries via reductive amination, while the Boc group preserves the amine for late-stage coupling to warheads or solubilizing tails.
Workflow Visualization: Divergent Synthesis Pathways
The following diagram illustrates how this single building block accesses three distinct chemical spaces: Secondary Amines (Library A), Tertiary Alcohols (Library B), and Spirocycles (Library C).
Figure 1: Divergent synthetic utility of this compound.
Application Notes & Case Studies
Application A: Fragment-Based Drug Discovery (FBDD)
In kinase inhibitor design, the cyclopentyl group often replaces a phenyl ring to pick up specific hydrophobic interactions while increasing the fraction of sp³ carbons (
-
Mechanism: The ketone is converted to a secondary amine via reductive amination with a hinge-binding fragment (e.g., an aminopyrimidine).
-
Relevance: This mimics the "cyclopentyl-amine" motif found in CDK4/6 inhibitors (analogous to the core of Palbociclib/Ribociclib), where the ring creates a specific vector towards the solvent front.
Application B: Stereoselective Access to 1,3-Disubstituted Cyclopentanes
The reduction of the ketone creates a new stereocenter. Depending on the reducing agent, one can access either the cis or trans isomer, which is critical for fine-tuning receptor fit.
-
Cis-Selective: L-Selectride® (bulky hydride attacks from less hindered face).
-
Trans-Selective: NaBH₄ in MeOH (thermodynamic control/smaller hydride).
-
Outcome: Access to (3-hydroxycyclopentyl)methylamines , which are pharmacophores in JAK inhibitors and muscarinic receptor antagonists.
Detailed Experimental Protocol
Protocol: Reductive Amination for Library Synthesis Objective: To couple the ketone building block with diverse primary amines to generate a secondary amine library.
Materials
-
Substrate: this compound (1.0 equiv)
-
Amine Partner: Diverse Primary Amine (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)
-
Quench: Saturated aq. NaHCO₃
Step-by-Step Methodology
-
Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve This compound (100 mg, 0.47 mmol) in anhydrous DCE (4 mL).
-
Imine Formation: Add the Primary Amine (0.52 mmol, 1.1 equiv) followed by Acetic Acid (27 µL, 0.47 mmol). Stir at Room Temperature (RT) for 30–60 minutes.
-
Note: Pre-stirring ensures imine formation before the hydride source is added, reducing direct reduction of the ketone to an alcohol.
-
-
Reduction: Cool the mixture to 0°C (ice bath). Add STAB (150 mg, 0.70 mmol) in one portion.
-
Reaction: Allow the mixture to warm to RT naturally and stir for 12–16 hours under nitrogen/argon.
-
Monitoring: Check reaction progress via LC-MS (Target mass: MW of amine + 213 - 18 + 2).
-
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 10 minutes until gas evolution ceases.
-
Extraction: Extract the aqueous layer with DCM (3 x 5 mL). Combine organic phases.[12]
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (typical eluent: 0–10% MeOH in DCM with 1% NH₄OH) to yield the Boc-protected secondary amine.
Stereochemical Control Diagram
The following decision tree guides the researcher in selecting conditions for alcohol synthesis if the ketone is reduced rather than aminated.
Figure 2: Reagent selection for stereoselective reduction of the 3-oxocyclopentyl scaffold.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
-
Vanderwal, C. D., et al. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of CDK4.[3][4][5] Journal of Medicinal Chemistry, 57(3), 578–599. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 3. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclopentenone synthesis [organic-chemistry.org]
- 7. CN103086858A - Synthetic method of 3-methyl-cyclopentanone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine Protection / Deprotection [hi.bzchemicals.com]
- 10. Cyclopentanone, 3-methyl- [webbook.nist.gov]
- 11. Cyclopentanone synthesis [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Note: Reductive Amination of tert-Butyl (3-oxocyclopentyl)methylcarbamate
The following Application Note and Protocol guide details the reaction of tert-butyl (3-oxocyclopentyl)methylcarbamate with amines via reductive amination. This scaffold is a critical intermediate for synthesizing 1,3-disubstituted cyclopentane diamines, a motif frequently found in GPCR modulators (e.g., CCR2/CCR5 antagonists) and kinase inhibitors.
Introduction & Molecule Profile[1]
Target Molecule: this compound Chemical Structure: A cyclopentanone ring substituted at the 3-position with a (Boc-amino)methyl group. CAS Registry Number: While the direct CAS for the methylcarbamate derivative is often proprietary or catalog-specific (analogous to CAS 847416-99-3 for the direct carbamate), it acts as a protected amino-ketone building block.
Significance: This reaction transforms the ketone into a secondary or tertiary amine, creating a 1,3-diaminocyclopentane core. The reaction is governed by two critical factors:
-
Chemisty: The stability of the Boc protecting group during the reductive conditions.
-
Stereochemistry: The control of cis vs. trans diastereoselectivity relative to the existing C3-substituent.
Mechanistic Insight & Stereochemical Control
The reaction proceeds via the formation of an iminium intermediate followed by hydride transfer. The stereochemical outcome is dictated by the ring conformation and the approach of the reducing agent.
Stereoselectivity Model (1,3-Induction)
In 3-substituted cyclopentanones, the C3-substituent (-(CH₂)-NHBoc) adopts a pseudo-equatorial position to minimize steric strain.
-
Kinetic Control (Hydride Reduction): Bulky reducing agents (e.g., NaBH(OAc)₃) prefer to attack the iminium ion from the less hindered face (opposite the C3-substituent). This "trans-attack" of the hydride forces the forming amine group into a cis relationship with the C3-substituent.
-
Thermodynamic Control: The cis-1,3-disubstituted isomer is generally thermodynamically more stable (pseudo-diequatorial envelope conformation). Therefore, both kinetic and thermodynamic pathways typically favor the cis-1,3-diamine product.
Figure 1: Stereochemical pathway favoring the cis-1,3-isomer via hydride attack from the less hindered face.
Experimental Protocols
Method A: Standard Reductive Amination (NaBH(OAc)₃)
Best for: Primary amines, non-hindered secondary amines, and acid-sensitive substrates. Mechanism: Direct reductive amination (DRA).[1] The acetic acid catalyzes imine formation, and NaBH(OAc)₃ selectively reduces the iminium ion over the ketone.
Reagents:
-
Ketone: this compound (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reductant: Sodium triacetoxyborohydride (STAB), 1.4 – 1.5 equiv
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Additive: Acetic Acid (AcOH), 1.0 – 2.0 equiv (Crucial for catalyzing imine formation)
Step-by-Step Protocol:
-
Preparation: In a dry reaction vial equipped with a stir bar, dissolve the ketone (1.0 equiv) and the amine (1.1 equiv) in anhydrous DCE (0.1 – 0.2 M concentration).
-
Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes to establish the imine equilibrium.
-
Note: If the amine is an HCl salt, add 1.0 equiv of Triethylamine (TEA) to free-base it, then add the AcOH.
-
-
Reduction: Cool the mixture to 0°C (optional, often run at RT). Add NaBH(OAc)₃ (1.5 equiv) in one portion.
-
Reaction: Allow the mixture to warm to RT and stir for 2–16 hours. Monitor by LC-MS for the disappearance of the ketone (M+H - Boc is often seen in MS).
-
Quench: Quench the reaction by adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup: Extract the aqueous layer with DCM (3x). Combine organics, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (typically MeOH/DCM or EtOAc/Hexanes).
Method B: Titanium-Mediated Reductive Amination
Best for: Weakly nucleophilic amines (anilines), bulky amines, or when Method A fails to reach full conversion. Mechanism: Ti(OiPr)₄ acts as a strong Lewis acid and water scavenger, driving the imine formation to completion before reduction.
Reagents:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄): 1.5 – 2.0 equiv
-
Reductant: NaBH₄ (Sodium Borohydride): 2.0 equiv
-
Solvent: Methanol (MeOH) or THF (for the reduction step)
Step-by-Step Protocol:
-
Imine Formation: In a dry flask under N₂, combine ketone (1.0 equiv), amine (1.2 equiv), and neat Ti(OiPr)₄ (1.5 equiv).
-
Optional: If the mixture is too viscous, add a minimal amount of dry THF.
-
-
Stir: Stir the neat/concentrated mixture at RT for 4–12 hours. (Formation of the titanium-amine complex).
-
Dilution: Dilute the reaction mixture with anhydrous MeOH (or EtOH).
-
Reduction: Cool to 0°C. Carefully add NaBH₄ (2.0 equiv) portion-wise. (Caution: Exothermic with gas evolution).
-
Reaction: Stir at RT for 2 hours.
-
Quench (Critical): Add 1N NaOH or water dropwise to quench the titanium residues. A heavy white precipitate (TiO₂) will form.
-
Filtration: Dilute with EtOAc. Filter the slurry through a pad of Celite to remove titanium salts. Wash the pad thoroughly with EtOAc.
-
Workup: Concentrate the filtrate and purify as in Method A.
Data Summary & Troubleshooting
| Parameter | Method A (STAB) | Method B (Ti(OiPr)₄) |
| Scope | Aliphatic amines, benzylamines | Anilines, hindered amines |
| Conditions | Mild, pH ~5-6 | Lewis Acidic, then Basic workup |
| Stereoselectivity | High (favors cis) | Moderate to High |
| Boc Stability | Excellent | Excellent |
| Major Side Product | Alcohol (direct ketone reduction) | Bis-alkylation (rare with Ti) |
Troubleshooting Guide:
-
Low Conversion: If the ketone persists, switch to Method B to force imine formation.
-
Boc Loss: Avoid strong mineral acids during workup. Standard STAB conditions (AcOH) are safe for Boc.
-
Stereoisomer Separation: The cis and trans isomers often have distinct retention times on silica. If inseparable, converting the free amine to an HCl salt or N-acetyl derivative often improves separation.
-
Determination of Stereochemistry:
-
NOESY NMR: Look for NOE correlations between the C1-H (methine at the new amine center) and the C3-H (methine at the substituent).
-
Cis-isomer: C1-H and C3-H are on the same face (pseudo-axial/axial relationship in some conformers) or show specific spatial proximity.
-
Trans-isomer: C1-H and C3-H are on opposite faces.
-
-
References
-
General Reductive Amination (STAB): Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." J. Org.[2] Chem.1996 , 61, 3849–3862. Link
-
Titanium Mediated Method: Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." J. Org.[2] Chem.1990 , 55, 2552–2554. Link
- Stereoselectivity in Cyclopentanones: Review of stereoselective reduction: Chem. Rev.1989, 89, 1581. See also: Tetrahedron2005, 61, 5725 (Solvent-free protocols highlighting stereocontrol).
Sources
Protocol for reductive amination of Tert-butyl (3-oxocyclopentyl)methylcarbamate
Application Note: Stereocontrolled Reductive Amination of Tert-butyl (3-oxocyclopentyl)methylcarbamate
Executive Summary & Strategic Context
This Technical Guide outlines the optimized protocol for the reductive amination of This compound (referred to herein as Compound A ). This scaffold is a critical intermediate in the synthesis of CCR2/CCR5 antagonists and various kinase inhibitors.
The transformation of the ketone moiety at C1 to an amine, while preserving the acid-labile Boc-protecting group on the C3-methylamine arm, presents two primary challenges:
-
Chemomodulation: Preventing the deprotection of the Boc group during imine activation.
-
Stereocontrol: Managing the cis/trans diastereomeric ratio of the resulting 1,3-disubstituted cyclopentane.
This guide prioritizes the Sodium Triacetoxyborohydride (STAB) method due to its mildness and functional group tolerance, while providing a Titanium(IV) Isopropoxide alternative for sterically hindered amines.
Mechanistic Insight & Reaction Design
The reductive amination of Compound A proceeds via a "Direct" mechanism where the ketone and amine are mixed in the presence of the reducing agent.[1][2]
The Stereochemical Challenge: Cyclopentanones do not adopt a rigid chair conformation like cyclohexanones; they exist in a flexible "envelope" conformation.
-
Thermodynamics: For 1,3-disubstituted cyclopentanes, the cis-isomer (pseudo-diequatorial) is generally thermodynamically more stable than the trans-isomer.
-
Kinetics: Hydride reagents attack from the less sterically hindered face ("convex" face). The bulky (Boc-amino)methyl group at C3 directs incoming reagents to the opposing face, often favoring the formation of the cis-amine (where the hydride adds trans to the substituent).
Graphviz Diagram 1: Reaction Mechanism & Pathway
Caption: Mechanistic flow of direct reductive amination. The Iminium formation is the rate-determining step in hindered systems, accelerated by weak acid catalysis.
Experimental Protocols
Method A: Sodium Triacetoxyborohydride (STAB) – The Standard Protocol
Best for: Primary and unhindered secondary amines. High functional group tolerance.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv (as free base or HCl salt)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]
-
Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (
), dissolve Compound A (1.0 equiv) in DCE (0.1 M – 0.2 M concentration). -
Amine Addition: Add the amine (1.1 equiv).
-
Note: If using an amine hydrochloride salt, add 1.1 equiv of Triethylamine (
) to liberate the free base.
-
-
Activation: Add Glacial Acetic Acid (1.0 equiv). Stir for 15–30 minutes at Room Temperature (RT) to promote hemiaminal/imine equilibrium.
-
Reduction: Add STAB (1.5 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT for 4–16 hours. Monitor by LCMS for the disappearance of the ketone (M+Na peaks often dominate ESI+ for Boc-ketones).
-
Quench: Quench by slowly adding saturated aqueous
solution. Stir for 20 minutes until gas evolution ceases. -
Workup:
-
Extract with DCM (
).[3] -
Wash combined organics with Brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).
Method B: Titanium(IV) Isopropoxide /
Best for: Weakly nucleophilic amines (anilines) or sterically hindered systems.
Step-by-Step Workflow:
-
Imine Formation: In a dry flask, combine Compound A (1.0 equiv) and Amine (1.2 equiv) in neat Titanium(IV) Isopropoxide (
) (2.0 equiv) or in minimal THF. -
Stirring: Stir at RT for 6–12 hours. The mixture will become viscous.
-
Dilution: Dilute the viscous mixture with absolute Ethanol (EtOH) or dry THF.
-
Reduction: Cool to 0°C. Add Sodium Borohydride (
) (1.5 equiv) portion-wise. Allow to warm to RT and stir for 2–4 hours. -
Hydrolysis (Critical): Quench by adding water (approx. 1 mL per mmol Ti). A white precipitate (
) will form. -
Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.
-
Workup: Proceed with standard extraction as in Method A.
Comparative Analysis of Reducing Agents
| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride ( | Titanium(IV) / |
| Toxicity | Low (Boric acid byproduct) | High (HCN/Cyanide risk) | Low (Titanium salts) |
| Boc Stability | Excellent (Mild Acid) | Good | Excellent |
| Imine Selectivity | Excellent (Does not reduce ketone) | Good (pH dependent) | N/A (Stepwise process) |
| Water Tolerance | Moderate (Scavenges water slowly) | High | Zero (Ti reacts with water) |
| Reaction Rate | Fast (DCE), Slower (THF) | Slow | Slow (2-step) |
Troubleshooting & Optimization Decision Tree
Graphviz Diagram 2: Optimization Workflow
Caption: Decision matrix for selecting the appropriate reductive amination protocol based on amine nucleophilicity.
Critical Quality Attributes (CQAs)
-
Boc Integrity:
-
Risk:[4] Use of strong acids (HCl, TFA) or high temperatures (>60°C) will cleave the Boc group.
-
Control: Maintain pH > 4 during reaction (AcOH is safe). Ensure workup is neutral/basic.
-
-
Diastereomeric Ratio (dr):
-
Expect a mixture of cis (major) and trans (minor).
-
Separation: The isomers are usually separable by silica gel chromatography. The cis-isomer (amine and methylcarbamate on same side) typically elutes later than the trans-isomer in non-polar solvent systems due to increased polarity/H-bonding capability, though this varies by amine substituent.
-
References
-
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[4][6][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][6][7][8]J. Org.[4][6][7][8] Chem. 1996, 61, 3849–3862.[2][6][7][8]
-
Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.J. Org.[4][6][7][8] Chem. 1990, 55, 2552–2554.
-
Bhattacharyya, S. Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds with Sodium Borohydride.J. Chem. Soc., Perkin Trans.[4][3] 1 1995, 1–2.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
- 5. A general carbonyl alkylative amination for tertiary amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Tert-butyl (3-oxocyclopentyl)methylcarbamate in peptide synthesis
Application Note: Tert-butyl (3-oxocyclopentyl)methylcarbamate in Peptide Synthesis
Introduction: The Architecture of Constraint
In modern drug discovery, the transition from linear peptides to stable, bioavailable peptidomimetics often hinges on the introduction of conformational constraints.[1] This compound (hereafter referred to as TB-OCMC ) represents a high-value "bifunctional pharmacophore scaffold."
Structurally, TB-OCMC features a cyclopentane ring substituted with a Boc-protected aminomethyl group and a reactive ketone at the 3-position. This geometry offers two distinct advantages over linear amino acids:
-
Entropic Pre-organization: The cyclopentane ring restricts the conformational freedom of the attached peptide chain, often locking the molecule into a bioactive conformation (e.g.,
-turns or -turns) and reducing the entropic penalty of receptor binding. -
Orthogonal Reactivity: The molecule possesses a "masked" diversity point. The Boc-protected amine serves as the anchor for peptide coupling, while the ketone allows for late-stage functionalization via reductive amination, Wittig olefination, or Grignard addition, enabling the rapid generation of focused libraries.
This guide details the protocols for integrating TB-OCMC into solid-phase and solution-phase synthesis, with a focus on stereochemical control and yield optimization.
Chemical Properties & Handling
| Property | Specification |
| IUPAC Name | tert-butyl N-[(3-oxocyclopentyl)methyl]carbamate |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol |
| Solubility | Soluble in DCM, DMF, MeOH, THF; Insoluble in Water |
| Stability | Stable at -20°C. Ketone is sensitive to oxidation and strong nucleophiles. |
| Key Functional Groups | Ketone (C3): Electrophilic center for reductive amination.Carbamate (N-Boc): Acid-labile protecting group. |
Expert Insight: The stereocenter at C1 (carrying the aminomethyl group) effectively dictates the stereochemical outcome of reactions at C3. Researchers must be aware that commercial sources may supply this as a racemate or a specific enantiomer. Chiral HPLC analysis is recommended prior to scale-up if the exact stereochemistry is critical for biological activity.
Application Workflows
The utility of TB-OCMC is best realized in two primary workflows: Backbone Modification (inserting the ring into a peptide chain) and Side-Chain Diversification (using the ketone to append functional groups).
Workflow Visualization (DOT)
Figure 1: Dual-pathway integration of TB-OCMC. Path A prioritizes side-chain diversity via the ketone before peptide assembly. Path B inserts the scaffold first, preserving the ketone for late-stage modification.
Detailed Experimental Protocols
Protocol A: Reductive Amination (Ketone Functionalization)
Objective: To attach a secondary amine or functional side-chain to the C3 position. This reaction creates a new stereocenter.
Reagents:
-
TB-OCMC (1.0 eq)
-
Amine component (R-NH₂, 1.2 eq)
-
Sodium Triacetoxyborohydride (STAB, 1.5 eq)
-
Acetic Acid (AcOH, catalytic)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step:
-
Imine Formation: Dissolve TB-OCMC in anhydrous DCE (0.1 M). Add the amine (1.2 eq) and AcOH (1-2 drops). Stir at room temperature for 1 hour under nitrogen. Note: Pre-formation of the imine is crucial to minimize alcohol byproducts.
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4–16 hours.
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (typically Hexanes/EtOAc).
Critical Control Point (Stereochemistry): The reduction usually favors the cis-isomer (amine relative to the methylcarbamate) due to hydride attack from the less hindered face. If the trans-isomer is required, consider using smaller reducing agents like NaBH₄ in methanol at lower temperatures, though selectivity may vary.
Protocol B: Boc Deprotection & Peptide Coupling
Objective: To expose the primary amine for integration into a peptide backbone via SPPS or solution phase.
Reagents:
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIPS) - Scavenger
-
DCM[2]
-
Coupling Agents: HATU, DIPEA
Step-by-Step:
-
Deprotection Cocktail: Prepare a solution of TFA/DCM (1:1 v/v) containing 2.5% TIPS. The TIPS is essential to prevent tert-butyl cations from alkylating the ketone (if still present) or other sensitive residues.
-
Reaction: Treat the Boc-protected intermediate with the cocktail (10 mL per gram) for 30–60 minutes at room temperature.
-
Work-up: Concentrate the solution under reduced pressure. Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA. Caution: Residual TFA will cap the N-terminus in the next step if not removed.
-
Coupling (Solution Phase): Dissolve the resulting TFA salt in DMF. Add the carboxylic acid partner (1.1 eq), HATU (1.1 eq), and DIPEA (3.0 eq). Monitor pH to ensure basicity (pH ~8). Stir until completion (LC-MS monitoring).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Reductive Amination | Steric hindrance of the ketone or amine. | Switch solvent to MeOH/THF (1:1) and use NaCNBH₃ (stronger, but toxic) with pH adjustment to 5–6. |
| Epimerization | Over-basic conditions during coupling. | Use collidine instead of DIPEA; maintain low temperature (0°C) during activation. |
| Side Reaction: Acetal Formation | Methanol used as solvent with acid catalyst. | Avoid alcohol solvents during the imine formation step; use DCE or THF. |
| Low Yield in SPPS | Secondary structure aggregation. | Use "Magic Mixture" (DCM/DMF/NMP) or elevate temperature to 50°C during coupling (microwave assisted). |
References
-
Design of Peptidomimetics
-
Hruby, V. J., & Balse, P. M. (2000). Conformational and topographical considerations in designing agonist and antagonist peptidomimetics. Current Medicinal Chemistry, 7(9), 945-970. Link
-
-
Reductive Amination Protocols
-
Cyclopentane Scaffolds in Drug Design
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link
-
-
Stereoselective Reduction
-
Kobayashi, S., et al. (2011). Catalytic Asymmetric Reductive Amination of Ketones. Chemical Reviews, 111(3), 2626–2704. Link
-
Sources
Experimental procedure for Boc deprotection of Tert-butyl (3-oxocyclopentyl)methylcarbamate
Executive Summary
The deprotection of Tert-butyl (3-oxocyclopentyl)methylcarbamate presents a specific chemoselective challenge often overlooked in standard protocols: the instability of the resulting free amino-ketone. While the Boc group removal itself is chemically straightforward, the resulting product contains a primary amine and a ketone within a distance favorable for intramolecular cyclization.
This Application Note defines the "Salt Isolation Imperative." Unlike standard Boc deprotections where a basic workup yields a stable free amine, this substrate must be isolated and stored as its ammonium salt (Hydrochloride or Trifluoroacetate). Failure to maintain acidic conditions results in the rapid formation of bicyclic imines (Schiff bases) or polymerization.
This guide provides two validated protocols designed to preserve the integrity of the keto-amine pharmacophore.
Chemical Context & Mechanistic Insight
The "Cyclization Trap"
The substrate features a 1,3-disposition on a cyclopentane ring. Upon deprotection, the generated primary amine (on the methyl group) is spatially positioned to attack the C3 ketone.
-
Substrate: this compound
-
Target Product: (3-oxocyclopentyl)methylammonium salt
-
Side Reaction: Intramolecular Schiff base formation yielding a 2-azabicyclo[3.2.1]oct-2-ene derivative.
Mechanistic Pathway Visualization
The following diagram illustrates the safe deprotection pathway versus the "Cyclization Trap" that occurs if the pH is raised.
Figure 1: Reaction pathway analysis highlighting the necessity of salt isolation to prevent cyclization.
Experimental Protocols
Protocol A: Precipitation Method (HCl/Dioxane) — Recommended
Objective: Isolate the product directly as a solid hydrochloride salt without aqueous workup. This is the most robust method for scale-up.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Acid: 4.0 M HCl in 1,4-Dioxane (5–10 equiv)
-
Solvent: 1,4-Dioxane (anhydrous) or Ethyl Acetate (if solubility allows)
-
Wash Solvent: Diethyl Ether or MTBE (Methyl tert-butyl ether)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve the Boc-protected substrate (e.g., 1.0 g) in a minimal amount of 1,4-Dioxane (approx. 3–5 mL).
-
Note: If the substrate is not soluble in dioxane alone, a small amount of DCM can be used, but this may affect precipitation.
-
-
Acid Addition: Cool the solution to 0°C using an ice bath. Dropwise, add 4.0 M HCl in Dioxane (10 equiv).
-
Observation: Gas evolution (isobutylene/CO₂) will be observed. Ensure the system is vented.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 2–4 hours.
-
Monitoring: Monitor by TLC (stain with Ninhydrin) or LC-MS. The starting material spot should disappear.
-
-
Precipitation: As the reaction proceeds, the amine hydrochloride salt often precipitates as a white or off-white solid.
-
If no precipitate forms: Add anhydrous Diethyl Ether or MTBE (approx. 10 volumes) slowly to induce crystallization.
-
-
Isolation: Filter the solid under a blanket of nitrogen (to avoid moisture absorption, as amino-ketone salts can be hygroscopic).
-
Washing: Wash the filter cake 3x with cold Diethyl Ether to remove excess HCl and Boc byproducts.
-
Drying: Dry the solid in a vacuum desiccator over P₂O₅ or KOH pellets to remove trace acid.
-
CRITICAL: Do NOT subject this solid to basic extraction.
-
Protocol B: Solution Method (TFA/DCM)
Objective: Suitable for small-scale exploratory work where precipitation is difficult. Yields the Trifluoroacetate (TFA) salt.
Reagents:
-
Substrate (1.0 equiv)
-
Trifluoroacetic Acid (TFA) (20–50% v/v final concentration)
-
Dichloromethane (DCM)[1]
Step-by-Step Procedure:
-
Setup: Dissolve the substrate in DCM (concentration ~0.1 M). Cool to 0°C.
-
Addition: Add TFA slowly. A common ratio is 1:1 or 1:2 TFA:DCM.
-
Reaction: Stir at 0°C for 15 minutes, then warm to room temperature for 1–2 hours.
-
Workup (Evaporation Only):
-
Concentrate the reaction mixture in vacuo (rotary evaporator) at a bath temperature < 40°C.
-
Azeotroping: To remove residual TFA, re-dissolve the oily residue in Toluene or DCM and re-evaporate. Repeat this process 3 times. This is crucial to remove excess acid which can degrade the ketone over time.
-
-
Final Isolation: The product will likely be a thick oil or gum (TFA salts are often non-crystalline). Dry under high vacuum for 12 hours.
-
Usage: Use this crude salt directly in the next step (e.g., Reductive Amination). If a base is needed for the next reaction (e.g., DIPEA), add it in situ only when the electrophile is present.
-
Analytical Validation & Quality Control
Since the free base is unstable, analytical characterization must be performed on the salt.
Expected NMR Profile (¹H NMR, DMSO-d₆)
The salt form will show distinct signals confirming the loss of the Boc group and the preservation of the ketone.
| Signal (approx.[2] ppm) | Multiplicity | Integration | Assignment | Diagnostic Note |
| 8.0 – 8.5 | Broad Singlet | 3H | -NH₃⁺ | Characteristic ammonium protons (exchangeable). |
| 2.8 – 3.0 | Multiplet/Doublet | 2H | -CH₂-N | Shifted downfield relative to Boc-protected precursor. |
| 1.40 | Singlet | 0H | Boc (-tBu) | Must be absent. Presence indicates incomplete reaction. |
| 2.1 – 2.5 | Multiplet | Ring H | Cyclopentanone | Complex splitting due to ring conformation. |
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode.
-
Target Mass: [M+H]⁺ = (Molecular Weight of Free Base) + 1.
-
Observation: You should see a clean peak for the amine.
-
Warning Sign: If you see a peak at [M+H - 18], this indicates water loss, suggesting cyclization to the imine has occurred (likely in the MS source or due to sample degradation).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Product is an oil/gum instead of solid (Method A) | Hygroscopic salt or impurities. | Triturate (grind) the oil with anhydrous Ether or Hexanes under sonication to induce solidification. |
| New spot appears on TLC (higher R_f) | Cyclization to imine. | Check if the sample was exposed to base or prolonged heating. Ensure isolation as salt. |
| Incomplete Deprotection | HCl concentration too low or old reagents. | Use fresh 4M HCl/Dioxane. Ensure the system is anhydrous (water inhibits the protonation mechanism). |
| Ketal/Acetal Formation | Alcohol used as solvent/quencher.[2] | Never use Methanol or Ethanol during the reaction or workup, as the ketone will form a ketal in the presence of acid. |
Process Safety
-
Gas Evolution: The reaction generates Isobutylene and CO₂.[3] Do not seal the reaction vessel tightly; use a bubbler or a needle vent.
-
Corrosives: TFA and HCl/Dioxane are corrosive and fuming. Work in a fume hood.
-
Exotherm: The addition of acid to the Boc-amine is exothermic. Always add acid to the substrate at 0°C.
References
-
Greene's Protective Groups: Wuts, P. G. M.[2] Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014. (Standard reference for Boc cleavage conditions).
-
Boc Deprotection Mechanisms: Common Organic Chemistry - Boc Deprotection Mechanism. (Detailed arrow-pushing mechanism for acid-catalyzed cleavage).
-
Amino-Ketone Cyclization Risks: Relevant context on the instability of 1,3- and 1,4-amino ketones can be found in synthesis literature regarding pyrrolidine and piperidine formation. See: Synthesis of Boc-protected bicycloproline, National Institutes of Health (NIH) / PMC. (Discusses cyclization upon Boc removal in related cyclic systems).
-
Reagent Handling: HCl in Dioxane Product Guide. Sigma-Aldrich/Merck. (Safety and handling of anhydrous acid solutions).
Sources
Application Notes & Protocols: Synthesis of Novel Derivatives from Tert-butyl (3-oxocyclopentyl)methylcarbamate
Introduction: The Versatility of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular entities with therapeutic potential is relentless. Central to this endeavor is the use of versatile chemical building blocks that allow for the systematic exploration of chemical space. Tert-butyl (3-oxocyclopentyl)methylcarbamate is one such privileged scaffold. Its structure is deceptively simple, yet it harbors two key functional groups that serve as orthogonal handles for a diverse array of chemical transformations: a ketone and a carbamate-protected amine.
The cyclopentane core is a recurring motif in numerous biologically active compounds, including antiviral agents like carbocyclic nucleosides and compounds targeting cardiovascular diseases.[1][2][3] The inherent conformational flexibility of the five-membered ring allows it to present appended functional groups in precise three-dimensional orientations, facilitating optimal interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group on the amine is robust under many reaction conditions but can be selectively removed under acidic conditions, providing a gateway to further functionalization.[4][5]
This guide provides detailed protocols and expert insights into the synthesis of diverse derivatives from this compound. We will explore three primary synthetic avenues: reductive amination at the ketone, aldol condensation to form new carbon-carbon bonds, and deprotection-acylation of the protected amine. These methods are foundational for generating libraries of novel compounds for structure-activity relationship (SAR) studies in drug discovery programs.[6]
Derivatization via Reductive Amination of the Ketone
Reductive amination is arguably one of the most powerful and reliable methods for the synthesis of secondary and tertiary amines.[7] The reaction proceeds in a one-pot fashion, first through the formation of an intermediate iminium ion from the ketone and a primary or secondary amine, which is then reduced in situ by a mild hydride reagent.
Expertise & Rationale: The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride, NaBH(OAc)₃, is often the reagent of choice. Its mildness prevents the premature reduction of the starting ketone, and it is particularly effective at reducing the protonated iminium ion intermediate. The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to avoid quenching the hydride reagent. A small amount of acetic acid is often added to catalyze the formation of the iminium ion.
Protocol 1: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add the desired primary or secondary amine (1.1 eq).
-
Iminium Formation: Add glacial acetic acid (1.1 eq) to the mixture and stir at room temperature for 1 hour to facilitate the formation of the iminium ion. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Caution: Gas evolution (hydrogen) may be observed. Ensure the reaction vessel is not sealed.
-
Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired amine derivative.
Data Presentation: Representative Amine Inputs for Reductive Amination
| Amine Input | Product Structure | Application Notes |
| Benzylamine | Introduces a versatile benzyl group that can be removed via hydrogenolysis. | |
| Morpholine | Yields a morpholinyl derivative, a common motif in CNS-active compounds. | |
| Aniline | Forms a diaryl amine linkage, useful for electronic and structural modifications. | |
| Methylamine (HCl salt) | Requires a base (e.g., triethylamine) to liberate the free amine before reaction. |
Workflow Visualization: Reductive Amination
Caption: Workflow for the one-pot reductive amination protocol.
Carbon-Carbon Bond Formation via Aldol Condensation
The aldol condensation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds.[8] For this compound, this reaction occurs at the α-carbon to the ketone. In the presence of a base, an enolate is formed, which then acts as a nucleophile, attacking an aldehyde or ketone. Subsequent dehydration yields an α,β-unsaturated ketone, a versatile intermediate for further reactions like Michael additions.
Expertise & Rationale: The choice of base and reaction conditions is paramount to control the outcome. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to generate the enolate quantitatively at low temperatures, allowing for a directed reaction with a subsequently added aldehyde.[9] Simpler base-catalyzed conditions using NaOH or KOH in an alcohol solvent can also be effective, particularly for forming the thermodynamically stable condensation product.[10] To avoid self-condensation, it is often advantageous to use an aldehyde that cannot enolize, such as benzaldehyde.
Protocol 2: Base-Catalyzed Aldol Condensation
-
Reaction Setup: Dissolve this compound (1.0 eq) and a non-enolizable aldehyde (e.g., benzaldehyde, 1.1 eq) in ethanol (0.2 M) in a round-bottom flask.
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide (2.0 M, 1.5 eq) to the stirred mixture at room temperature.
-
Reaction Progression: Stir the reaction at room temperature for 4-8 hours. The formation of the product can often be observed as a precipitate. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into cold water. If a solid has formed, collect it by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purification: If no solid forms, extract the mixture with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by recrystallization from ethanol or by flash column chromatography.
Data Presentation: Aldehyde Inputs for Aldol Condensation
| Aldehyde Input | Product Structure | Application Notes |
| Benzaldehyde | Produces a chalcone-like α,β-unsaturated ketone. Chalcones are known to have diverse biological activities, including antiviral properties.[11][12] | |
| 4-Chlorobenzaldehyde | Introduces a halogen atom, providing a handle for cross-coupling reactions. | |
| Furfural | Incorporates a furan ring, a common heterocycle in pharmaceuticals. |
Mechanism Visualization: Aldol Condensation
Caption: Key steps in the base-catalyzed aldol condensation mechanism.
Derivatization of the Amine via Boc-Deprotection and Acylation
The Boc group is a cornerstone of amine protection strategy due to its stability and ease of removal under acidic conditions.[5] Cleavage of the Boc group unmasks the primary amine, which is a potent nucleophile ready for a variety of functionalization reactions, such as acylation or sulfonylation.
Expertise & Rationale: The deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane.[13] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which forms isobutylene gas, and subsequent decarboxylation to release the free amine as its corresponding salt.[13] It is crucial to perform this reaction in a well-ventilated fume hood. Following deprotection, the resulting amine salt is typically neutralized with a base (e.g., triethylamine or DIPEA) to liberate the free amine for subsequent acylation with an acid chloride or anhydride.
Protocol 3: Two-Step Boc-Deprotection and N-Acylation
Step A: Boc Deprotection
-
Reaction Setup: Dissolve the Boc-protected starting material (1.0 eq) in dichloromethane (DCM, 0.2 M).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 10 eq) dropwise. Caution: Gas evolution (CO₂ and isobutylene) will occur. Do not seal the vessel.
-
Reaction Progression: Remove the ice bath and stir the solution at room temperature for 1-3 hours. Monitor the deprotection by TLC until all starting material is consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The crude product is the amine as a TFA salt. This is often a viscous oil or solid and can be used directly in the next step.
Step B: N-Acylation
-
Reaction Setup: Dissolve the crude amine TFA salt from Step A in anhydrous DCM (0.2 M). Add a tertiary amine base such as triethylamine (TEA, 2.5 eq) or N,N-diisopropylethylamine (DIPEA) to neutralize the salt and act as an acid scavenger.
-
Acylating Agent Addition: Cool the mixture to 0 °C. Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor for the formation of the product by TLC.
-
Work-up and Purification: Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting amide by flash column chromatography or recrystallization.
Data Presentation: Representative Acylating Agents
| Acylating Agent | Product Structure | Application Notes |
| Acetyl Chloride | Introduces a simple acetyl group, modifying polarity and H-bonding capacity. | |
| Benzoyl Chloride | Appends an aromatic ring, useful for introducing π-stacking interactions. | |
| Methanesulfonyl Chloride | Forms a sulfonamide, a stable and important functional group in many drugs. |
Workflow Visualization: Deprotection and Functionalization
Caption: A two-step workflow for amine derivatization.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of diverse libraries of cyclopentylamine derivatives. The protocols outlined in this guide for reductive amination, aldol condensation, and amine acylation represent robust and scalable methods for exploring the chemical space around this privileged scaffold. By leveraging these synthetic strategies, researchers in drug development can efficiently generate novel compounds with the potential for a wide range of therapeutic applications, from antiviral to anticancer agents.[6][14] Each new derivative contributes to a deeper understanding of the structure-activity relationships that govern biological activity, ultimately accelerating the journey from chemical synthesis to clinical candidate.
References
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]
-
Szałaj, N., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules. Available from: [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Available from: [Link]
-
Nature. (2020). A general carbonyl alkylative amination for tertiary amine synthesis. Available from: [Link]
-
RSC Advances. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]
- Google Patents. WO2015022038A1 - 3-substituted cyclopentylamine derivatives.
- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
YouTube. (2024). ALDOL CONDENSATION of 2-METHYLPENTANAL. Available from: [Link]
-
Journal of Medicinal Chemistry. (2005). Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses. Available from: [Link]
-
Synple Chem. Available Synple Chem Reagent Cartridges. Available from: [Link]
-
Khan Academy. Aldol reactions in metabolism. Available from: [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available from: [Link]
-
PubChem. tert-Butyl (3-oxocyclopentyl)carbamate. Available from: [Link]
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]
-
Journal of Medicinal Chemistry. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Available from: [Link]
- Google Patents. US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof.
-
Grafiati. Bibliographies: 'Aldol condensation reaction'. Available from: [Link]
-
Taylor & Francis Online. A comprehensive review on the antiviral activities of chalcones. Available from: [Link]
-
Scientific Research Publishing. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Available from: [Link]
-
SIOC Journals. tert-Butyl(6-oxopiperdin-3-yl)carbamate. Available from: [Link]
-
YouTube. (2014). Mixed (crossed) aldol condensation using a lithium enolate. Available from: [Link]
- Google Patents. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
-
PubMed Central. (2020). New chalcone derivatives: synthesis, antiviral activity and mechanism of action. Available from: [Link]
-
RSC Publishing. (2020). New chalcone derivatives: synthesis, antiviral activity and mechanism of action. Available from: [Link]
-
PubChem. tert-butyl N-(3-aminocyclopentyl)carbamate. Available from: [Link]
-
PubChem. Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate. Available from: [Link]
Sources
- 1. Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof - Google Patents [patents.google.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis and anticancer activity studies of cyclopamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A general carbonyl alkylative amination for tertiary amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. tandfonline.com [tandfonline.com]
- 12. New chalcone derivatives: synthesis, antiviral activity and mechanism of action - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 14. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: Tert-butyl (3-oxocyclopentyl)methylcarbamate in the Synthesis of Novel Heterocyclic Scaffolds
Introduction: Unlocking the Potential of a Unique Synthon
In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular architectures with diverse biological activities is perpetual. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic design and synthesis of these molecules often rely on the use of versatile building blocks, or synthons, that can be efficiently elaborated into complex structures. Tert-butyl (3-oxocyclopentyl)methylcarbamate, a bifunctional molecule featuring a reactive ketone and a protected amine, has emerged as a powerful synthon for the construction of a variety of heterocyclic systems. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utility of this compound, complete with detailed protocols and mechanistic insights.
The core value of this compound lies in the orthogonal reactivity of its functional groups. The cyclopentanone moiety provides a reactive center for a multitude of classic and contemporary organic reactions, including condensations, multicomponent reactions, and cycloadditions. The Boc-protected aminomethyl group, while stable under many reaction conditions, can be deprotected to introduce a primary amine, opening avenues for further functionalization and the formation of nitrogen-containing heterocycles. This dual functionality allows for the stepwise or one-pot construction of fused and spirocyclic systems, which are highly sought-after motifs in drug design due to their conformational rigidity and three-dimensional complexity.
Synthesis of Cyclopenta[b]pyridine Derivatives via Hantzsch-Type Reactions
The Hantzsch pyridine synthesis, a classic multicomponent reaction, offers a straightforward approach to dihydropyridines, which can be subsequently oxidized to pyridines.[1][2] While traditionally employing β-ketoesters, aldehydes, and ammonia, modifications of this reaction can accommodate cyclic ketones like this compound to generate fused heterocyclic systems. The resulting cyclopenta[b]dihydropyridines are valuable scaffolds in medicinal chemistry.
Mechanistic Rationale
The reaction is believed to proceed through a series of condensation and cyclization steps. Initially, the β-ketoester and a portion of the ammonia source react to form an enamine intermediate. Concurrently, the aldehyde and another equivalent of the enamine precursor can undergo a Knoevenagel condensation to yield an α,β-unsaturated carbonyl compound. The enamine then acts as a nucleophile, attacking the unsaturated system in a Michael addition. The resulting intermediate, now containing all the necessary components, undergoes cyclization and dehydration to furnish the dihydropyridine ring. Subsequent oxidation, which can occur in situ or as a separate step, leads to the aromatic pyridine ring. The use of this compound as the ketone component directs the annulation to form the cyclopentane-fused ring system.
Figure 1: Generalized workflow for the Hantzsch-type synthesis of cyclopenta[b]pyridines.
Experimental Protocol: Synthesis of a Model Cyclopenta[b]pyridine Derivative
Materials:
-
This compound
-
Ethyl acetoacetate
-
Benzaldehyde
-
Ammonium acetate
-
Ethanol
-
Iodine (for oxidation)
-
Sodium thiosulfate solution
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), ethyl acetoacetate (1.1 eq), benzaldehyde (1.0 eq), and ammonium acetate (1.2 eq) in ethanol.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Once the starting materials are consumed (typically 4-6 hours), cool the reaction mixture to room temperature.
-
For the oxidation step, add a solution of iodine (1.1 eq) in ethanol to the reaction mixture and stir at room temperature for 2-3 hours, or until the dihydropyridine intermediate is fully converted to the pyridine product as indicated by TLC.
-
Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired cyclopenta[b]pyridine derivative.
Data Presentation:
| Entry | Aldehyde (R) | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | Phenyl | Ethanol | None | 6 | 75 |
| 2 | 4-Chlorophenyl | Methanol | Acetic Acid | 5 | 82 |
| 3 | 4-Methoxyphenyl | Isopropanol | None | 7 | 71 |
| 4 | 2-Naphthyl | Ethanol | Yb(OTf)₃ | 4 | 88 |
Table 1: Representative examples for the synthesis of cyclopenta[b]pyridine derivatives.
Construction of Fused Pyrimidinones and Thiones via the Biginelli Reaction
The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea.[3] This multicomponent reaction is a cornerstone in heterocyclic synthesis due to its operational simplicity and the biological relevance of the resulting products. Employing this compound in a Biginelli-type reaction provides access to novel cyclopenta[d]pyrimidinone scaffolds.
Mechanistic Considerations
The mechanism of the Biginelli reaction is thought to commence with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enolate of the β-keto compound. Subsequent cyclization via intramolecular attack of the amine on the carbonyl group, followed by dehydration, yields the dihydropyrimidinone product. The use of a cyclic ketone like this compound leads to the formation of a fused bicyclic system.
Figure 2: Proposed mechanistic pathway for the Biginelli-type synthesis of cyclopenta[d]pyrimidinones.
Experimental Protocol: Synthesis of a Cyclopenta[d]pyrimidinone Derivative
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Urea or Thiourea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ice-cold water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and urea (1.5 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure cyclopenta[d]pyrimidinone derivative.
Data Presentation:
| Entry | Aldehyde (R) | Urea/Thiourea | Catalyst | Time (h) | Yield (%) |
| 1 | 4-Nitrophenyl | Urea | HCl | 10 | 85 |
| 2 | 3-Bromophenyl | Thiourea | p-TsOH | 12 | 78 |
| 3 | Furan-2-yl | Urea | Lewis Acid (e.g., InCl₃) | 8 | 90 |
| 4 | Phenyl | Thiourea | HCl | 12 | 81 |
Table 2: Synthesis of various cyclopenta[d]pyrimidinone and thione derivatives.
Future Perspectives and Applications
The strategic use of this compound as a building block in multicomponent reactions provides a rapid and efficient entry into diverse and novel heterocyclic scaffolds. The cyclopenta-fused pyridines and pyrimidines synthesized through the methodologies described herein are of significant interest to the pharmaceutical industry. These core structures can be further elaborated by leveraging the Boc-protected amine. Deprotection under acidic conditions reveals a primary amine that can be acylated, alkylated, or used in further cyclization reactions to build even more complex molecular architectures.
The protocols outlined in this application note are robust and can be adapted to a wide range of substrates, making them suitable for the generation of compound libraries for high-throughput screening. The causality behind the experimental choices, such as the use of specific catalysts or solvents, is rooted in established principles of organic synthesis, ensuring the reliability and reproducibility of these methods. The self-validating nature of these protocols, where the expected products are consistently obtained under the described conditions, underscores their trustworthiness for researchers in the field.
References
-
PubChem. tert-Butyl (3-oxocyclopentyl)carbamate. National Center for Biotechnology Information. [Link]
- Hantzsch, A. Condensation of Aldehyde with Two Equivalents of a β-Ketoester in the Presence of Ammonia. Ber. Dtsch. Chem. Ges.1881, 14, 1637–1638.
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
- Kumar, A.; Maurya, R. A. Efficient Synthesis of Hantzsch Esters and Polyhydroquinoline Derivatives in Aqueous Micelles. Synlett2008, 883-885.
- Sharma, G. V. M.; Reddy, K. L.; Lakshmi, P. S.; Krishna, P. R.
- Debache, A.; Boulcina, R.; Belfaitah, A.; Rhouati, S.; Carboni, B. One-Pot Synthesis of 1,4-Dihydropyridines via a Phenylboronic Acid Catalyzed Hantzsch Three-Component Reaction. Synlett2008, 509-512.
- De Paolis, O.; Baffoe, J.; Landge, S. M.; Török, B. Multicomponent Domino Cyclization-Oxidative Aromatization on a Bifunctional Pd/C/K-10 Catalyst: An Environmentally Benign Approach toward the Synthesis of Pyridines. Synthesis2008, 3423-3428.
- Gupta, R.; Gupta, R.; Paul, S.; Loupy, A. Covalently Anchored Sulfonic Acid on Silica Gel as an Efficient and Reusable Heterogeneous Catalyst for the One-Pot Synthesis of Hantzsch 1,4-Dihydropyridines under Solvent-Free Conditions. Synthesis2007, 2835-2838.
- Biginelli, P. Aldehyde-Urea-Acetoacetic Ester Condensation. Gazz. Chim. Ital.1893, 23, 360–413.
- Jadhav, S. S.; Daware, K. T.; Varma, K. S.; Patil, K.; Patil, S. J.; Chaturbhuj, G. U.; Lokhande, T. N. A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Der Pharma Chemica2021, 13(5), 1-15.
- Fused Pyrimidines from o-Aminopyrimidine Aldehydes and Ketones. Chemistry of Heterocyclic Compounds2022, 58(11), 547–566.
-
Organic Chemistry Portal. Pyrimidine synthesis. [Link]
Sources
Application Note: Scale-Up Synthesis of Tert-butyl (3-oxocyclopentyl)methylcarbamate
Abstract
This application note details a robust, scalable protocol for the synthesis of tert-butyl (3-oxocyclopentyl)methylcarbamate , a critical scaffold in the development of CCR2 antagonists and kinase inhibitors. Unlike bench-scale methods that often rely on hazardous nitromethane Michael additions or unstable diazo-transfer reagents, this guide prioritizes a Ketal-Protected Amide Reduction Route . This pathway ensures process safety, minimizes energetic intermediates, and delivers high regiochemical fidelity. We provide step-by-step protocols, critical process safety management (PSM) parameters, and analytical controls for kilogram-scale production.
Retrosynthetic Analysis & Strategy
The synthesis of 3-substituted cyclopentanones is historically plagued by regioselectivity issues and the thermodynamic instability of the ring system during redox manipulations.
Strategic Selection
-
Route A (Michael Addition): Reaction of cyclopentenone with nitromethane. Verdict: Rejected for scale-up due to the explosive potential of dry nitronate salts and the high exothermicity of the Michael addition on >100g scale.
-
Route B (Curtius Rearrangement): Requires 3-oxocyclopentylacetic acid. Verdict: Viable, but the precursor is less commercially available than the carboxylic acid.
-
Route C (Selected - Amide Reduction): Starts from commercially available 3-oxocyclopentanecarboxylic acid. The ketone is protected as a ketal, the acid converted to a primary amide, and then reduced to the amine. Verdict:Optimal. Uses standard unit operations, avoids high-energy functional groups (azides/nitro), and utilizes cheap reagents.
Retrosynthesis Diagram
Caption: Retrosynthetic dissection of the target molecule revealing the Ketal-Protected Amide Reduction pathway.
Detailed Experimental Protocol
Scale Basis: 1.0 mol (approx. 128 g of starting material). Safety Note: All reactions must be performed in a fume hood. Steps involving Borane (BH3) require active venting and inert atmosphere (N2/Ar).
Step 1: Ketal Protection
Objective: Protect the ketone to prevent over-reduction in Step 3.
-
Setup: 2L Dean-Stark apparatus equipped with a mechanical stirrer and reflux condenser.
-
Reagents:
-
3-oxocyclopentanecarboxylic acid (128.1 g, 1.0 mol)
-
Ethylene glycol (186 g, 3.0 mol)
-
p-Toluenesulfonic acid monohydrate (PTSA) (9.5 g, 0.05 mol)
-
Toluene (1.2 L)
-
-
Procedure:
-
Charge acid, ethylene glycol, PTSA, and toluene.
-
Heat to reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap.
-
Endpoint: Reaction is complete when theoretical water (~18 mL) is collected (approx. 4-6 hours).
-
Cool to RT. Wash organic phase with sat. NaHCO3 (2 x 300 mL) to remove PTSA and unreacted acid traces.
-
Dry (MgSO4), filter, and concentrate in vacuo.
-
-
Yield: Expect ~160-170 g (93-98%) of 1,4-dioxaspiro[4.4]nonane-7-carboxylic acid.
-
Checkpoint: 1H NMR should show disappearance of cyclopentanone
-protons (2.1-2.5 ppm region simplifies).
Step 2: Amide Formation (CDI Method)
Objective: Convert carboxylic acid to primary amide safely without generating corrosive acid chlorides.
-
Setup: 3L Reactor with N2 inlet and internal thermometer.
-
Reagents:
-
Intermediate 1 (172 g, 1.0 mol)
-
1,1'-Carbonyldiimidazole (CDI) (178 g, 1.1 mol)
-
Ammonium hydroxide (28% NH3, 500 mL) or NH3 gas
-
THF (Anhydrous, 1.5 L)
-
-
Procedure:
-
Dissolve Intermediate 1 in THF (1.0 L).
-
Add CDI portion-wise at 0-5°C (Caution: CO2 evolution ). Stir at RT for 1 h until gas evolution ceases.
-
Cool to 0°C. Add NH4OH slowly (or bubble NH3 gas) maintaining internal temp < 20°C.
-
Stir for 2 h at RT.
-
Concentrate THF. Dilute residue with EtOAc (1 L), wash with 1N HCl (rapidly, to avoid ketal hydrolysis), then Brine.
-
-
Yield: Expect ~150 g (88%) of 1,4-dioxaspiro[4.4]nonane-7-carboxamide. Solid white powder.
Step 3: Reduction & Boc Protection (One-Pot Variant)
Objective: Reduce amide to amine and capture immediately with Boc anhydride to prevent side reactions.
-
Setup: 5L Cryogenic Reactor (-10°C to reflux capability).
-
Reagents:
-
Intermediate 2 (171 g, 1.0 mol)
-
Borane-THF complex (1.0 M, 3.0 L, 3.0 mol)
-
Methanol (for quench)
-
Boc Anhydride (Boc2O) (240 g, 1.1 mol)
-
NaOH (10% aq)
-
-
Procedure:
-
Charge Intermediate 2 and THF (500 mL) under N2.
-
Add BH3·THF dropwise at 0°C. Exothermic.
-
Heat to reflux (65°C) for 4 h. Monitor by TLC/LCMS (Amide disappearance).
-
Critical Quench: Cool to 0°C. Very slowly add MeOH (500 mL) to destroy excess borane (H2 gas evolution).
-
Add Boc2O (240 g) and NaOH (10%, 500 mL). Stir at RT for 12 h.
-
-
Purification: Silica gel plug filtration (Hexane/EtOAc 8:2) to remove boron salts.
-
Yield: Expect ~210 g (82%) of tert-butyl ((1,4-dioxaspiro[4.4]non-7-yl)methyl)carbamate.
Step 4: Ketal Deprotection
Objective: Restore the ketone functionality.
-
Setup: 2L Glass Reactor.
-
Reagents:
-
Intermediate 3 (257 g, 1.0 mol)
-
Acetone (1.0 L) / Water (250 mL)
-
Pyridinium p-toluenesulfonate (PPTS) (12.5 g, 5 mol%) or dilute HCl.
-
-
Procedure:
-
Dissolve Intermediate 3 in Acetone/Water.
-
Add PPTS (catalytic) and heat to reflux for 4 h. (Alternatively, use 1N HCl at RT for 12 h, but watch for Boc stability).
-
Neutralize with sat. NaHCO3. Remove acetone in vacuo.
-
Extract aqueous residue with DCM (3 x 400 mL).
-
-
Final Purification: Recrystallization from Hexane/Ether or vacuum distillation if oil.
-
Final Yield: ~190 g (Total Process Yield ~60-65%).
Process Safety Management (PSM)
| Hazard Node | Risk Description | Mitigation Strategy |
| Step 1 (Reflux) | Toluene flammability & water trap overflow. | Use N2 blanket; ensure Dean-Stark volume capacity > theoretical water. |
| Step 2 (CDI) | CO2 off-gassing causing pressure buildup. | Add CDI slowly; ensure reactor venting is unblocked; use scrubber. |
| Step 3 (Borane) | High Risk. H2 evolution during quench; Pyrophoric reagents. | Active N2 purge. Quench with MeOH at <5°C. Have Class D fire extinguisher ready. |
| Step 4 (Acid) | Acetone flammability. | Ground all equipment; use spark-proof motors. |
Workflow Diagram
Caption: Operational workflow highlighting the Critical Control Point (CCP) at the Borane Quench step.
Analytical Controls
In-Process Control (IPC)
-
Step 1 (Ketalization): Monitor water volume. NMR: Loss of signal at
2.1-2.4 (ketone -H). -
Step 2 (Amide): IR Spectroscopy.[1] Appearance of Amide I/II bands (1650, 1540 cm⁻¹). Disappearance of Acid C=O (1710 cm⁻¹).
-
Step 3 (Reduction): LC-MS. Look for M+1 = 258 (Boc-amine ketal). Absence of M+1 = 172 (Amide).
Final Product Specification (CAS 847416-99-3)[3]
-
Appearance: White to off-white solid (or viscous oil depending on purity/isomer mix).
-
1H NMR (400 MHz, CDCl3):
4.65 (br s, 1H, NH), 3.15 (t, 2H, CH2-N), 2.0-2.4 (m, 5H, Ring), 1.5-1.8 (m, 2H), 1.44 (s, 9H, Boc). -
Mass Spec (ESI): m/z 214.1 [M+H]+, 236.1 [M+Na]+.
-
Purity: >98% by HPLC (210 nm).
References
-
Preparation of 3-substituted cyclopentanones via Ketalization
- Source: Organic Syntheses, Coll. Vol. 5, p. 320 (1973).
- Relevance: Standard protocol for protecting 3-oxocyclopentanecarboxylic acid deriv
-
URL:
-
Scale-up of Borane Reduction of Amides
- Source: Brown, H. C., & Heim, P. (1973). "Selective reductions. 18. Reaction of borane in tetrahydrofuran with organic compounds containing representative functional groups." Journal of Organic Chemistry.
- Relevance: Foundational text for the safety and stoichiometry of amide-to-amine reductions.
-
URL:
-
Synthesis of Tert-butyl (3-oxocyclopentyl)
- Source: Patent WO2007032498A1 (Related to Edoxaban intermedi
- Relevance: Describes similar Boc-protection and cyclopentane ring manipul
-
URL:
-
Chemoenzymatic routes to 3-substituted cyclopentanones
-
Source: Zheng, G., et al. (2024).[3] "Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol." Journal of Bioscience and Bioengineering.
- Relevance: Validates the stability of the 3-hydroxymethyl/aminomethyl cyclopentane scaffold.
-
URL:
-
Sources
Asymmetric Synthesis of Tert-butyl (3-hydroxycyclopentyl)methylcarbamate: A Guide to Application and Protocol
Introduction: The Significance of Chiral Cyclopentanes in Medicinal Chemistry
Chiral five-membered carbocycles are privileged scaffolds in modern drug discovery, forming the core of numerous biologically active molecules. Their rigid, three-dimensional structures allow for precise spatial orientation of functional groups, which is critical for specific interactions with biological targets such as enzymes and receptors. Among these valuable building blocks, enantiomerically pure derivatives of 3-aminomethylcyclopentanol are of particular importance. The cis-(1R,3S) isomer of tert-butyl (3-hydroxycyclopentyl)methylcarbamate, specifically, is a key intermediate in the synthesis of carbocyclic nucleoside analogues, a class of compounds renowned for their potent antiviral activity.[1] This guide provides a detailed exploration of the asymmetric synthesis of this valuable compound, focusing on robust and scalable methodologies suitable for research and development in the pharmaceutical industry.
Strategic Approach: Enantioselective Ketone Reduction
The most direct and efficient strategy for accessing enantiomerically pure tert-butyl (3-hydroxycyclopentyl)methylcarbamate is through the asymmetric reduction of the prochiral ketone, tert-butyl (3-oxocyclopentyl)methylcarbamate. This approach is highly convergent and relies on well-established catalytic systems that are known for their high levels of enantiocontrol and broad functional group tolerance.[2][3]
Two preeminent methods for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation. This guide will focus on the CBS reduction due to its operational simplicity, high enantioselectivity, and the commercial availability of the required chiral catalysts.
Corey-Bakshi-Shibata (CBS) Reduction: Mechanism and Rationale
The CBS reduction is a powerful method for the enantioselective reduction of a wide range of ketones.[3] The reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, in combination with a stoichiometric borane source, such as borane-tetrahydrofuran complex (BH₃·THF) or borane dimethyl sulfide (BMS).[2][3]
The remarkable enantioselectivity of the CBS reduction stems from a highly organized, catalyst-substrate transition state. The key steps are as follows:
-
Catalyst Activation: The borane source coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom.[3]
-
Substrate Coordination: The ketone substrate then coordinates to this now more Lewis-acidic endocyclic boron atom. The catalyst's chiral framework directs the ketone to bind in a specific orientation to minimize steric hindrance, typically with the larger substituent (RL) oriented away from the chiral directing group.
-
Enantioselective Hydride Transfer: The activated borane, now positioned in close proximity to the coordinated ketone, delivers a hydride to the carbonyl carbon via a six-membered ring transition state. This intramolecular-like hydride transfer occurs on a specific face of the ketone, dictated by the catalyst's chirality, leading to the formation of the chiral secondary alcohol with high enantiomeric excess (e.e.).[3]
This dual activation mechanism, where the catalyst activates both the reducing agent and the substrate, is the foundation of the high efficiency and selectivity of the CBS reduction.[4]
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of the starting material and its subsequent asymmetric reduction.
Protocol 1: Synthesis of this compound
This protocol describes a representative synthesis of the starting ketone.
Materials:
-
3-Cyclopentenecarboxylic acid
-
Oxalyl chloride
-
Sodium azide (NaN₃)
-
Toluene
-
tert-Butanol
-
Ozone (O₃)
-
Dimethyl sulfide (DMS)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Magnetic stirrer
-
Ozonolysis setup
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-cyclopentenecarboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF, and then add oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure.
-
Curtius Rearrangement: Dissolve the crude acid chloride in anhydrous toluene. In a separate flask, prepare a solution of sodium azide (1.5 eq) in water. Cool the toluene solution to 0 °C and add the aqueous sodium azide solution dropwise with vigorous stirring. After the addition, allow the mixture to stir at 0 °C for 1 hour. Carefully separate the organic layer and dry it over anhydrous MgSO₄. Heat the dried toluene solution to 80-90 °C until gas evolution ceases, indicating the formation of the isocyanate.
-
Boc Protection: Add tert-butanol (2.0 eq) to the isocyanate solution and continue heating at reflux for 4 hours. Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude Boc-protected amine.
-
Ozonolysis: Dissolve the crude product in DCM and cool the solution to -78 °C. Bubble ozone gas through the solution until a blue color persists. Purge the solution with nitrogen gas to remove excess ozone.
-
Reductive Workup: Add dimethyl sulfide (3.0 eq) to the cold solution and allow it to warm slowly to room temperature overnight. Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to afford this compound.
Protocol 2: Asymmetric Reduction of this compound via CBS Reduction
This protocol is a representative procedure for the enantioselective reduction.
Materials:
-
This compound
-
(R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Syringes
-
Magnetic stirrer
-
Inert atmosphere (N₂ or Ar)
Procedure:
-
Reaction Setup: To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the (R)-(+)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq, 10 mol%).
-
Borane Addition: Cool the flask to 0 °C and add the borane-THF complex (0.6 eq) dropwise via syringe. Stir the mixture for 15 minutes at 0 °C.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the catalyst solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, slowly and carefully add methanol dropwise at 0 °C to quench the excess borane. Stir for 30 minutes.
-
Workup: Add saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield tert-butyl ((1R,3S)-3-hydroxycyclopentyl)methylcarbamate.
Data Presentation
The following table summarizes typical results for the CBS reduction of functionalized cyclopentanones, demonstrating the high efficiency and enantioselectivity of this method.
| Catalyst | Substrate | Reducing Agent | Temp (°C) | Yield (%) | e.e. (%) |
| (R)-Me-CBS | This compound | BH₃·THF | 0 | >90 | >95 |
| (S)-Me-CBS | This compound | BH₃·THF | 0 | >90 | >95 (for the (1S,3R) isomer) |
Note: The data presented are representative and may vary based on specific reaction conditions and scale.
Analytical Method: Chiral HPLC for Enantiomeric Excess Determination
The enantiomeric excess (e.e.) of the product is a critical parameter and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).
Representative HPLC Method:
-
Column: A polysaccharide-based chiral stationary phase is often effective. Columns such as Daicel CHIRALPAK® IA, IB, or IC are good starting points.[5]
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio may need to be optimized for baseline separation of the enantiomers.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 25 °C
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.
Applications in Drug Development: A Gateway to Antiviral Agents
The enantiomerically pure cis-(1R,3S)-tert-butyl (3-hydroxycyclopentyl)methylcarbamate is a highly valuable precursor for the synthesis of carbocyclic nucleoside analogues.[1] These compounds are structurally similar to natural nucleosides but have the furanose ring oxygen replaced by a methylene group, which imparts greater metabolic stability.
A prominent example of a drug synthesized from a similar chiral cyclopentane core is Entecavir , a potent and selective inhibitor of the hepatitis B virus (HBV) polymerase.[1] The synthesis of Entecavir and other related antiviral agents relies on the stereocontrolled introduction of the nucleobase onto the chiral cyclopentanol scaffold. The stereochemistry established during the asymmetric reduction is crucial for the final compound's biological activity.
Caption: Synthetic workflow from the starting ketone to antiviral agents.
Conclusion
The asymmetric synthesis of tert-butyl (3-hydroxycyclopentyl)methylcarbamate via the Corey-Bakshi-Shibata reduction is a robust and highly enantioselective method for producing this key chiral building block. The operational simplicity of the CBS reduction, coupled with the high yields and excellent enantiomeric excesses achievable, makes it an attractive strategy for both academic research and industrial applications. The utility of the resulting chiral alcohol as a precursor to potent antiviral agents like Entecavir underscores the importance of this synthetic methodology in the field of drug development. This guide provides the necessary foundational knowledge and practical protocols for researchers and scientists to successfully implement this valuable synthetic transformation.
References
-
Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345. Available at: [Link]
-
ISOMERLAB. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. ISOMERLAB. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of medicinal chemistry, 49(3), 1140–1148. Available at: [Link]
-
Crimmins, M. T., & Shams, G. (2024). Asymmetric Total Synthesis of Anti-HBV Drug Entecavir: Catalytic Strategies for the Stereospecific Construction of Densely Substituted Cyclopentene Cores. Organic letters, 26(24), 5286–5291. Available at: [Link]
-
Bringmann, G., Breuning, M., Henschel, P., & Hinrichs, J. (2002). Asymmetric Synthesis of (M)-2-Hydroxymethyl-1-(2-hydroxy-4,6-dimethylphenyl)naphthalene via a Configurationally Unstable Biaryl Lactone. Organic Syntheses, 79, 72. Available at: [Link]
-
Zhao, H., et al. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17(1). Available at: [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016. Retrieved from [Link]
-
ResearchGate. (n.d.). Corey–Bakshi–Shibata (CBS) Reduktion. Retrieved from [Link]
-
Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of medicinal chemistry, 49(3), 1140–1148. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Entecavir. Retrieved from [Link]
-
Wang, Y., & Welch, C. J. (2005). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Chirality, 17(S1), S126-S133. Available at: [Link]
-
ResearchGate. (n.d.). Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. Retrieved from [Link]
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The Strategic Application of Tert-butyl (3-oxocyclopentyl)methylcarbamate in Modern Synthetic Chemistry: A Guide for Researchers
In the intricate landscape of multi-step organic synthesis, particularly within the realms of pharmaceutical and agrochemical research, the judicious selection of protecting groups is a critical determinant of success. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its broad stability and facile, acid-labile cleavage.[1] This guide delves into the nuanced application of a specific Boc-protected building block, Tert-butyl (3-oxocyclopentyl)methylcarbamate , a reagent that offers unique strategic advantages in the construction of complex molecular architectures.
This document provides an in-depth exploration of the synthesis, properties, and strategic deployment of this compound. We will move beyond generic protocols to dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The Oxocyclopentyl Moiety: A Gateway to Structural Diversity
The true value of this compound lies in the synthetic versatility of the 3-oxocyclopentyl core. This bifunctional scaffold, featuring a protected amine and a ketone, serves as a powerful linchpin for the introduction of molecular complexity. The ketone functionality can be readily transformed into a variety of other groups, allowing for the construction of diverse analogues from a common intermediate. This is particularly advantageous in medicinal chemistry, where the exploration of structure-activity relationships (SAR) is paramount.[2]
For instance, the ketone can undergo:
-
Reductive amination to introduce a second amino group, leading to the formation of substituted 1,3-diaminocyclopentanes.
-
Wittig reactions or related olefination to introduce carbon-carbon double bonds.
-
Grignard or organolithium addition to create tertiary alcohols.
-
Reduction to the corresponding alcohol, which can be further functionalized.
This inherent reactivity profile makes this compound a valuable precursor for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators.[3]
Synthesis of this compound
A reliable synthetic route to this compound has been reported, proceeding via a ruthenium-catalyzed ring-opening of a 3-aza-2-oxabicyclic alkene with diethylamine.[4] While this reported synthesis was initially aimed at a different target, it provides a robust method for obtaining the title compound.
Protocol: Synthesis of this compound [4]
This protocol is adapted from the literature and should be performed by trained chemists in a well-ventilated fume hood.
Materials:
-
3-Aza-2-oxabicyclo[2.2.1]hept-5-ene derivative (starting material)
-
Cp*RuCl(COD) (catalyst)
-
Diethylamine (reagent and solvent)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a clean, dry Schlenk flask or vial under an inert atmosphere (e.g., argon or nitrogen), add the 3-aza-2-oxabicyclic alkene starting material.
-
Add the Cp*RuCl(COD) catalyst (typically 5-10 mol%).
-
Add anhydrous diethylamine as the solvent.
-
Seal the vessel and heat the reaction mixture with stirring for an appropriate time and temperature (e.g., 40-60 °C for 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess diethylamine.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.
Data Presentation: Synthesis of this compound
| Parameter | Value |
| Starting Material | 3-Aza-2-oxabicyclo[2.2.1]hept-5-ene derivative |
| Catalyst | Cp*RuCl(COD) |
| Reagent/Solvent | Diethylamine |
| Temperature | 40-60 °C |
| Reaction Time | 12-24 hours |
| Purification | Flash Column Chromatography |
| Typical Yield | Moderate to Good |
Protecting Group Strategies: The Boc Advantage
The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group due to its stability in a broad range of reaction conditions, including basic, nucleophilic, and reductive environments.[5] Its key advantage lies in its facile removal under acidic conditions, which allows for orthogonal protection strategies in complex syntheses.[6]
Introduction of the Boc Group
While the synthesis described above directly yields the Boc-protected compound, it is instructive to understand the general principles of Boc protection. The most common method involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[7]
General Protocol: Boc Protection of an Amine
Materials:
-
Amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., triethylamine, sodium bicarbonate, or 4-dimethylaminopyridine (DMAP))
-
Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic mixture)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine in the chosen solvent.
-
Add the base, followed by the dropwise addition of a solution of Boc₂O in the same solvent.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.
Deprotection of the Boc Group
The removal of the Boc group is typically achieved under acidic conditions. The mechanism involves protonation of the carbamate oxygen, leading to the formation of a stable tert-butyl cation and the release of the free amine and carbon dioxide.[3]
Mechanism of Boc Deprotection
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected amine (e.g., this compound)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Cool the solution in an ice bath.
-
Slowly add TFA to the solution. The amount of TFA can range from 10% to neat, depending on the substrate's sensitivity.
-
Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the deprotected amine.
Data Presentation: Common Boc Deprotection Conditions
| Reagent | Solvent | Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 30 min - 4 h |
| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | RT | 1 - 12 h |
| Formic Acid | - | RT | 12 - 48 h |
Strategic Application in a Multi-Step Synthesis
While specific examples detailing the use of this compound in a full total synthesis are not yet widely published, its utility can be inferred from the synthesis of analogous structures. For instance, in the synthesis of complex alkaloids or pharmaceutical intermediates, a Boc-protected aminocyclopentanone core allows for the selective elaboration of the ketone without affecting the protected amine.
Illustrative Synthetic Workflow
Caption: A potential synthetic route utilizing this compound.
This workflow highlights the strategic advantage of having the amine protected. The ketone can be manipulated under conditions that would otherwise react with a free amine. Once the desired modifications at the cyclopentanone ring are complete, the Boc group can be cleanly removed to reveal the amine for subsequent transformations.
Conclusion: A Versatile Tool for the Synthetic Chemist
This compound is more than just another Boc-protected amine. Its true power lies in the synthetic potential of the 3-oxocyclopentyl core, which provides a versatile platform for the construction of complex and diverse molecular architectures. The robust nature of the Boc protecting group, coupled with the reactivity of the ketone, makes this reagent a valuable asset in the arsenal of the modern synthetic chemist, particularly in the fields of drug discovery and development. The protocols and strategies outlined in this guide are intended to provide a solid foundation for the effective utilization of this promising building block.
References
-
Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]
-
IUCr Journals. (2017). tert-Butyl (3-oxocyclopentyl)carbamate. Retrieved from [Link]
-
SIOC Journals. (n.d.). tert-Butyl(6-oxopiperdin-3-yl)carbamate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
PubChem. (n.d.). tert-Butyl (3-oxocyclopentyl)carbamate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Boc-protected bicycloproline. Retrieved from [Link]
-
TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]
-
ResearchGate. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
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Tert-butyl (3-oxocyclopentyl)methylcarbamate reaction with Grignard reagents
An In-Depth Guide to the Synthesis of 3-Substituted-3-hydroxycyclopentyl Derivatives via Grignard Reaction
Forward
This application note provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the reaction of tert-butyl (3-oxocyclopentyl)methylcarbamate with Grignard reagents. This reaction is a cornerstone for creating valuable chiral building blocks, specifically tertiary alcohols on a cyclopentane scaffold, which are prevalent in numerous biologically active molecules. This document moves beyond a simple recitation of steps to provide a deep understanding of the underlying chemical principles, from reaction mechanism and stereochemistry to practical, field-tested protocols and troubleshooting. Our objective is to empower scientists to not only successfully execute this transformation but also to intelligently adapt and optimize it for their specific molecular targets.
Introduction: Strategic Importance in Medicinal Chemistry
The cyclopentane ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, which is critical for selective interaction with biological targets. The transformation of a ketone, such as in this compound, into a tertiary alcohol via the Grignard reaction introduces a new stereocenter and a hydroxyl group that can serve as a key hydrogen bond donor or a handle for further functionalization.
The starting material itself is strategically designed for multi-step synthesis.[1] The ketone provides a reactive site for carbon-carbon bond formation, while the tert-butyloxycarbonyl (Boc) protected amine offers stability under a range of conditions, yet allows for facile deprotection when needed.[1][2] Carbamate groups are a significant structural motif in many therapeutic agents, contributing to their pharmacological profiles.[3] Consequently, the products of this reaction, 3-alkyl- or 3-aryl-3-hydroxycyclopentyl-methylcarbamates, are high-value intermediates for synthesizing complex molecules in programs targeting epilepsy, cancer, and viral diseases.[3][4]
Core Principles and Reaction Mechanism
The Grignard Reaction: A Fundamental C-C Bond Formation
First reported by Victor Grignard in 1900, the reaction that bears his name remains one of the most powerful and versatile methods for forming carbon-carbon bonds.[5] The Grignard reagent (R-MgX) is a potent organometallic nucleophile formed by the reaction of an alkyl or aryl halide with magnesium metal.[6] The carbon-magnesium bond is highly polarized, imparting significant carbanionic character to the carbon atom, making it both a strong nucleophile and a strong base.[5][7]
This dual reactivity necessitates that the reaction be conducted under strictly anhydrous (water-free) conditions, as any protic solvent (like water or alcohols) will protonate and destroy the Grignard reagent.[7][8]
Mechanism: Nucleophilic Addition to the Cyclopentanone Carbonyl
The core of the reaction is the nucleophilic addition of the Grignard reagent's carbanion to the electrophilic carbonyl carbon of the cyclopentanone ring.[9][10] The reaction proceeds in two distinct stages: the addition and the acidic workup.
-
Nucleophilic Attack: The Grignard reagent attacks the partially positive carbonyl carbon, breaking the C=O pi bond. This forms a new carbon-carbon single bond and a magnesium alkoxide intermediate.[9][11]
-
Acidic Workup (Quench): After the initial reaction is complete, a mild acid, typically aqueous ammonium chloride (NH₄Cl), is added. This step protonates the negatively charged oxygen of the alkoxide to yield the final tertiary alcohol product and magnesium salts, which are typically water-soluble.[9][11]
Sources
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Application Notes and Protocols: Harnessing Tert-butyl (3-oxocyclopentyl)methylcarbamate for Solid-Phase Synthesis of Novel Scaffolds
Introduction: A Versatile Building Block for Drug Discovery
In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that provide access to diverse chemical space is paramount. Tert-butyl (3-oxocyclopentyl)methylcarbamate emerges as a highly valuable and versatile building block for the solid-phase synthesis of libraries of substituted cyclopentylamine derivatives. Its unique bifunctional nature, possessing a reactive ketone and a protected amine, allows for a divergent synthetic approach, enabling the generation of a multitude of compounds from a single precursor. The cyclopentane motif is a common feature in many biologically active molecules, and the ability to rapidly synthesize and screen a library of its derivatives is a significant advantage in the identification of new therapeutic leads.
The tert-butyloxycarbonyl (Boc) protecting group on the amine is a cornerstone of this reagent's utility in solid-phase synthesis. The Boc group is known for its stability to a wide range of reaction conditions, yet it can be readily and cleanly removed under acidic conditions, a principle that has been a mainstay in solid-phase peptide synthesis (SPPS).[1] This orthogonality allows for selective manipulation of the ketone functionality while the amine remains protected, and vice-versa. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in solid-phase synthesis, complete with detailed protocols and mechanistic insights.
Chemical Properties and Handling
This compound is a stable, solid compound at room temperature. A summary of its key chemical properties is provided in the table below.
| Property | Value |
| IUPAC Name | tert-butyl N-(3-oxocyclopentyl)carbamate |
| Molecular Formula | C₁₀H₁₇NO₃ |
| Molecular Weight | 199.25 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, THF) |
Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Core Synthetic Strategy: On-Resin Reductive Amination
The primary synthetic strategy detailed herein involves the immobilization of a primary amine on a solid support, followed by a reductive amination reaction with this compound. This approach allows for the introduction of a diverse range of substituents via the choice of the resin-bound amine. Subsequent deprotection of the Boc group and further functionalization or cleavage from the resin yields the final products.
The workflow can be visualized as follows:
Caption: General workflow for the solid-phase synthesis of substituted cyclopentylamines.
Detailed Protocols
Protocol 1: Preparation of the Resin-Bound Amine
This protocol describes the initial setup of the solid-phase synthesis by coupling a primary amine to a suitable resin. Rink Amide resin is a common choice as it allows for the generation of a C-terminal amide upon cleavage.
Materials:
-
Rink Amide resin (100-200 mesh)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Primary amine (R-NH₂) of choice
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place the Rink Amide resin (1.0 g, ~0.5 mmol/g loading) in the synthesis vessel. Add DMF (10 mL) and allow the resin to swell for 30 minutes with gentle agitation.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine in DMF solution (10 mL) and agitate for 20 minutes to remove the Fmoc protecting group from the Rink Amide linker. Drain the solution and repeat the piperidine treatment for another 20 minutes.
-
Washing: Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL) to remove all traces of piperidine.
-
Amine Coupling: In a separate vial, dissolve the primary amine (R-NH₂, 5 equivalents), HBTU (4.9 equivalents), and DIPEA (10 equivalents) in DMF (5 mL). Add this solution to the washed resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum for at least 1 hour. The resin-bound amine is now ready for the next step.
Protocol 2: On-Resin Reductive Amination
This protocol details the key step of reacting the resin-bound amine with this compound. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation.[2]
Materials:
-
Resin-bound amine (from Protocol 1)
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
DCM
-
MeOH
Procedure:
-
Resin Swelling: Swell the resin-bound amine (from the previous step) in DCE (10 mL) for 30 minutes.
-
Reagent Preparation: In a separate vial, dissolve this compound (5 equivalents) in DCE.
-
Reaction Setup: Add the solution of this compound to the swollen resin. Agitate for 15 minutes.
-
Reduction: Add sodium triacetoxyborohydride (5 equivalents) to the reaction mixture. If the reaction is sluggish, a catalytic amount of acetic acid (0.1 equivalents) can be added.
-
Reaction: Agitate the mixture at room temperature for 12-24 hours.
-
Monitoring: The reaction can be monitored by cleaving a small sample of the resin and analyzing the product by LC-MS.
-
Washing: Drain the reaction solution and wash the resin with DCE (3 x 10 mL), THF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Caption: Mechanism of on-resin reductive amination.
Protocol 3: Boc Deprotection and Final Cleavage
The final steps involve the removal of the Boc protecting group and the cleavage of the final compound from the solid support.
Materials:
-
Resin-bound product (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
DCM
-
Triisopropylsilane (TIS) (as a scavenger)
-
Water
-
Diethyl ether, cold
Procedure:
-
Boc Deprotection (Optional, for on-resin functionalization):
-
Swell the resin in DCM (10 mL).
-
Add a solution of 20-50% TFA in DCM (10 mL).
-
Agitate for 30 minutes.
-
Drain and wash the resin with DCM (3 x 10 mL), DIPEA in DMF (10%, 2 x 10 mL), and DMF (3 x 10 mL).
-
The deprotected amine on the resin can be further functionalized at this stage.
-
-
Final Cleavage:
-
Swell the resin (either Boc-protected or deprotected and further functionalized) in DCM (2 mL).
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail (10 mL) to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA (2 x 2 mL).
-
Combine the filtrates and concentrate under a stream of nitrogen to a small volume.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether.
-
Wash the pellet with cold ether and dry under vacuum.
-
Purify the crude product by reverse-phase HPLC.
-
Troubleshooting and Key Considerations
-
Incomplete Reductive Amination: If monitoring shows a low yield, the reaction time can be extended, or a fresh portion of sodium triacetoxyborohydride can be added. Ensure all reagents are anhydrous, as moisture can deactivate the reducing agent.
-
Side Reactions during Cleavage: The use of scavengers like TIS is crucial to prevent the re-attachment of the tert-butyl cation to sensitive functionalities on the product.[1]
-
Choice of Resin: The choice of resin will determine the C-terminal functionality of the cleaved product. For example, using a Wang resin will result in a C-terminal carboxylic acid.
Conclusion
This compound is a powerful and versatile building block for the solid-phase synthesis of diverse libraries of substituted cyclopentylamines. The protocols outlined in this application note provide a robust framework for its successful implementation in drug discovery and medicinal chemistry programs. The combination of a reactive ketone and a stable yet readily cleavable protected amine allows for a divergent synthetic approach, making it an invaluable tool for the exploration of novel chemical space.
References
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing tert-Butyl (3-oxocyclopentyl)methylcarbamate Synthesis
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of tert-butyl (3-oxocyclopentyl)methylcarbamate . This guide prioritizes the Nitromethane Michael Addition route, as it is the most scalable and reliable method for introducing the aminomethyl moiety at the 3-position of the cyclopentanone ring.
Ticket ID: YIELD-OPT-3OXO-001 Subject: Yield Improvement & Process Stability for 3-(Boc-aminomethyl)cyclopentanone Derivatives Assigned Specialist: Senior Application Scientist
Core Synthetic Workflow
To maximize yield, you must avoid the common pitfall of direct nitro-reduction on the unprotected ketone. The ketone moiety in 3-(nitromethyl)cyclopentanone is susceptible to reduction (to alcohol) or condensation during the harsh conditions required to reduce the aliphatic nitro group.
The Golden Route:
-
Michael Addition: Nitromethane addition to 2-cyclopenten-1-one.
-
Protection: Ketalization of the ketone.
-
Reduction: Hydrogenation of the nitro group to a primary amine.
-
Functionalization: N-Boc protection.
-
Deprotection: Hydrolysis of the ketal to restore the ketone.
Process Visualization
Figure 1: Optimized 5-step synthetic pathway ensuring chemoselectivity and high yield.
Step-by-Step Optimization Protocol
Phase 1: The Michael Addition (C-C Bond Formation)
Objective: Synthesize 3-(nitromethyl)cyclopentanone. Benchmark Yield: >85%
-
The Problem: 2-Cyclopenten-1-one is prone to polymerization under strong basic conditions.
-
The Fix: Use a mild organic base like TMG (1,1,3,3-Tetramethylguanidine) or DBU rather than inorganic hydroxides.
-
Protocol Insight:
-
Stoichiometry: Use excess Nitromethane (5–10 equiv.) as both reagent and co-solvent to drive equilibrium.
-
Temperature: Maintain 0°C during addition, then warm to RT. High heat promotes polymerization.
-
Quenching: Neutralize strictly with acetic acid before workup to prevent retro-Michael reaction during concentration.
-
Phase 2: Ketal Protection (Critical Checkpoint)
Objective: Mask the ketone as a 1,3-dioxolane. Benchmark Yield: >90%
-
Why this is mandatory: Direct reduction of the nitro group (Phase 3) requires conditions (H2/Catalyst) that will partially reduce the ketone to an alcohol (3-hydroxy derivative), creating an inseparable mixture of diastereomers.
-
Protocol Insight:
-
Use Ethylene Glycol (1.5 equiv) and p-TSA (cat.) in Toluene.
-
Water Removal: A Dean-Stark trap is essential. The reaction is driven by entropy; removing water pushes it to completion.
-
QC Check: Do not proceed until NMR shows complete disappearance of the ketone carbonyl signal (~218 ppm in 13C NMR).
-
Phase 3: Nitro Reduction & Boc Protection
Objective: Convert Nitro -> Amine -> N-Boc. Benchmark Yield: >80% (over 2 steps)
-
Catalyst Choice: Raney Nickel (Ra-Ni) is superior to Pd/C for aliphatic nitro reduction. It is less sensitive to poisoning by the amine product.
-
In-Situ Protection (Yield Booster):
-
Instead of isolating the free amine (which can be unstable or volatile), add Boc Anhydride (Boc2O) directly to the reduction vessel after the hydrogen uptake ceases, or perform the reduction in the presence of Boc2O (if catalyst tolerates it).
-
Solvent: Methanol or Ethanol.
-
Pressure: 50–100 psi H2 is typically required for aliphatic nitro groups.
-
Phase 4: Deprotection (Restoring the Ketone)
Objective: Hydrolyze the ketal without removing the Boc group. Benchmark Yield: >90%
-
The Balance: The Boc group is acid-labile. Strong HCl will strip the Boc group, ruining the synthesis.
-
The Fix: Use Trans-ketalization or mild acid hydrolysis.
-
Reagent: Acetone (solvent) + catalytic p-TSA or dilute HCl (1N).
-
Mechanism: The acetone acts as a "sponge" for the ethylene glycol, driving the equilibrium back to the cyclopentanone.
-
Monitoring: Watch for the reappearance of the ketone peak in IR (~1740 cm-1).
-
Troubleshooting & FAQs
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Low Yield in Step 1 (Michael Addition) | Polymerization of cyclopentenone. | Lower reaction temp to 0°C; switch base to TMG; add polymerization inhibitor (e.g., hydroquinone). |
| "Oiling out" or gums during workup | Incomplete removal of Nitromethane or base residues. | Wash organic layer thoroughly with dilute acetic acid/brine. Ensure full solvent removal. |
| Alcohol impurities after Step 3 | Ketone was not fully protected; H2 reduced the ketone. | Stop. You cannot separate these easily. Reprocess Step 2 to >98% conversion before reducing. |
| Boc group lost in Step 4 | Acid concentration too high or reaction time too long. | Switch to Acetone/Water/PPTS (Pyridinium p-toluenesulfonate) at reflux. This is milder than HCl. |
| Product is a mixture of isomers | Racemic starting material (expected). | This synthesis produces a racemate. If chiral material is needed, start with chiral Michael addition catalysts (see Ref 4). |
Frequently Asked Questions
Q: Can I skip the protection step to save time? A: No. While theoretically possible using selective conditions (e.g., Zn/HCl), the yield typically drops below 40% due to side reactions involving the ketone. The protection step adds time but doubles the overall yield.
Q: My Raney Nickel reduction is stalled. What now? A: Aliphatic nitro groups are stubborn.
-
Increase pressure to 100 psi.
-
Refresh the catalyst (Ra-Ni loses activity if exposed to air).
-
Ensure the solution is slightly basic (amines poison acidic sites; sometimes adding a trace of NH4OH helps).
Q: How do I purify the final oil? A: The target compound is often an oil. Flash chromatography on silica gel using Hexanes/Ethyl Acetate (gradient 10% to 40%) is effective. The carbamate NH proton is distinct in NMR (~4.5-5.0 ppm broad broad singlet).
References
-
Michael Addition of Nitroalkanes: Ballini, R., et al. "Michael additions of nitroalkanes to conjugated ketones...". SCT Tunisie. Link
-
Synthesis of 3-(nitromethyl)cyclopentanone: PrepChem. "Synthesis of 3-(nitromethyl)cyclopentanone". PrepChem. Link
-
Nitro Reduction Selectivity: Master Organic Chemistry. "Reduction of Nitro Groups".[1][2][3][4][5] MasterOrganicChemistry. Link
-
Chiral Synthesis (Advanced): Chemical Communications. "Highly enantioselective Michael addition of cyclopentanone". RSC Publishing. Link
-
Compound Data: PubChem. "tert-Butyl (3-oxocyclopentyl)carbamate (Related Structure)".[6] NIH.[6] Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. (R)-3-(Boc-amino)cyclopentanone | C10H17NO3 | CID 45091915 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Tert-butyl (3-oxocyclopentyl)methylcarbamate
An in-depth technical guide to the purification of Tert-butyl (3-oxocyclopentyl)methylcarbamate from reaction mixtures.
As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the purification of this compound. This document is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of this key synthetic intermediate.
Understanding the Molecule and Potential Impurities
This compound possesses two key functional groups: a ketone and a Boc-protected secondary amine. The stability and reactivity of these groups dictate the potential impurities in a crude reaction mixture and inform the purification strategy. The Boc (tert-butoxycarbonyl) group, in particular, is notoriously sensitive to acidic conditions, which can lead to its cleavage.[1][2]
Table 1: Common Impurities and Their Origin
| Impurity | Likely Origin | Key Characteristics | Removal Strategy |
| Starting Materials | Incomplete reaction | Varies based on synthetic route | Extraction, Chromatography |
| Di-tert-butyl dicarbonate (Boc₂O) | Excess reagent from Boc protection | Non-polar, can be hydrolyzed | Aqueous basic wash, Chromatography |
| tert-Butanol | Byproduct of Boc protection | Polar, volatile | Aqueous wash, Evaporation |
| (3-oxocyclopentyl)methylamine | Accidental deprotection of the product | Highly polar, basic | Acidic wash (use with caution), Chromatography |
| Aldol condensation products | Self-condensation of the cyclopentanone ring under basic conditions | High molecular weight, less polar than the desired product | Chromatography |
| Over-reduced/oxidized species | If the synthesis involves reduction or oxidation steps | Polarity will vary | Chromatography |
Purification Strategy Selection
The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the physical state of the crude product (solid or oil). The following decision tree provides a logical workflow for selecting the most appropriate technique.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Issue 1: My product is degrading during column chromatography on silica gel.
-
Question: I'm running a silica gel column, but my fractions contain a new, more polar spot on the TLC plate, and my overall yield is low. What's happening?
-
Answer: This is a classic sign of product decomposition on silica gel. Silica gel is inherently acidic and can catalyze the cleavage of the acid-labile Boc protecting group.[1][2] The new, more polar spot is likely the deprotected amine, (3-oxocyclopentyl)methylamine.
-
Causality: The acidic silanol groups (Si-OH) on the surface of the silica gel protonate the carbamate, initiating the elimination of isobutylene and carbon dioxide to yield the free amine.
-
Solution:
-
Deactivate the Silica Gel: Before preparing your column, neutralize the silica gel. This can be done by preparing a slurry of the silica in your starting eluent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.5-1% v/v). This neutralizes the acidic sites and minimizes on-column deprotection.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic grade) or Florisil.[3]
-
Work Quickly: Do not let the compound sit on the column for an extended period. Elute the compound as efficiently as possible.
-
-
Issue 2: My compound, which should be a solid, is an oil and won't crystallize.
-
Question: The literature reports my compound as a solid, but I've isolated it as a thick oil. I've tried various solvents, but it either stays as an oil or "crashes out" as an amorphous solid. How can I induce crystallization?
-
Answer: The failure to crystallize is almost always due to the presence of impurities that disrupt the crystal lattice formation.[4] Even small amounts of structurally similar impurities can act as "crystal poisons."
-
Causality: Impurities prevent the ordered arrangement of molecules required for crystallization. Rapid precipitation ("crashing out") traps these impurities and solvent within the solid.[5]
-
Solution:
-
Re-purify a Small Sample: Take a small portion of the oil and purify it meticulously by column chromatography. Use a shallow solvent gradient to ensure good separation. Often, the highly purified material will crystallize spontaneously upon solvent removal.
-
Solvent System for Recrystallization: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For a moderately polar compound like this, consider solvent systems like ethyl acetate/hexanes, dichloromethane/hexanes, or acetone/water.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the solution. The microscopic imperfections in the glass can provide nucleation sites.
-
Seeding: If you have a pure crystal of the compound, add a tiny amount to the cooled, supersaturated solution to initiate crystal growth.
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Rapid cooling often leads to smaller, less pure crystals.[5]
-
-
-
Issue 3: I'm losing a significant amount of product during the aqueous work-up.
-
Question: After quenching my reaction and performing a liquid-liquid extraction, I find that my product yield is much lower than expected. Where is my compound going?
-
Answer: While this compound is an organic-soluble molecule, it has some water solubility due to the polar ketone and carbamate groups. Product loss can occur in a few ways during extraction.
-
Causality:
-
Partitioning into the Aqueous Layer: If an insufficient volume of organic solvent is used, or if too many extractions are not performed, a significant amount of product can remain in the aqueous phase.[6]
-
Accidental Deprotection: If the aqueous layer is acidic (e.g., from an acidic quench), the Boc group can be cleaved. The resulting free amine is protonated to form a salt, which is highly water-soluble.[2][7]
-
-
Solution:
-
Neutralize First: Before extraction, ensure the aqueous layer is neutral or slightly basic by adding a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[8] This prevents acidic deprotection.
-
Use an Appropriate Extraction Solvent: Solvents like ethyl acetate or dichloromethane are excellent choices for extracting this compound.[9][10]
-
Perform Multiple Extractions: It is more efficient to extract the aqueous layer multiple times with smaller volumes of organic solvent than once with a large volume.[6] Typically, three extractions are sufficient.
-
Back-Extraction: To recover any product from the aqueous layer, you can perform a "back-extraction" by adding more organic solvent to the combined aqueous layers and extracting again.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent system for running a TLC and column on this compound?
-
A1: The ideal solvent system will depend on the specific impurities present. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A typical starting ratio for TLC analysis would be 30-50% ethyl acetate in hexanes. For column chromatography, you would start with a lower polarity (e.g., 10-20% ethyl acetate) and gradually increase the polarity to elute your compound.[11][12]
-
-
Q2: Can I use distillation to purify this compound?
-
A2: Distillation is generally not recommended. The Boc group is susceptible to thermal degradation at elevated temperatures (often above 85-90°C), which can lead to deprotection.[1] Given that the boiling point of this compound is likely high, purification by distillation would probably result in significant decomposition.
-
-
Q3: How should I store the purified this compound?
-
A3: The compound should be stored in a cool, dry place, away from acidic vapors. Given the potential for slow degradation, storage in a freezer under an inert atmosphere (e.g., argon or nitrogen) is ideal for long-term stability.
-
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Prepare the Slurry: In a beaker, add silica gel to a solution of your starting eluent (e.g., 10% ethyl acetate in hexanes). If deprotection is a concern, add 0.5% triethylamine to the eluent.
-
Pack the Column: Pour the silica slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring there are no cracks or air bubbles.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the column eluent. If it doesn't fully dissolve, you can pre-adsorb it onto a small amount of silica gel. To do this, dissolve the crude material in a solvent like dichloromethane, add a small amount of silica, evaporate the solvent to get a dry powder, and then carefully add this powder to the top of the column bed.
-
Elute the Column: Begin eluting with your starting solvent mixture. Collect fractions and monitor them by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 10% to 30% to 50% ethyl acetate) to elute your compound. A slow, gradual increase in polarity generally results in better separation.[3]
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Choose a Solvent System: Select a solvent or solvent pair in which the compound has poor solubility at room temperature but good solubility at an elevated temperature (e.g., ethyl acetate/hexanes).
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., ethyl acetate) and heat the mixture (e.g., on a hot plate) until the solid dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization: Slowly add the less soluble solvent (e.g., hexanes) to the hot solution until it becomes slightly cloudy (the saturation point). Add a drop or two of the more soluble solvent to redissolve the precipitate.
-
Cool Slowly: Remove the flask from the heat, cover it, and allow it to cool to room temperature undisturbed. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolate Crystals: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent (the less soluble one, e.g., hexanes), and dry them under vacuum.
References
-
Scribd. (2019). Synthesis and Purification of Tert-Butyl Chloride. Available at: [Link]
- Google Patents. (n.d.). WO2005040078A1 - Purification of tertiary butyl alcohol.
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl (3-oxocyclopentyl)carbamate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]
-
ResearchGate. (n.d.). Liquid–Liquid Extraction of Cyclopentanone from Aqueous Solution with Methylcyclohexane or Propyl Acetate at Different Temperatures. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
- Google Patents. (n.d.). IT201900007830A1 - PROCESS FOR THE RECOVERY OF CYCLOPENTANONE FROM AQUEOUS SOLUTIONS.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available at: [Link]
-
ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Available at: [Link]
-
MDPI. (n.d.). Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application. Available at: [Link]
-
ACS Publications. (n.d.). CO2 Capture in Alkanolamine-RTIL Blends via Carbamate Crystallization: Route to Efficient Regeneration. Environmental Science & Technology. Available at: [Link]
- Google Patents. (n.d.). CN111662170B - The purification method of cyclopentanone.
-
MACS-AGRO. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available at: [Link]
-
ResearchGate. (2025). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. Available at: [Link]
-
The Curious Wavefunction. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Available at: [Link]
-
RSC Publishing. (2018). Production of cyclopentanone from furfural over Ru/C with Al11.6PO23.7 and application in the synthesis of diesel range alkanes. Available at: [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available at: [Link]
-
University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Available at: [Link]
-
Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Purification [chem.rochester.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Production of cyclopentanone from furfural over Ru/C with Al 11.6 PO 23.7 and application in the synthesis of diesel range alkanes - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08757A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Synthesis of Tert-butyl (3-oxocyclopentyl)methylcarbamate
Welcome to our dedicated technical support center for the synthesis of Tert-butyl (3-oxocyclopentyl)methylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the expertise to navigate the common challenges and side reactions encountered during this synthesis, ensuring the integrity and success of your experiments.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common synthetic approach involves the reductive amination of a 3-oxocyclopentyl precursor followed by the protection of the resulting secondary amine with a tert-butyloxycarbonyl (Boc) group. This guide will address potential side reactions at each critical stage of this process.
Troubleshooting Guide: Navigating Common Side Reactions
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis.
Stage 1: Reductive Amination
Question 1: My reaction is producing a significant amount of a hydroxyl-containing impurity, and my starting ketone is being consumed faster than the product is forming. What is happening and how can I fix it?
Answer:
This is a classic case of the premature reduction of the ketone starting material by the hydride reducing agent before it has a chance to form an imine with the amine.[1][2] This side reaction is particularly prevalent when using strong reducing agents like sodium borohydride (NaBH₄) under conditions that do not favor rapid imine formation.[1][3]
Causality: The rate of ketone reduction can compete with or even exceed the rate of imine formation, especially at neutral or basic pH where imine formation is slower. The resulting side product is the corresponding secondary alcohol.
Recommended Solutions:
-
Choice of Reducing Agent: Switch to a milder and more selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1][3] These reagents are less reactive towards ketones and aldehydes at neutral or slightly acidic pH, but readily reduce the iminium ion once it is formed.[1]
-
pH Control: Maintain a slightly acidic pH (around 4-6) during the reaction. This can be achieved by adding a mild acid like acetic acid. The acidic conditions catalyze the formation of the iminium ion, which is then rapidly reduced.[1] Be cautious not to make the solution too acidic, as this will protonate the amine, rendering it non-nucleophilic.[1]
-
Staged Addition: Add the reducing agent portion-wise or after allowing the ketone and amine to stir together for a period to allow for imine formation to proceed.
Experimental Protocol: Optimized Reductive Amination
-
Dissolve the 3-oxocyclopentyl precursor and 1.1 equivalents of methylamine in a suitable solvent (e.g., methanol, dichloroethane).
-
Add 1.2 equivalents of acetic acid to the mixture to maintain a slightly acidic pH.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add 1.5 equivalents of sodium triacetoxyborohydride in portions, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Question 2: I am observing the formation of a higher molecular weight impurity that appears to be a tertiary amine. What is the likely cause and how can it be prevented?
Answer:
The formation of a tertiary amine is likely due to the dialkylation of the primary amine starting material or the secondary amine product.[4] This occurs when the newly formed secondary amine acts as a nucleophile and reacts with another molecule of the ketone, followed by reduction.
Causality: If there is an excess of the ketone starting material or if the reaction conditions favor further reaction of the product amine, dialkylation can become a significant side reaction.
Recommended Solutions:
-
Stoichiometry Control: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the ketone to ensure the complete consumption of the ketone and minimize the chance of the product amine reacting further.[4]
-
Reaction Concentration: Running the reaction at a higher concentration can favor the desired bimolecular reaction over the termolecular side reaction.
-
Temperature Control: Maintain a low to ambient temperature to control the reaction rate and minimize over-alkylation.
Stage 2: Boc Protection
Question 3: During the Boc protection step, I am seeing byproducts that are not my desired carbamate. What are these impurities and how can I avoid them?
Answer:
Several side reactions can occur during the Boc protection of amines using di-tert-butyl dicarbonate (Boc₂O). The most common are the formation of N,N-di-Boc protected amines, ureas, and isocyanates.[5]
Causality:
-
N,N-di-Boc formation: This can occur if the reaction conditions are too harsh or if an excess of Boc₂O is used with a strong base.
-
Urea formation: This can happen if the intermediate isocyanate, formed from the decomposition of the Boc-protected amine, reacts with another amine molecule.[5]
-
Isocyanate formation: In some cases, particularly with heat, the Boc-protected amine can eliminate isobutylene and carbon dioxide to form an isocyanate.[5]
Recommended Solutions:
-
Controlled Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of Boc₂O to ensure complete conversion without promoting double protection.
-
Choice of Base: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The use of stronger bases like sodium hydroxide can sometimes lead to side reactions. 4-Dimethylaminopyridine (DMAP) can be used as a catalyst in small amounts to accelerate the reaction.[6]
-
Temperature Control: Perform the reaction at room temperature or below. Avoid heating the reaction mixture, as this can promote the formation of isocyanate byproducts.
-
Solvent Choice: Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally preferred.[6][7]
Experimental Protocol: Clean Boc Protection
-
Dissolve the secondary amine in THF or DCM.
-
Add 1.2 equivalents of triethylamine.
-
Slowly add a solution of 1.1 equivalents of di-tert-butyl dicarbonate in the same solvent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for purifying the final product, this compound?
A1: Purification can typically be achieved through a combination of techniques. After the aqueous workup described in the protocols, flash column chromatography on silica gel is often necessary to remove any remaining starting materials or side products. A gradient elution system, for example, with ethyl acetate in hexanes, is usually effective. For final polishing, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed to obtain a highly pure product.
Q2: Can I use other protecting groups for the amine?
A2: Yes, other protecting groups can be used, but the Boc group is widely favored due to its stability under a range of conditions and its ease of removal under acidic conditions.[6][9] Other common amine protecting groups include the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis, and the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.
Q3: How can I monitor the progress of my reactions effectively?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress. Staining with potassium permanganate or ninhydrin can be useful for visualizing the amine starting material and product. For more quantitative analysis and to identify impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
Data Summary
| Potential Side Product | Stage of Formation | Analytical Signature (vs. Product) | Mitigation Strategy |
| (3-Hydroxycyclopentyl)methanamine | Reductive Amination | Lower polarity on TLC, presence of -OH in IR | Use milder reducing agent (e.g., NaBH(OAc)₃), control pH |
| N,N-bis(3-oxocyclopentylmethyl)amine | Reductive Amination | Higher molecular weight in MS | Use slight excess of primary amine |
| N,N-di-Boc protected amine | Boc Protection | Higher molecular weight in MS, less polar | Control stoichiometry of Boc₂O |
| Urea byproduct | Boc Protection | Higher molecular weight in MS, characteristic C=O stretch in IR | Mild reaction conditions, avoid excess amine |
Visualizing the Synthetic Pathway and Potential Pitfalls
The following diagram illustrates the intended synthetic route and highlights the key side reactions to be aware of.
Caption: Synthetic pathway and potential side reactions.
References
-
Lebel, H., & Leogane, O. (2005). A New Reagent for the Synthesis of tert-Butyl Carbamates. Organic Letters, 7(19), 4107–4110. Available at: [Link]
-
Garg, N. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Available at: [Link]
-
PubChem. tert-Butyl (3-oxocyclopentyl)carbamate. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
DiRocco, D. A., & Rovis, T. (2012). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry, 4(10), 827–831. Available at: [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
- Google Patents. (2018). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
-
Organic Reactions. Boc Protection Mechanism (Boc2O). Available at: [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]
-
ResearchGate. (2025). Reductive amination of cyclopentanone. Available at: [Link]
-
Organic Syntheses. (2006). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]
-
Wikipedia. Sodium borohydride. Available at: [Link]
-
Li, G., & Antilla, J. C. (2013). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Organic Letters, 15(19), 5032–5035. Available at: [Link]
- Google Patents. (2011). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. Available at: [Link]
-
PubMed. (2001). Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. Available at: [Link]
-
Vedantu. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. jk-sci.com [jk-sci.com]
- 8. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Tert-butyl (3-oxocyclopentyl)methylcarbamate
[1]
Topic: Synthetic Optimization & Troubleshooting
Target Molecule: this compound
CAS Registry Number: 1260674-55-2
Molecular Formula:
Executive Summary & Synthetic Strategy
The synthesis of This compound presents a classic chemoselectivity challenge: generating a reactive ketone functionality in the presence of a protected amine, without compromising the acid-sensitive Boc group or inducing unwanted aldol condensation of the cyclopentanone ring.[1]
Our technical assessment identifies Oxidation of the Alcohol Precursor as the most robust route for scale-up and optimization.[1] While de novo ring construction (via Dieckmann condensation) is possible, it is operationally complex. The oxidation route allows for better stereocontrol and purification.
Core Synthetic Workflow
The following diagram outlines the two primary pathways. Route A (Oxidation) is the recommended industry standard for high-purity isolation.[1]
Figure 1: Strategic synthetic pathways. Route A (Red Arrow) via oxidation is preferred for minimizing side reactions.
Critical Protocol: Oxidation of the Hydroxyl Precursor
Objective: Convert tert-butyl (3-hydroxycyclopentyl)methylcarbamate to the target ketone without over-oxidation or Boc cleavage.
Recommended Conditions: Dess-Martin Periodinane (DMP)
We recommend DMP over Swern oxidation for this specific substrate due to the ease of workup and the avoidance of foul-smelling sulfides, which can be difficult to remove from the semi-polar carbamate product.
Reagents:
-
Substrate: 1.0 equiv
-
Dess-Martin Periodinane (DMP): 1.2 – 1.5 equiv[1]
-
Sodium Bicarbonate (
): 2.0 equiv (Critical Buffer) -
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Water: 1.0 equiv (Accelerator, optional but recommended)
Step-by-Step Protocol:
-
Preparation: Dissolve the alcohol precursor in anhydrous DCM (
concentration). -
Buffering: Add solid
to the solution. Why? DMP generates acetic acid as a byproduct. The Boc group is acid-sensitive; the buffer prevents in-situ deprotection [1].[1] -
Addition: Cool the mixture to
. Add DMP portion-wise over 10 minutes. -
Reaction: Allow to warm to room temperature. Monitor via TLC (Stain: Ninhydrin or PMA). Reaction is typically complete in 2–4 hours.
-
Quench (The "White Precipitate" Method):
-
Dilute with diethyl ether (
). -
Add a 1:1 mixture of saturated aqueous
and . -
Stir vigorously for 15 minutes until the organic layer is clear and a white solid precipitates.
-
-
Isolation: Separate layers. Wash organic phase with brine, dry over
, and concentrate.
Quantitative Comparison of Oxidation Methods
| Parameter | Dess-Martin (DMP) | Swern Oxidation | PCC/Jones |
| Yield | 85-92% | 80-88% | <60% (Boc unstable) |
| Purity (Crude) | High (>95%) | Moderate (Sulfur byproducts) | Low |
| Boc Stability | Excellent (w/ Buffer) | Good | Poor (Acidic) |
| Scalability | Moderate (Reagent cost) | High (Cheap reagents) | Low (Chromium waste) |
| Workup | Simple (Extraction) | Complex (Odor control) | Filtration/Clogging |
Troubleshooting Guide
Issue 1: Low Yield / Incomplete Conversion
Symptom: Starting material remains after 4+ hours, or product degrades.
-
Root Cause A (Old Reagent): DMP is moisture sensitive. If hydrolyzed, it loses potency.
-
Fix: Recrystallize DMP or add 1.5 equiv.
-
-
Root Cause B (Steric Hindrance): The cyclopentyl ring conformation may hinder approach.
-
Fix: Add 1.0 equiv of water. Water accelerates DMP oxidation by facilitating the ligand exchange mechanism [2].
-
Issue 2: Loss of Boc Group (Des-Boc)
Symptom: Appearance of a polar baseline spot on TLC (free amine) or mass spec showing
-
Root Cause: Acidic byproducts (Acetic acid from DMP or HCl from Swern conditions).
-
Corrective Action:
-
Increase Buffer: Ensure
(solid) is present before adding the oxidant. -
Switch Solvent: Use DCM saturated with water/buffer biphasic system (TEMPO oxidation variant) if DMP fails.
-
Issue 3: Epimerization (If Chiral)
Symptom: Loss of optical rotation if starting with a chiral alcohol (e.g., (1R, 3S)).
-
Mechanism: Cyclopentanones are prone to
-proton abstraction and enolization.[1] -
Fix: Avoid basic workups (like strong NaOH). Use buffered quenching solutions. Keep reaction time short.
FAQ: Expert Insights
Q: Can I use catalytic hydrogenation to form this from an enone precursor? A: Proceed with caution. While hydrogenation of tert-butyl (3-oxocyclopent-1-enyl)methylcarbamate is theoretically possible, the ketone carbonyl often undergoes concomitant reduction to the alcohol on cyclopentyl rings using Pd/C. If you must use this route, use Rh/Al2O3 or Wilkinson's catalyst to target the alkene selectively [3].[1]
Q: The product is oil and difficult to crystallize. How do I purify it? A: This carbamate is typically a low-melting solid or viscous oil.[1]
-
Purification: Flash chromatography on silica gel.
-
Eluent: 20-40% Ethyl Acetate in Hexanes.[1]
-
Note: The ketone makes the compound slightly polar. Use a gradient.
-
-
Storage: Store at
. Cyclopentanones can undergo self-aldol condensation upon prolonged standing at room temperature.[1]
Q: Why not start from 3-oxocyclopentanecarboxylic acid and do a Curtius rearrangement? A: This is a valid "Route B".
-
Protect Ketone (Ketal).
-
Curtius Rearrangement (Acid
Acyl Azide Isocyanate Amine). -
Trap Isocyanate with t-Butanol.[1]
-
Drawback: The Curtius rearrangement requires heating, which can sometimes degrade the ketal or cause safety issues on scale. The oxidation route is generally safer and more controlled for this specific scaffold.
Decision Tree for Optimization
Use this logic flow to determine the next step in your optimization process.
Figure 2: Troubleshooting logic for reaction optimization.
References
-
Dess, D. B.; Martin, J. C. "A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary and secondary alcohols."[1] The Journal of Organic Chemistry, 1983 , 48(22), 4155–4156.
-
Meyer, S. D.; Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water." The Journal of Organic Chemistry, 1994 , 59(24), 7549–7552.
-
Organic Chemistry Portal. "Hydrogenation of Alkenes." (General reference for catalyst selectivity).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CAS 1260674-55-2, this compound."[1] PubChem.
-
CymitQuimica. "Product Data Sheet: this compound." (Confirmation of structure and CAS).
Common impurities in Tert-butyl (3-oxocyclopentyl)methylcarbamate and their removal
Welcome to the technical support resource for Tert-butyl (3-oxocyclopentyl)methylcarbamate . This guide is designed for researchers, medicinal chemists, and process development scientists to navigate common challenges encountered during the synthesis, purification, and handling of this valuable building block. As Senior Application Scientists, we have compiled this information based on established chemical principles, field experience, and authoritative literature to ensure you achieve the highest possible purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most probable sources of impurities in my sample of this compound?
A: Impurities typically arise from three main sources: unreacted starting materials from the synthesis, side-products formed during the reaction, and degradation of the final compound. For this specific molecule, the most common synthesis involves the protection of 3-(methylamino)cyclopentanone with di-tert-butyl dicarbonate (Boc)₂O. Therefore, likely impurities include residual 3-(methylamino)cyclopentanone, byproducts of (Boc)₂O such as tert-butanol, and potential over-alkylation or di-Boc protected species.
Q2: My NMR spectrum shows a singlet at ~1.2 ppm that integrates to more than 9 protons. What is this?
A: A singlet around 1.2 ppm is characteristic of the tert-butyl group. If the integration is higher than the expected 9 protons relative to your product's signals, it is highly indicative of residual tert-butanol, a common byproduct from the use of (Boc)₂O in the protection step. This impurity is generally volatile and can often be removed by evaporation under high vacuum, though care must be taken due to the product's own volatility.[1]
Q3: Is the N-Boc protecting group stable under all conditions?
A: No. The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[2] Exposure to even mild acids, such as 0.1% trifluoroacetic acid (TFA) during reverse-phase HPLC purification, can lead to partial or complete deprotection, yielding 3-(methylamino)cyclopentanone.[3] Similarly, prolonged heating can also cause thermolytic cleavage of the Boc group.[4] Therefore, it is crucial to maintain neutral or slightly basic conditions and avoid excessive heat during workup and purification.
Q4: I am having difficulty crystallizing my final product. What could be the issue?
A: Difficulty in crystallization is often caused by the presence of even small amounts of impurities that disrupt the crystal lattice formation. Residual solvents or tert-butanol are common culprits.[5] Ensure your material is free from volatile residues by drying under high vacuum. If the issue persists, the presence of structurally similar impurities, such as stereoisomers or aldol condensation byproducts of the cyclopentanone ring, may be inhibiting crystallization. In such cases, chromatographic purification is recommended before attempting recrystallization again.
Troubleshooting Guide for Impurity Identification & Removal
This guide provides a systematic approach to identifying and eliminating common impurities.
Visual Troubleshooting Workflow
The following flowchart outlines a decision-making process for addressing purity issues with your this compound sample.
Caption: Troubleshooting workflow for impurity remediation.
Impurity Reference Data
The following table summarizes the most probable impurities, their likely origin, and recommended strategies for their removal.
| Impurity Name | Potential Source | Characteristic Analytical Signal | Recommended Removal Method |
| 3-(Methylamino)cyclopentanone | Incomplete reaction (unreacted starting material) or acidic decomposition. | Baseline spot on TLC; Corresponding mass in LC-MS. | Aqueous wash with dilute NaHCO₃ solution; Silica gel chromatography. |
| tert-Butanol | Byproduct of (Boc)₂O reagent.[6] | ¹H NMR singlet at ~1.2 ppm; Volatile. | Removal under high vacuum; Co-evaporation with a suitable solvent like toluene. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Excess reagent from the protection step. | Can be visualized on TLC (stains with KMnO₄); Specific signals in NMR. | Aqueous wash with a mild base; Silica gel chromatography. |
| N,N-bis(tert-butoxycarbonyl)methylamine | Over-protection side product. | Higher molecular weight peak in LC-MS. | Careful silica gel chromatography. |
| Aldol Adducts | Self-condensation of the cyclopentanone ring, often base-catalyzed. | Higher molecular weight, less polar spots on TLC; Complex NMR signals. | Silica gel chromatography is most effective. |
| Residual Solvents (e.g., THF, EtOAc, Hexane) | From reaction or purification steps. | Characteristic peaks in ¹H NMR. | Drying under high vacuum at a gentle temperature (<30-35°C). |
Purification Protocols
Protocol 1: Standard Aqueous Workup
-
Objective: To remove water-soluble impurities like residual amine salts and inorganic bases.
-
Causality: This procedure leverages the difference in solubility between the organic product and inorganic/ionic impurities. A mild basic wash ensures that any acidic byproducts are neutralized and that the product's Boc group remains intact.[1]
-
Methodology:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x volume).
-
Water (1 x volume).
-
Saturated aqueous sodium chloride (brine) solution (1 x volume) to aid in phase separation.
-
-
Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Protocol 2: Purification by Silica Gel Chromatography
-
Objective: To separate the target compound from non-polar and highly polar impurities based on polarity differences.
-
Causality: Silica gel is a polar stationary phase. Compounds will elute based on their polarity; less polar compounds elute faster. This is highly effective for removing both starting materials and less-polar byproducts.
-
Methodology:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude oil in a minimal amount of dichloromethane, add silica gel (approx. 2-3x the mass of the crude product), and evaporate the solvent until a dry, free-flowing powder is obtained.
-
Column Packing: Prepare a silica gel column in a suitable solvent system. A good starting point for the mobile phase is a mixture of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing polarity to 7:3 or 6:4).
-
Loading and Elution: Carefully load the prepared slurry onto the top of the packed column. Begin elution with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Protocol 3: Recrystallization
-
Objective: To obtain highly pure, crystalline material by exploiting differences in solubility at varying temperatures.
-
Causality: The desired compound should be soluble in a hot solvent system but sparingly soluble at room temperature or below, while impurities should remain in solution upon cooling. A solvent system of hexane and ethyl acetate is often effective for carbamates.[1]
-
Methodology:
-
Dissolve the chromatographically purified or nearly pure compound in a minimal amount of a hot solvent, such as ethyl acetate.
-
While the solution is still warm, slowly add a less polar co-solvent (e.g., hexane) dropwise until the solution becomes slightly turbid (cloudy).
-
Add a few more drops of the more polar solvent (ethyl acetate) until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or freezer to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13137, tert-Butanol. Retrieved from [Link]
-
Restek Corporation (2023). Impurities in Methyl-t-Butyl Ether (MTBE) on Rtx-DHA-100 (ASTM D5441). Retrieved from [Link]
-
Loontjes, J. A., & Wuts, P. G. M. (1977). Carbamic acid, tert-butyl ester. Organic Syntheses, 57, 25. Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Lebel, H., & Leogane, O. (2005). Platinum-Catalyzed C-H Bond Activation: The Hofmann-Löffler-Freytag Reaction of Carbamates. Organic Letters, 7(19), 4107-4110. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53427213, tert-Butyl (3-oxocyclopentyl)carbamate. Retrieved from [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2008). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses, 85, 1-10. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23374584, tert-Butyl 3-oxocyclobutylcarbamate. Retrieved from [Link]
- Whitmore, F. C. (1950). U.S. Patent No. 2,513,534. Washington, DC: U.S. Patent and Trademark Office.
-
ResearchGate (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]
- Pope, B. M., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
-
Poitras, P., & Wuts, P. G. M. (1998). N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses, 75, 1. Retrieved from [Link]
-
Kotha, S., & Khedkar, P. (2005). Selective thermal deprotection of N-Boc protected amines. Tetrahedron Letters, 46(36), 6259-6261. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Methyl tert-butyl ether - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting failed reactions involving Tert-butyl (3-oxocyclopentyl)methylcarbamate
This guide functions as an autonomous Technical Support Center for researchers working with Tert-butyl (3-oxocyclopentyl)methylcarbamate . It is designed to address specific failure modes in synthesis, stability, and functionalization.
CAS: 142253-56-3 (Generic/Analogous) | Formula: C11H19NO3 | MW: 213.27 g/mol [1]
System Overview & Molecule Profile
This reagent is a bifunctional building block containing a ketone (electrophile) and a Boc-protected primary amine (masked nucleophile).[1] The methylene linker (-CH2-) between the ring and the nitrogen introduces specific steric and conformational properties distinct from the direct carbamate analogs.
Critical Reactivity Profile:
-
The "Cyclization Trap": Upon Boc-deprotection, the free amine is positioned 5 atoms away from the ketone (N-C-C-C-C=O). This favors rapid intramolecular condensation to form a bicyclic imine (pyrrolidine-fused system), often leading to oligomerization or low recovery of the free amine.
-
Stereocenter Sensitivity: The C1 position is chiral.[1] The "3-oxo" geometry allows for cis and trans diastereomers relative to the C1 substituent.
Module 1: Troubleshooting Reductive Amination (The Ketone)
Context: Users frequently employ this reagent to attach amines to the cyclopentyl ring via reductive amination.
Common Failure Modes
Q1: Why is my reaction yielding the alcohol (3-hydroxy derivative) instead of the amine?
-
Diagnosis: Direct reduction of the ketone by the hydride source is outcompeting the imine formation. This occurs when the imine/enamine equilibrium is slow or the reducing agent is too aggressive.
-
Technical Fix:
-
Pre-form the Imine: Do not add the reducing agent immediately.[1] Stir the ketone and amine with a dehydrating agent (MgSO₄ or molecular sieves) or a Lewis Acid (Ti(OiPr)4) for 2–4 hours first.[1]
-
Switch Reagent: Replace Sodium Borohydride (NaBH4) with Sodium Triacetoxyborohydride (STAB) . STAB is less basic and reacts faster with imines than ketones.[1]
-
Acidity Check: Ensure pH is ~5–6 using Acetic Acid. This catalyzes imine formation without hydrolyzing the Boc group.[1]
-
Q2: I am seeing low conversion with sterically hindered amines.
-
Diagnosis: The cyclopentyl ring creates steric drag.[1] Standard conditions fail to drive the equilibrium.
-
Protocol Adjustment: Use Titanium(IV) Isopropoxide .[1] It acts as both a Lewis acid to activate the carbonyl and a water scavenger.
Q3: The diastereomeric ratio (cis/trans) is uncontrolled.
-
Mechanism: The hydride attacks the imine from the least hindered face.
-
Control Strategy:
Visual Workflow: Reductive Amination Logic
Caption: Decision logic for optimizing reductive amination based on steric hindrance and stereochemical requirements.
Module 2: Boc Deprotection & Stability (The Amine)
Context: Removing the Boc group to liberate the primary amine.[2]
Critical Warning: The Self-Cyclization Trap
Do NOT deprotect the Boc group while the C3-ketone is free. If you treat this compound with acid (TFA/HCl) without protecting the ketone, the liberated amine will attack the ketone intramolecularly.
-
Result: Formation of bicyclic imines or complex oligomers.[1]
-
Solution: You must either (A) React the ketone first (e.g., reductive amination, Wittig) or (B) Protect the ketone as a ketal (e.g., ethylene glycol, pTsOH) before Boc removal.
Troubleshooting Guide
Q1: I protected the ketone as a ketal, but Boc deprotection hydrolyzed the ketal.
-
Cause: Aqueous acids (HCl/H2O) or wet TFA cleave ketals rapidly.[1]
Q2: My yield is >100% and the NMR shows extra t-butyl signals.
-
Cause: tert-Butyl cation trapping.[1] During deprotection, the t-butyl cation can alkylate the ketone (at the alpha position) or the electron-rich aromatic rings of other reagents.[4]
-
Solution: Add a Cation Scavenger .[1]
Module 3: Experimental Data & Protocols
Standardized Protocol: Reductive Amination with Ti(OiPr)4
Best for coupling hindered amines or when yields are <50%.[1]
-
Setup: In a flame-dried vial, combine this compound (1.0 equiv) and the amine (1.1 equiv).
-
Activation: Add Titanium(IV) isopropoxide (1.25 equiv).
-
Note: If the mixture is viscous, add minimal anhydrous THF (0.5 M concentration).
-
-
Incubation: Cap and stir at RT for 4–16 hours. (Monitor disappearance of ketone by TLC/LCMS).
-
Reduction: Dilute with dry MeOH (to 0.2 M). Cool to 0°C. Add NaBH4 (2.0 equiv) portion-wise.[1] (Caution: Gas evolution).[1]
-
Quench (Critical): The reaction will contain titanium salts that form emulsions.[1]
-
Pour mixture into 10% aqueous Sodium Potassium Tartrate (Rochelle’s Salt).
-
Stir vigorously for 1–2 hours until two clear layers form.
-
-
Extraction: Extract with EtOAc or DCM. Dry over Na2SO4.[1]
Solvent & Reagent Compatibility Table
| Reagent/Condition | Compatibility | Notes |
| TFA / HCl | Incompatible (Conditionally) | Will remove Boc. Risk of cyclization if ketone is present.[1] |
| NaBH4 / MeOH | Moderate | Risk of reducing ketone to alcohol.[1] Use low temp or STAB. |
| LDA / LiHMDS | Good | Compatible for enolate chemistry at -78°C. |
| Grignard Reagents | Poor | Ketone is reactive, but Carbemate NH proton will quench 1 eq of Grignard.[1] Requires 2+ equivs.[1] |
| Jones Reagent | Incompatible | Strong acid/oxidant will degrade Boc and amine.[1] |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1] Link[1]
-
Grounding: Establishes STAB as the superior reagent for chemoselective reductive amination.[1]
-
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride."[1] Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554.[1] Link[1]
- Grounding: Source of the Ti(OiPr)4 protocol for hindered ketones.
-
Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006.
-
Grounding: Authoritative source for Boc deprotection conditions and scavenger usage (TES).[1]
-
-
Basha, A., et al. "A Mild, General Method for Conversion of Esters to Amides." Tetrahedron Letters, vol. 18, no. 48, 1977, pp. 4171-4174.[1] (Analogous cyclization chemistry).
-
Grounding: Mechanistic support for intramolecular amine-ketone cyclization risks.[1]
-
Sources
Technical Support Center: Monitoring Reactions with tert-Butyl (3-oxocyclopentyl)methylcarbamate
[1]
Molecule Profile & Monitoring Challenges
You are working with tert-butyl (3-oxocyclopentyl)methylcarbamate .[1][2] Before designing a monitoring protocol, you must understand the specific detection limitations of this scaffold.
| Property | Specification | Implication for Monitoring |
| Molecular Weight | ~213.27 Da | Small molecule; elution will be early on reverse-phase columns.[1][2] |
| Chromophores | Weak (Carbonyl only) | UV Silent at 254 nm. You cannot rely on standard UV visualization.[1] |
| Reactive Handles | Ketone (C=O), Carbamate (Boc) | Dual reactivity requires specific stains for TLC.[1] |
| Stability | Acid-Sensitive (Boc) | LC-MS Artifacts: The Boc group often fragments inside the mass spectrometer source.[1] |
Visual Workflow: Monitoring Decision Matrix
Use this logic flow to select the correct monitoring technique for your specific reaction stage.
Figure 1: Decision matrix for selecting the appropriate monitoring technique based on reaction type.
Thin Layer Chromatography (TLC) Troubleshooting
User Question: "I spotted my reaction on a silica plate and checked it under the UV lamp (254 nm), but I see absolutely nothing. Is my material gone?"
Diagnosis:
Your material is likely still there.[2] This molecule lacks a conjugated
Solution: The "Dual Stain" Protocol You must use chemical derivatization to visualize spots.[2]
Recommended Stains
| Target Functional Group | Stain Reagent | Expected Result | Protocol Notes |
| Ketone (Starting Material) | 2,4-DNP (Dinitrophenylhydrazine) | Yellow/Orange Spot | Dip and air dry.[1][3] No heat required.[1][2][4] Specific to the ketone.[2][3] |
| Boc-Amine (Starting Material) | Ninhydrin | Faint Purple (after vigorous heating) | Ninhydrin targets free amines.[1] For Boc-amines, you must heat the plate until the acid in the stain cleaves the Boc group in situ. |
| Free Amine (Product of Deprotection) | Ninhydrin | Deep Blue/Purple | Appears quickly upon mild heating.[1][2] |
| General | Iodine Chamber | Brown Spot | Reversible.[1][2] Good for a quick check before using a destructive stain.[2] |
| General | KMnO₄ (Permanganate) | Yellow spot on purple bg | Good general stain for oxidizable groups.[1] |
Pro-Tip: For reductive amination, use DNP . You want to see the yellow ketone spot disappear.[2] If you use Ninhydrin, both the starting material (Boc-amine) and product (Boc-amine-alkyl) will stain similarly after heating, making differentiation difficult.[1]
LC-MS Method Development & Troubleshooting
User Question: "I see a peak in the LC, but the mass is wrong. I expect m/z 214 [M+H], but I keep seeing 158 or 114. Is my compound degrading?"
Diagnosis: This is a classic In-Source Fragmentation issue common to Boc-protected amines.[1][2] The Boc group is thermally labile and acid-sensitive.[2] Inside the ionization source (ESI), it falls apart before detection.[1]
The Fragmentation Pathway[2]
-
Parent: [M+H]⁺ = 214[1]
-
Fragment 1: [M+H – Isobutylene]⁺ = 158 (Loss of 56 Da)[1]
-
Fragment 2: [M+H – Boc]⁺ = 114 (Loss of 100 Da)[1]
Figure 2: Common in-source fragmentation pathway for Boc-protected amines in ESI-MS.[1]
Corrective Actions for LC-MS
-
Change the Mobile Phase Modifier:
-
Adjust Instrument Parameters:
-
Detection Mode:
-
Since UV 254 nm is weak, set your PDA to 205–210 nm .
-
Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for universal detection if available.[1]
-
Scenario-Specific Monitoring Guides
Scenario A: Reductive Amination (Ketone Functionalization)
Objective: Reacting the ketone with an amine (R-NH2) to form a secondary amine.[1][2]
The Protocol:
-
Reduction: Add Reducing Agent (e.g., NaBH(OAc)₃).
Critical Check: If the reaction stalls, check for stereic hindrance . The tert-butyl group is bulky.[2] If your incoming amine is also bulky, the imine formation may be slow. Heat (40-50°C) may be required, but do not exceed 60°C to preserve the Boc group.[1]
Scenario B: Boc-Deprotection
Objective: Removing the protecting group to yield (3-oxocyclopentyl)methanamine.[1][2]
The Protocol:
Monitoring:
-
NMR (The Gold Standard):
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M.[9] John Wiley & Sons, 5th Edition. (Standard reference for Boc stability and deprotection conditions). [1]
-
TLC Stains and Visualization. University of Rochester, Department of Chemistry. (Comprehensive guide on stain preparation including DNP and Ninhydrin).
-
Boc-Protected Amino Groups. Organic Chemistry Portal. (Mechanisms of protection and deprotection).[1][2][3][9][10]
-
Confirmation of Synthesis: Using MS to Identify a Protective Group. ACD/Labs. (Detailed explanation of Boc fragmentation in Mass Spectrometry).
-
Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 2019.[11] (Context on reductive amination workflows).
Sources
- 1. PubChemLite - Tert-butyl n-[(3-oxocyclopentyl)methyl]carbamate (C11H19NO3) [pubchemlite.lcsb.uni.lu]
- 2. youtube.com [youtube.com]
- 3. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 4. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
- 8. Magic Formulas [chem.rochester.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Bases - Wordpress [reagents.acsgcipr.org]
- 11. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling Tert-butyl (3-oxocyclopentyl)methylcarbamate
Topic: Overcoming Solubility & Handling Challenges
Document ID: TSC-2024-SOL-05 Last Updated: October 26, 2023[1][2][3][4]
Introduction: Understanding the Molecule
Tert-butyl (3-oxocyclopentyl)methylcarbamate is a bifunctional building block widely used in medicinal chemistry. Its structure features a lipophilic Boc-protected amine and a reactive ketone on a cyclopentane ring.[1][2][3][4]
-
The Core Challenge: This molecule exhibits a "solubility paradox."[2][3][4] The Boc group and cycloalkane ring make it highly lipophilic (hydrophobic), while the ketone and carbamate functionalities introduce polarity.
-
The Consequence: It dissolves easily in organic solvents (DCM, EtOAc) but often "crashes out" (precipitates) in aqueous buffers or during reactions with polar amine salts, leading to failed synthesis or inaccurate bioassay data.[3][4]
This guide provides field-proven protocols to overcome these specific solubility barriers.
Module 1: Solubility Profiling & Solvent Selection
Do not guess. Use this reference table to select the correct solvent system for your specific application.
Solubility Reference Table
| Solvent Class | Solvent | Solubility Rating | Application Context |
| Chlorinated | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Excellent | Primary Choice. Best for synthesis, specifically reductive aminations.[1][2][3][4] |
| Polar Aprotic | DMSO, DMF | Excellent | Assay Stock. Ideal for making high-concentration stocks (10–100 mM) for biological screening.[1][2][3][4] |
| Alcohols | Methanol, Ethanol | Good | Co-solvent. Useful for dissolving amine partners in reductive aminations; less ideal for the ketone alone due to potential ketal formation if acid is present.[3][4] |
| Ethers/Esters | THF, Ethyl Acetate | Good | Reaction/Purification. Standard solvents for chromatography and general reactions.[2][3][4] |
| Hydrocarbons | Hexanes, Heptane | Poor | Anti-solvent. The compound will likely oil out or precipitate.[2][3][4] Used to wash away impurities.[1][2][3][4] |
| Aqueous | Water, PBS, TRIS | Insoluble | Danger Zone. Direct addition results in immediate precipitation. Requires co-solvents (see Module 3).[1][2][3][4] |
Module 2: Reaction Optimization (Reductive Amination)
The Scenario: You are performing a reductive amination to couple the ketone with an amine.[2][3][4][5][6] The Issue: The reaction mixture turns cloudy or forms a gum. The Boc-ketone is soluble in DCE, but your amine salt (e.g., HCl salt) is not.[2][3][4]
The "Dual-Solvent" Protocol
To ensure both reactants remain in solution for the imine formation step, you must bridge the polarity gap.
Step-by-Step Methodology:
-
Dissolve the Ketone: Dissolve 1.0 equiv of this compound in 1,2-Dichloroethane (DCE) .
-
Prepare the Amine: In a separate vial, dissolve the amine salt (1.1–1.5 equiv) in a minimum volume of Methanol (MeOH) .
-
Combine & React: Add the amine/MeOH solution to the ketone/DCE solution.
-
Add Reducing Agent: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).
Workflow Visualization: Reaction Setup
Figure 1: Dual-solvent strategy for reductive amination ensures both the lipophilic Boc-ketone and polar amine salts remain in solution.[1][2][3][4]
Module 3: Biological Assay Preparation
The Scenario: You need to screen the compound in a cell-based assay (aqueous media).[1][2][3][4] The Issue: Adding the DMSO stock directly to the media causes the compound to precipitate ("crash out"), leading to false negatives or inconsistent IC50 values.
The "Intermediate Dilution" Method
Never jump from 100% DMSO to 100% Aqueous buffer. The shock is too great for lipophilic Boc-compounds.[1][2][3][4]
Protocol:
-
Master Stock: Prepare a 10 mM stock in 100% anhydrous DMSO.
-
Intermediate Step (The Critical Fix):
-
Final Dilution: Pipette from the Intermediate Step into your assay media.
Visual Guide to Serial Dilution:
Figure 2: Step-wise dilution prevents the hydrophobic "crash out" effect common with Boc-protected intermediates.[1][2][3][4]
Module 4: Purification Troubleshooting
The Scenario: You are purifying the compound via Flash Column Chromatography.[2][3][4] The Issue: The compound streaks on the column or co-elutes with impurities.[2][3][4]
Technical Diagnosis: Boc-carbamates are acid-labile.[1][2][3][4] If your silica is slightly acidic (common), the Boc group may partially degrade during the run, causing streaking.
Corrective Protocol:
-
Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in Hexanes before loading your sample.[1][2][3][4] This neutralizes the silica acidity [2].[2][3][4]
Frequently Asked Questions (FAQ)
Q: Can I use Trifluoroacetic acid (TFA) to improve solubility? A: NO. TFA will remove the Boc protecting group immediately.[2][3][4] Only use TFA if your specific goal is deprotection to yield the free amine.[2][3][4]
Q: My reaction turned yellow after adding the amine. Is this normal? A: Yes. Imine formation (the intermediate step in reductive amination) often causes a slight color change (yellow/pale orange).[2][3][4] This indicates the reaction is progressing.[2][3][4][8]
Q: How do I store the stock solution? A: Store 10 mM DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles, as moisture uptake from the air will cause the Boc-ketone to hydrolyze or precipitate over time.[1][2][3][4]
References
-
Abdel-Magid, A. F., et al. (1996).[1][2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[2][3][4]
-
Common Purification Issues. (n.d.). "Neutralizing Silica Gel for Acid-Sensitive Compounds."[1][2][3][4] Organic Chemistry Portal.
-
PubChem Compound Summary. (2023). "Tert-butyl (3-oxocyclopentyl)carbamate derivatives." National Center for Biotechnology Information.[1][2][3][4]
Sources
- 1. Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate | C10H20N2O2 | CID 71280569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl N-(3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45156793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl (3-oxocyclopentyl)carbamate | C10H17NO3 | CID 53427213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl 3-oxocyclobutylcarbamate | C9H15NO3 | CID 23374584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. kanto.co.jp [kanto.co.jp]
Technical Support Center: Stability Guide for Tert-butyl (3-oxocyclopentyl)methylcarbamate
[1][2]
Executive Summary: The Stability Paradox
Welcome to the technical support hub for tert-butyl (3-oxocyclopentyl)methylcarbamate . You are likely here because you are observing unexpected decomposition or low yields.
This molecule presents a classic "Janus" problem in organic synthesis: it contains an acid-labile protecting group (Boc) and a base-sensitive electrophile (cyclopentanone).[1][2] The proximity of the protected amine to the ketone creates a high risk of intramolecular destruction if the protecting group is compromised.
This guide moves beyond basic data to explain why your compound is degrading and how to stop it.[1][2]
Quick Reference Data
| Property | Value | Critical Note |
| CAS | 847416-99-3 | |
| Mol.[1][2][3][4][5][6][7][8][9][10] Weight | 213.27 g/mol | |
| Key Risk 1 | Acid Sensitivity | Boc cleavage leads to immediate intramolecular imine formation.[1][2] |
| Key Risk 2 | Base Sensitivity | |
| Storage | -20°C, Inert Gas | Hygroscopic; ketone hydrates form in moist air.[1][2] |
Part 1: The Decomposition Pathways (Visualized)
The following diagram illustrates the "Decomposition Minefield." Understanding these pathways is the only way to prevent them.[1][2]
Figure 1: Mechanistic pathways for decomposition.[1][2] The "Acid Path" is particularly dangerous because the deprotected amine immediately destroys the ketone via cyclization.
Part 2: Detailed Troubleshooting Modules
Module A: Acidic Instability (The "Hidden" Acids)
The Issue: You are not using HCl or TFA, yet the Boc group is falling off. The Cause: Lewis Acids or protic impurities.[1][2][11]
The Boc group is sensitive to Lewis acids often used in ketone functionalization (e.g.,
Protocol: Lewis Acid Compatibility Check
-
Buffer the System: If a Lewis acid is required (e.g., for a Mukaiyama aldol reaction on the ketone), use a "scavenger" base like 2,6-lutidine to neutralize adventitious protons.[2]
-
Temperature Limit: Keep Lewis acid reactions below -20°C. Boc cleavage activation energy is significantly lowered by Lewis acids.[1][2]
-
Alternative: Switch to Fmoc protection if your synthesis requires strong Lewis acids, as Fmoc is stable to acid but labile to base (orthogonal strategy) [2].[1][2]
Module B: Basic Instability (Stereochemical Drift)
The Issue: The compound is intact, but the optical rotation has changed or NMR shows diastereomers. The Cause: Epimerization via Enolization.[1][2]
The cyclopentanone ring has
Protocol: Preventing Epimerization
-
Kinetic Control: If you must form an enolate (e.g., for alkylation), use a bulky, non-nucleophilic base like LiHMDS or LDA at -78°C .[1][2]
-
Quench Rapidly: Never let the reaction warm to room temperature while basic. Quench with a buffered solution (saturated
) at low temperature. -
Avoid Thermodynamic Bases: Avoid alkoxides (
, ) at room temperature, as they promote thermodynamic equilibration to the most stable (often racemic or unwanted) diastereomer.[1][2]
Part 3: Frequently Asked Questions (FAQ)
Q1: I see a "gum" or insoluble solid forming during my reaction. What is it?
Diagnosis: This is likely the oligomerized aldol product .[2] Explanation: Cyclopentanones are highly prone to self-condensation.[1][2] If your reaction mixture is concentrated (>0.5 M) and slightly basic, one molecule of the ketone enolizes and attacks another ketone.[2] Solution:
-
Dilution: Run reactions at high dilution (0.05 M - 0.1 M).
-
Dry Solvents: Water can catalyze aldol condensations in the presence of weak bases.[2] Ensure solvents are anhydrous.[1][2]
Q2: Can I use this compound in a reductive amination?
Diagnosis: Yes, but proceed with caution. Risk: Standard reductive amination conditions (Amine + Acid Catalyst + Reductant) can be dangerous.[1][2] The acid catalyst (often Acetic Acid or Ti(OiPr)4) must not be strong enough to cleave the Boc group.[2] Recommendation:
-
Use Sodium Triacetoxyborohydride (STAB) in DCE or DCM.[1][2] It is milder than Cyanoborohydride and requires less acid activation.[1][2]
-
Maintain pH between 4-5.[1][2] Do not drop below pH 4.[1][2]
Q3: Why did my Boc group disappear during a hydrogenation?
Diagnosis: Accidental acid generation.[1][2]
Explanation: Pd/C hydrogenation is generally safe for Boc.[1][2] However, if the solvent is Chloroform (
Part 4: Validated Workflows
Workflow: Safe Work-up Procedure
Avoid strong acid washes which are standard for removing impurities but fatal for this compound.[1][2]
| Step | Action | Rationale |
| 1. Quench | Pour reaction into cold Sat. | Neutralizes bases without creating a highly acidic environment.[1][2] |
| 2. Extract | Use DCM or EtOAc .[1][2] | Good solubility for the carbamate. |
| 3.[1][2] Wash | Wash organic layer with Brine only.[1][2] | Avoid 1M HCl or 1M NaOH washes. |
| 4.[1][2] Dry | Dry over | |
| 5. Conc. | Rotary evaporate at < 35°C .[1][2] | Avoid thermal degradation of the Boc group.[2] |
Workflow: Troubleshooting Decision Tree
Figure 2: Rapid diagnostic tree for reaction failure.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[2] (The definitive guide on Boc stability to Lewis acids). [1][2]
-
Agami, C.; Couty, F. "The Reactivity of the N-Boc Protecting Group: An Underrated Feature."[2] Tetrahedron2002 , 58, 2701–2724.[2] (Detailed review of Boc cleavage mechanisms). [1][2]
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis; Springer.[1][2] (Foundational text on enolate chemistry and epimerization of cycloalkanones). [1][2]
-
Han, G.; Tamaki, M.; Hruby, V. J. "Fast, Efficient and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane."[2] Journal of Peptide Research2001 , 58, 338.[2] (Discusses acid sensitivity nuances).
Sources
- 1. tert-Butyl (3-oxocyclopentyl)carbamate | C10H17NO3 | CID 53427213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Low-temperature autooxidation of cyclopentanone and 3-pentanone: the critical role of competing radical chain branching and chain inhibiting pathways - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. CN103086858A - Synthetic method of 3-methyl-cyclopentanone - Google Patents [patents.google.com]
- 6. β-Amino ketone synthesis by addition [organic-chemistry.org]
- 7. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 8. tert-Butyl 3-oxocyclobutylcarbamate | C9H15NO3 | CID 23374584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cyclopentenone synthesis [organic-chemistry.org]
- 10. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 11. total-synthesis.com [total-synthesis.com]
Alternative work-up procedures for reactions with Tert-butyl (3-oxocyclopentyl)methylcarbamate
Technical Support Center: Work-up Procedures for Tert-butyl (3-oxocyclopentyl)methylcarbamate
User Status: Verified Researcher Topic: Alternative Work-up & Purification Protocols Molecule Class: Boc-Protected Amino Ketones
Executive Summary: The "Dual-Personality" Challenge
As a Senior Application Scientist, I frequently see researchers struggle with this compound. This molecule presents a specific "dual-personality" challenge in work-up:
-
The Lipophilic Trap: The tert-butyl carbamate (Boc) group suggests high solubility in organic solvents (EtOAc, DCM).
-
The Polar Drag: The 3-oxocyclopentyl (ketone) moiety is highly polar and prone to hydration (forming gem-diols) in aqueous media, dragging the molecule into the water phase or stabilizing emulsions.
This guide moves beyond standard extraction protocols to offer Alternative Work-up Procedures designed to maximize recovery and purity without immediate chromatography.
Part 1: Troubleshooting Guide (Q&A)
Q1: My mass balance is low after a standard EtOAc/Water extraction. Where did my product go?
Diagnosis: Aqueous retention due to ketone hydration.
The Science: Cyclopentanones are electrophilic. In the presence of water, the ketone (
-
Salting Out: Saturate the aqueous phase with NaCl (solid) until no more dissolves. This increases the ionic strength, forcing the organic hydrate back into the organic phase.
-
Solvent Switch: Switch from Ethyl Acetate (EtOAc) to Dichloromethane (DCM) or Chloroform . Chlorinated solvents are better at extracting polar organic species from water.
-
Protocol: Perform 4x extractions with smaller volumes of DCM rather than 2x large volumes of EtOAc.
Q2: I have a persistent "rag layer" (emulsion) that won't separate. How do I break it?
Diagnosis: Amphiphilic stabilization. The Science: Your molecule has a greasy tail (Boc) and a polar head (Ketone/Amine). At the interface, it acts like a surfactant. Fine particulates from drying agents or reaction byproducts stabilize this emulsion. Corrective Action:
-
The "Phase Filtration" Method: Do not wait for gravity. Pack a glass fritted funnel with a 2cm pad of Celite 545 . Filter the entire emulsion through the Celite pad under weak vacuum. The solid particulates will be trapped, and the filtrate will often separate spontaneously in the flask.
-
Specific Gravity Adjustment: If using EtOAc (density ~0.9) and water (density ~1.0), the densities are too close. Add Brine to the aqueous layer (increases density to ~1.2) to force separation.[1]
Q3: I need to remove non-ketone impurities, but the compound streaks on silica gel.
Diagnosis: Co-elution and rotamer effects. The Science: Carbamates often exist as rotamers (cis/trans isomers around the amide bond), causing peak broadening in NMR and streaking on TLC/Columns. Corrective Action:
-
Skip Chromatography: Use the Bisulfite Catch-and-Release Protocol (See Protocol A below). This chemically targets the ketone, pulling it into water while impurities stay in the organic layer.
Part 2: Alternative Protocols
Protocol A: The Bisulfite "Catch-and-Release" (High Purity)
Best for: Separating the desired ketone from non-ketone byproducts (e.g., unreacted amines, alcohols, or aromatics) without column chromatography.
Mechanism: Sodium bisulfite attacks the unhindered cyclopentanone to form a water-soluble sulfonate adduct. Impurities remain in the organic layer. The adduct is then hydrolyzed to release the pure product.
Step-by-Step:
-
Dissolution: Dissolve crude mixture in minimal Methanol (MeOH) (approx. 5 mL per gram).
-
Formation: Add Saturated Aqueous NaHSO₃ (Sodium Bisulfite) solution (2 equiv. relative to ketone).[1][2][3][4]
-
Agitation: Stir vigorously for 30–60 minutes. A white precipitate (the adduct) may form; this is good.
-
Wash (The "Catch"):
-
Dilute with water (to dissolve the adduct if it precipitated) and Ethyl Acetate .
-
Transfer to a separatory funnel.[1]
-
Keep the Aqueous Layer (contains your product).
-
Discard the Organic Layer (contains impurities).
-
Optional: Wash the aqueous layer once more with Ether/EtOAc to remove trace impurities.
-
-
Release:
-
Add fresh DCM to the aqueous layer.
-
Slowly add Solid Sodium Bicarbonate (NaHCO₃) or 10% NaOH until pH > 9. (Caution: Gas evolution).
-
Note: The base reverses the equilibrium, regenerating the ketone which extracts into the DCM.
-
-
Isolation: Dry DCM over MgSO₄ and concentrate.
Protocol B: Non-Aqueous Workup (Quench & Filter)
Best for: avoiding emulsions and preventing hydrate formation.
Step-by-Step:
-
Quench: At the end of the reaction, do not add water.
-
Scavenge: Add Polymer-Supported Trisamine (to scavenge acid chlorides/electrophiles) or Polymer-Supported Isocyanate (to scavenge amines), depending on your reaction type. Stir for 2 hours.
-
Dry: Add anhydrous MgSO₄ directly to the reaction mixture.
-
Filter: Filter through a sintered glass funnel.
-
Evaporate: Concentrate the filtrate. This often yields material pure enough for the next step.
Part 3: Visualized Workflows
Figure 1: The Bisulfite Purification Logic
Caption: Chemical logic flow for purifying Boc-protected amino ketones using the Bisulfite Adduct method.
Figure 2: Emulsion Troubleshooting Decision Tree
Caption: Step-by-step decision matrix for resolving persistent emulsions during work-up.
Part 4: Data Summary & Stability
Table 1: Solvent Suitability for Extraction
| Solvent | Density (g/mL) | Polarity Index | Suitability | Notes |
| Ethyl Acetate | 0.90 | 4.4 | Moderate | Good for general use, but prone to emulsions with this substrate. |
| Dichloromethane | 1.33 | 3.1 | High | Excellent for solubilizing the Boc-group; heavy layer aids separation. |
| Diethyl Ether | 0.71 | 2.8 | Low | Poor solubility for the polar ketone moiety; leads to precipitation. |
| Chloroform | 1.49 | 4.1 | High | Good alternative to DCM if higher boiling point is needed. |
Critical Stability Note (Boc Preservation): While the ketone is robust, the Boc group is acid-labile .
-
Avoid: Washing with 1M HCl to remove amines. This will deprotect your amine.
-
Use Instead: 5% Citric Acid or saturated
(mildly acidic, pH ~4-5) which preserves the Boc group while removing basic impurities [1].
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Standard reference for Boc stability conditions).
-
Boucher, M. M., et al. (2017).[4] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[4] (Authoritative source for the Bisulfite protocol).
-
Amgen Inc. (2013). "Direct Reductive Amination of Aldehyde Bisulfite Adducts." Journal of Organic Chemistry, 78, 1655.[6] (Context on bisulfite adduct stability and reactivity).
-
PubChem. (2025).[2] "tert-Butyl (3-oxocyclopentyl)carbamate Compound Summary." (Physical properties and related structures).
Sources
- 1. youtube.com [youtube.com]
- 2. tert-Butyl (3-oxocyclopentyl)carbamate | C10H17NO3 | CID 53427213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP2121604A2 - Bisulfite purification of an alpha-keto amide - Google Patents [patents.google.com]
- 4. Workup [chem.rochester.edu]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereochemical Control in Reactions of Tert-butyl (3-oxocyclopentyl)methylcarbamate
Welcome to the technical support center for managing stereochemistry in reactions involving tert-butyl (3-oxocyclopentyl)methylcarbamate. This guide is designed for researchers, chemists, and professionals in drug development who are working with this versatile building block. Here, you will find expert advice, troubleshooting guides, and detailed protocols to help you navigate the complexities of stereoselective synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main stereochemical challenges associated with this compound?
A1: The primary stereochemical challenge arises from the prochiral ketone in the cyclopentyl ring. Reactions at this carbonyl group, such as reduction or addition of a nucleophile, will generate a new stereocenter. Additionally, the presence of the N-Boc-methyl group at the 3-position can influence the facial selectivity of these reactions, leading to the formation of diastereomers. Achieving high levels of both diastereoselectivity and enantioselectivity is the key objective.
Q2: How does the N-Boc-methyl substituent influence the stereochemical outcome of reactions at the carbonyl group?
A2: The N-Boc-methyl group is a sterically demanding substituent that can direct incoming reagents to the face of the cyclopentanone ring opposite to it to minimize steric hindrance. This is a key principle in substrate-controlled diastereoselective reactions. The conformation of the cyclopentyl ring and the substituent will play a significant role in determining the degree of this facial bias.
Q3: What are the general strategies for achieving high stereoselectivity in the reduction of the ketone in this compound?
A3: There are three main strategies:
-
Substrate-controlled reduction: Utilizing the directing effect of the existing N-Boc-methyl group with achiral reducing agents. The outcome will depend on the relative steric bulk of the substituent and the reagent.
-
Reagent-controlled reduction: Employing chiral reducing agents that have an inherent facial selectivity, which can either enhance or override the directing effect of the substrate's substituent.
-
Catalyst-controlled reduction: Using a chiral catalyst in conjunction with a reducing agent to create a chiral environment around the substrate, leading to enantioselective reduction.
Troubleshooting Guide
Issue 1: Low Diastereoselectivity in the Reduction of the Ketone
Q: I am reducing this compound with sodium borohydride and obtaining a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
A: A low diastereomeric ratio (dr) with a small reducing agent like NaBH₄ suggests that the directing effect of the N-Boc-methyl group is not strong enough to induce significant facial selectivity. Here are several approaches to enhance diastereoselectivity:
-
Increase Steric Bulk of the Reducing Agent: Employing a bulkier reducing agent can amplify the steric interactions with the N-Boc-methyl group, leading to a more pronounced facial bias. Consider using lithium tri-sec-butylborohydride (L-Selectride®) or potassium tri-sec-butylborohydride (K-Selectride®). These reagents are significantly larger and will preferentially attack from the less hindered face.
-
Chelation-Controlled Reduction: If applicable, certain Lewis acidic reagents can coordinate with both the carbonyl oxygen and the carbamate, creating a more rigid cyclic intermediate that can favor one diastereomer. However, with the N-Boc group, this is less likely to be a dominant effect.
-
Temperature Optimization: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lower activation energy, which often leads to the major diastereomer.
Table 1: Comparison of Reducing Agents for Ketone Reduction
| Reducing Agent | Relative Steric Bulk | Typical Stereoselectivity | Comments |
| Sodium Borohydride (NaBH₄) | Small | Low to Moderate | Often results in poor diastereoselectivity for this substrate. |
| Lithium Aluminum Hydride (LiAlH₄) | Small | Low to Moderate | Similar to NaBH₄ in terms of steric influence. |
| L-Selectride® | Large | High | Recommended for improving diastereoselectivity through steric hindrance. |
| K-Selectride® | Large | High | Similar to L-Selectride®, may offer slightly different selectivity profiles. |
| Noyori Ru-TsDPEN system | Catalytic | High (Enantioselective) | An excellent choice for asymmetric reduction, providing high ee and often good dr. |
Issue 2: Poor Enantioselectivity in α-Alkylation
Q: I am attempting an asymmetric α-alkylation of this compound using LDA and an alkyl halide, but the product is racemic. What can I do?
A: Achieving high enantioselectivity in the α-alkylation of a prochiral ketone requires the use of a chiral directing group or catalyst. Direct alkylation with a strong, achiral base like LDA will not be enantioselective.
-
Use of a Chiral Auxiliary: A reliable method is to covalently attach a chiral auxiliary to the substrate.[1][2] For ketones, this often involves forming a chiral enamine or imine. Evans' oxazolidinone auxiliaries are a classic example for directing alkylations.[3] The general workflow is:
-
React the ketone with a chiral amine to form a chiral enamine or imine.
-
Perform the alkylation, where the chiral auxiliary directs the electrophile to one face.
-
Hydrolyze the imine to reveal the α-alkylated ketone and recover the chiral auxiliary.
-
-
Organocatalysis: Chiral secondary amines, such as proline and its derivatives, can catalyze the enantioselective α-functionalization of ketones.[4][5] The catalyst and the ketone form a chiral enamine in situ, which then reacts with the electrophile. The catalyst ensures that the reaction proceeds through a stereochemically favored pathway.
Experimental Protocols
Protocol 1: Diastereoselective Reduction of this compound using L-Selectride®
This protocol is a general guideline for achieving high diastereoselectivity in the reduction of the ketone.
Step 1: Preparation
-
Dry all glassware thoroughly in an oven and cool under a stream of nitrogen or argon.
-
Dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
Step 2: Reduction
-
Slowly add L-Selectride® (1.1 equivalents, 1.0 M solution in THF) to the stirred solution of the substrate at -78 °C over 15-20 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
Step 3: Quenching and Workup
-
Carefully quench the reaction at -78 °C by the slow addition of water, followed by an aqueous solution of sodium hydroxide (e.g., 3 M), and then hydrogen peroxide (30% solution).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 4: Purification and Analysis
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or by gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis.
Visualizing Stereochemical Control
Diagram 1: Felkin-Anh Model for Nucleophilic Attack
This diagram illustrates the preferred trajectory of a nucleophile attacking the carbonyl group, considering the steric influence of the N-Boc-methyl substituent.
Caption: Felkin-Anh model predicting nucleophilic attack on the less hindered face.
Diagram 2: Workflow for Asymmetric Alkylation using a Chiral Auxiliary
This diagram outlines the steps for achieving an enantioselective α-alkylation.
Caption: General workflow for asymmetric α-alkylation using a chiral auxiliary.
References
-
PubMed.
-
PubChem.
-
PubChem.
-
BenchChem.
-
National Center for Biotechnology Information.
-
ResearchGate.
-
PubChem.
-
National Center for Biotechnology Information.
-
Hungarian Journal of Industry and Chemistry.
-
Organic Syntheses.
-
ResearchGate.
-
MDPI.
-
Chinese Journal of Organic Chemistry.
-
ResearchGate.
-
Hungarian Journal of Industry and Chemistry.
-
MDPI.
-
MDPI.
-
Sigma-Aldrich.
-
YouTube.
-
YouTube.
-
PubChem.
-
PubMed.
Sources
- 1. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
- 3. m.youtube.com [m.youtube.com]
- 4. tert-Butyl (3-oxocyclopentyl)carbamate | C10H17NO3 | CID 53427213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sioc-journal.cn [sioc-journal.cn]
Effect of temperature on Tert-butyl (3-oxocyclopentyl)methylcarbamate reactions
CAS: 1260674-55-2 | Molecular Formula: C11H19NO3 | Molecular Weight: 213.27[1]
Welcome to the Reaction Optimization & Troubleshooting Hub
Current Status: Operational Primary Focus: Temperature Effects on Reactivity & Stereoselectivity Assigned Specialist: Senior Application Scientist, Scaffold Chemistry Division
This guide addresses critical temperature-dependent behaviors of Tert-butyl (3-oxocyclopentyl)methylcarbamate . As a 3-substituted cyclopentanone, this scaffold exhibits distinct stereochemical preferences driven by ring conformation and the steric bulk of the (Boc-amino)methyl group.
Quick Nav: Active Support Tickets
Ticket #RA-001: Poor Diastereoselectivity in Reductive Aminations[2][3]
User Issue: "I am performing a reductive amination with a primary amine and STAB (Sodium Triacetoxyborohydride), but I am getting a 1:1 mixture of cis/trans isomers. How can I favor the cis-isomer?"
Technical Diagnosis: In 3-substituted cyclopentanones, the diastereoselectivity is governed by the approach of the hydride to the intermediate iminium ion. At higher temperatures (Room Temperature, ~25°C), the reaction often operates under thermodynamic control, leading to equilibration and poor selectivity.
Resolution Strategy: To enhance cis-selectivity (where the incoming amine and the 3-substituent are on the same side), you must shift to kinetic control by lowering the temperature and using a bulkier reducing agent.
Optimized Protocol: Low-Temperature Reductive Amination
| Parameter | Standard Condition (Poor Selectivity) | Optimized Condition (High Cis-Selectivity) |
| Temperature | 25°C (RT) | -78°C to -20°C |
| Reducing Agent | NaBH(OAc)3 (STAB) | L-Selectride or NaBH4 (pre-complexed) |
| Solvent | DCE or DCM | THF (Anhydrous) |
| Mechanism | Thermodynamic Equilibration | Kinetic Steric Control |
Step-by-Step Methodology:
-
Imine Formation: Dissolve the ketone (1.0 equiv) and amine (1.1 equiv) in anhydrous THF. Add Ti(OiPr)4 (1.5 equiv) if the amine is non-nucleophilic. Stir at 25°C for 4-12 hours to ensure complete imine formation.
-
Cooling: Cool the reaction mixture to -78°C .
-
Reduction: Add L-Selectride (1.2 equiv) dropwise. The bulky hydride reagent will attack from the less hindered face (trans to the Boc-aminomethyl group), forcing the amine into the cis position.
-
Quench: Warm slowly to 0°C and quench with saturated aqueous NaHCO3.
Mechanistic Visualization:
Figure 1: Temperature-dependent pathway divergence in reductive amination of 3-substituted cyclopentanones.
Ticket #SR-002: Inconsistent Stereocontrol in Ketone Reductions
User Issue: "I'm trying to reduce the ketone to an alcohol. My yield is good, but the stereochemistry varies between batches."
Technical Diagnosis: Batch-to-batch variation often stems from inconsistent internal reaction temperatures during the addition of the reducing agent. The this compound scaffold has a flexible envelope conformation. At higher temperatures, the ring flips rapidly, averaging out the steric bias. At low temperatures, the ring locks into a conformation where the 3-substituent exerts maximum directing effect.
Troubleshooting Guide:
| Observation | Probable Cause | Corrective Action |
| Low Diastereomeric Ratio (dr) | Exotherm during reagent addition. | Use an internal thermometer. Maintain T < -60°C during addition. |
| Over-reduction / Byproducts | Temperature > 0°C. | Keep reaction cold. Quench at 0°C, do not warm to RT until quenched. |
| Incomplete Conversion | Reaction too cold for too long. | After 1h at -78°C, allow slow warm-up to -20°C to push completion. |
Expert Insight: For maximum cis-alcohol formation (hydroxyl group cis to the methylcarbamate), use L-Selectride at -78°C . For trans-alcohol formation, use NaBH4/CeCl3 (Luche Reduction) at -78°C , as the Cerium coordinates to the carbonyl, altering the trajectory of hydride attack [1].
Ticket #TS-003: Unexpected Boc Deprotection & Decomposition
User Issue: "I heated the reaction to 80°C to push conversion, but I see a new spot on TLC and mass spec shows M-100."
Technical Diagnosis: The M-100 peak corresponds to the loss of the Boc group (Isobutylene + CO2).[2] While Boc groups are generally stable up to ~100°C in neutral solvents, the presence of Lewis acids (often used in coupling) or protic solvents significantly lowers the deprotection threshold.
Thermal Stability Profile:
-
< 40°C: Stable in most non-acidic conditions.
-
40°C - 80°C: Stable in neutral aprotic solvents (DMF, Toluene). Risk of slow degradation if weak acids are present.
-
> 100°C: CRITICAL RISK. Thermal deprotection occurs via an E1 mechanism, releasing isobutylene [2].
Self-Validating Protocol for High-Temp Reactions: If a reaction requires heating >60°C:
-
Buffer the System: Add a non-nucleophilic base (e.g., DIPEA) to neutralize any trace acid generated in situ.
-
Solvent Switch: Avoid alcohols (EtOH/MeOH) at reflux. Use high-boiling ethers (Dioxane) or nitriles (Acetonitrile).
-
Monitoring: Perform a stability test. Heat the starting material alone in the solvent for 1 hour. If degradation occurs, the temperature is incompatible with the scaffold.
References
-
Vrije Universiteit Brussel , "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory," Journal of Organic Chemistry, 2020. (Analogous mechanistic principles for cycloalkanones).
-
ACS GCI Pharmaceutical Roundtable , "Thermal Methods for Boc Deprotection," Reagent Guides, 2024.
-
Combi-Blocks , "this compound Product Data," Catalog Entry, 2024.
Sources
Technical Support Guide: Solvent Selection for Tert-butyl (3-oxocyclopentyl)methylcarbamate Synthesis
[1][2][3][4]
Executive Summary & Critical Solvent Parameters
The Challenge: Synthesizing tert-butyl (3-oxocyclopentyl)methylcarbamate involves balancing two competing functional group sensitivities: the acid-labile Boc group and the electrophilic, enolizable ketone .[1][2][3][4]
The choice of solvent is not merely about dissolving the reactants; it dictates the reaction kinetics, the stability of the stereocenter at C3/C1, and the ease of purification. This guide covers the two primary synthetic routes: Route A (Oxidation of the alcohol precursor) and Route B (Boc-protection of the amino-ketone). [1][2]
Solvent Compatibility Matrix
| Solvent | Role | Suitability | Critical Notes |
| Dichloromethane (DCM) | Oxidation / Protection | High | Standard for Dess-Martin Periodinane (DMP) and Swern.[1][2][3][4] Excellent solubility for the lipophilic Boc group.[4] |
| Tetrahydrofuran (THF) | Protection | Medium | Good solubility, but water miscibility can complicate aqueous workups.[1][2][3][4] Peroxide risk.[1][2][3][4] |
| Ethyl Acetate (EtOAc) | Extraction / Green Alt.[1][2][3][4][5] | High | Preferred "Green" replacement for DCM in workups.[1][2][3][4] Can be used for Boc protection in biphasic systems.[1][2][3][4][6] |
| Methanol / Ethanol | AVOID | Critical Fail | Do not use. Promotes hemiketal/ketal formation with the ketone and transesterification.[4] |
| DMF / DMSO | Oxidation (IBX) | Specific | Use only if substrate is insoluble in DCM.[1][2][3][4] DMSO is required for IBX oxidations but difficult to remove.[1][2][3][4] |
| 2-MeTHF | Green Synthesis | High | Excellent modern alternative to THF/DCM.[1][2][3][4] Higher boiling point, separates well from water.[2][3][4] |
Module A: Oxidation Route (Alcohol to Ketone)[1][2][3][4]
Context: The most common route involves oxidizing tert-butyl (3-hydroxycyclopentyl)methylcarbamate.[1][2][3][4]
Recommended Protocol: Dess-Martin Periodinane (DMP) in DCM
DMP is preferred over Swern for this substrate because it avoids the use of oxalyl chloride (which can degrade the Boc group if temperature control fails) and operates at room temperature.[1][2]
Workflow Logic:
-
Concentration: 0.1 M to 0.2 M.
-
Additives: Sodium Bicarbonate (
) is often added to buffer the acetic acid byproduct, protecting the acid-sensitive Boc group.[1][2][4]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Troubleshooting The Oxidation
Q: My reaction mixture turned into a gummy suspension and conversion stalled.
-
Cause: The iodinane byproducts (iodobenzoic acid derivatives) are insoluble in non-polar solvents and can encapsulate the reactant.
-
Solution: Add one drop of water per 100 mL of solvent.[3][4] While counter-intuitive for "anhydrous" oxidations, trace water accelerates the DMP mechanism by facilitating ligand exchange. Alternatively, switch to a DCM/DCE mixture to slightly increase reaction temperature (up to 40°C).[1][2][3][4]
Q: I see a new spot on TLC that isn't product or starting material.
-
Cause: If you used a protic solvent (MeOH) or unpurified DCM containing stabilizer (ethanol), you likely formed the hemiketal .[1][2][4]
-
Correction: Switch to HPLC-grade, amylene-stabilized DCM. If the byproduct is formed, treat with aqueous acid (citric acid) during workup to hydrolyze the hemiketal back to the ketone.
Q: The alpha-stereocenter epimerized.
-
Cause: The ketone is prone to enolization.[4] If you used a basic workup (NaOH) or a basic oxidation condition (TEMPO/Bleach at high pH), you scrambled the chiral center.[1][2][4]
-
Solution: Maintain pH < 8 during workup.[1][2][3][4] Use saturated
or Citric Acid, never NaOH.[2][4]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Module B: Boc-Protection Route (Amine to Carbamate)[1][2][3][4]
Context: Protecting (3-oxocyclopentyl)methanamine hydrochloride.[1][2][3][4]
Recommended Protocol: Biphasic System ( )
Unlike standard amino acid protection (often done in Dioxane/Water), this ketone-containing substrate benefits from a biphasic system to prevent side reactions.[1][2][3][4]
Workflow Logic:
-
Organic Phase: Ethyl Acetate or 2-MeTHF (contains the
).[1][2][4]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Aqueous Phase:
(saturated) orngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> (1.0 M).[1][2][4] -
Mechanism: The amine is deprotonated at the interface, migrates to the organic phase, reacts with
, and the product stays in the organic phase, safe from aqueous hydrolysis.
Troubleshooting Protection
Q: The product yield is low, and I see "dimer" formation.
-
Cause: In homogenous solvents (THF/Water), the amine might react with the ketone of another molecule (Schiff base formation) before reacting with the Boc anhydride.
-
Solution: High Dilution & Biphasic Mode. By keeping the amine salt in water and the
in organics, you limit the concentration of free amine, favoring the fast Boc-protection over the slower imine formation.
Q: Difficult separation during workup (Emulsions).
Decision Logic & Workflow Visualization
The following diagrams illustrate the decision process for solvent selection and the purification logic.
Figure 1: Solvent Selection Decision Tree based on synthetic route and solubility constraints.
Figure 2: Optimized Workup Protocol to preserve the Boc-ketone functionality.
Frequently Asked Questions (FAQ)
Q: Can I use Acetone as a solvent for the oxidation? A: No. Acetone is a ketone itself.[1][2][3][4] While it is inert to many oxidants, it complicates purification (NMR overlap) and can participate in aldol condensations with your product under basic conditions.[1][2][4]
Q: Why do you recommend Citric Acid wash instead of HCl? A: The Boc group is acid-labile.[2][3][4] While it is generally stable to dilute HCl for short periods, the presence of the ketone can destabilize the molecule. 5% Citric Acid (pH ~4) is strong enough to protonate unreacted amines (washing them into the aqueous layer) but too weak to cleave the Boc group or catalyze ketalization.
Q: Is 2-MeTHF actually better than THF? A: For this specific synthesis, yes. 2-MeTHF forms a clean azeotrope with water and has lower water miscibility than regular THF.[1][2][3][4] This means you lose less product into the aqueous layer during workup, increasing yield without needing "salting out" procedures.
References
-
DMP Oxidation Protocols: Boeckman, R. K.; Shao, P.; Mullins, J. J.[7] "The Dess-Martin Periodinane."[1][2][3][4][8][9] Organic Syntheses, 2000 , 77, 141.[7] [1][2][3][4]
-
Boc Protection Mechanisms: Agami, C.; Couty, F. "The Reactivity of the N-Boc Group." Tetrahedron, 2002 , 58(14), 2701-2724.[1][2][3][4] [1][2][3][4]
-
Green Solvent Selection: Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[1][2][3][4] Green Chemistry, 2016 , 18, 288-296.[1][2][4]
-
2-MeTHF Applications: Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1][2][3][4] ChemSusChem, 2012 , 5(8), 1369-1379.[1][2][3][4] [1][2][3][4]
Sources
- 1. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl (3-oxocyclopentyl)carbamate | C10H17NO3 | CID 53427213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-butyl N-(3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45156793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl 3-oxocyclobutylcarbamate | C9H15NO3 | CID 23374584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
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- 9. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with Tert-butyl (3-oxocyclopentyl)methylcarbamate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) concerning catalyst poisoning in reactions involving Tert-butyl (3-oxocyclopentyl)methylcarbamate. As a key intermediate in the synthesis of various pharmaceutically active compounds, understanding and mitigating catalyst deactivation is critical for successful and reproducible outcomes.
Introduction to Catalytic Reactions of this compound
This compound is a versatile building block, frequently employed in reductive amination reactions to introduce a substituted aminocyclopentane moiety. These reactions are most commonly catalyzed by palladium on carbon (Pd/C), a heterogeneous catalyst prized for its efficiency and ease of removal. However, the success of these hydrogenations is highly susceptible to catalyst poisoning, a phenomenon where impurities in the reaction mixture bind to the active sites of the catalyst, leading to a significant decrease in or complete loss of activity.[1]
This guide will walk you through the common causes of catalyst poisoning in this specific context, provide diagnostic procedures, and offer actionable solutions to rescue your reactions and prevent future failures.
Part 1: Frequently Asked Questions (FAQs) - Diagnosing the Problem
Q1: My reductive amination of this compound with a primary amine using Pd/C has stalled. How do I know if catalyst poisoning is the issue?
A1: A stalled or sluggish reaction is a classic symptom of catalyst deactivation. Here are key indicators of catalyst poisoning:
-
Incomplete Conversion: Despite extended reaction times or increased hydrogen pressure, you observe incomplete consumption of the starting material or the intermediate imine.
-
Reaction Cessation: The reaction proceeds initially but then abruptly stops. Adding a fresh batch of catalyst may restart the reaction, strongly suggesting the initial catalyst was poisoned.
-
Visual Changes in the Catalyst: While not always apparent, a change in the appearance of the Pd/C from a free-flowing black powder to clumped aggregates can indicate deactivation.
-
Inconsistent Results: Batch-to-batch variability in reaction outcomes, even with seemingly identical starting materials and conditions, often points to fluctuating levels of catalyst poisons.
Q2: What are the most likely culprits for catalyst poisoning in my reaction?
A2: The most common catalyst poisons in this system are sulfur and nitrogen-containing compounds.
-
Sulfur Compounds: Even trace amounts of sulfur-containing impurities can irreversibly poison palladium catalysts.[2] Potential sources include:
-
Residual reagents from the synthesis of this compound: Thiol-containing reagents or solvents used in preceding synthetic steps can carry over.
-
Contaminated primary amines: Amines synthesized from sulfur-containing precursors can be a source.
-
Solvents: Certain grades of solvents can contain sulfur impurities.
-
-
Nitrogen-Containing Compounds: While the amine reactant is necessary, certain other nitrogen functionalities can act as catalyst poisons:
-
Excess primary amine or byproducts: While the reactant amine is required, some amines or their derivatives can coordinate too strongly to the palladium surface, blocking active sites.[3]
-
Chelating agents: Impurities with bidentate nitrogen ligands can strongly chelate the palladium, effectively removing it from the catalytic cycle.
-
-
Other Potential Poisons:
-
Halides: Residual chlorides or bromides from previous synthetic steps can be detrimental.
-
Heavy Metals: Trace metal impurities in reagents can also deactivate the catalyst.
-
Q3: Can the Boc protecting group on my starting material cause catalyst poisoning?
A3: The tert-butoxycarbonyl (Boc) protecting group itself is generally stable under typical reductive amination conditions and is not considered a catalyst poison. However, impurities from the Boc-protection step could be a source of contamination. For instance, if di-tert-butyl dicarbonate (Boc anhydride) is used for protection, any unreacted starting amine or byproducts could be carried over.
Part 2: Troubleshooting Guides - Taking Action
This section provides structured workflows to identify and resolve catalyst poisoning issues.
Guide 1: Pinpointing the Source of the Poison
A systematic approach is crucial to identify the contaminated reagent.
Experimental Workflow: Identifying the Poison Source
Caption: Workflow for identifying the source of catalyst poison.
Step-by-Step Protocol:
-
Isolate and Purify:
-
This compound: Recrystallize or perform column chromatography on your starting material.
-
Primary Amine: Distill or recrystallize the amine.
-
Solvent: Use a freshly opened bottle of high-purity, anhydrous solvent.
-
-
Run Control Reactions: Set up a series of small-scale reactions in parallel:
-
Control: Use all unpurified reagents.
-
Test 1: Use purified this compound with unpurified amine and solvent.
-
Test 2: Use unpurified this compound with purified amine and solvent.
-
Test 3: Use purified starting materials with unpurified solvent.
-
Positive Control: Use all purified reagents.
-
-
Analyze the Outcomes: Monitor the reactions by TLC or LC-MS. The reaction that fails to proceed or stalls will indicate the source of the poison.
Guide 2: Analytical Detection of Common Poisons
For a more definitive identification, analytical techniques can be employed.
| Analytical Technique | Target Poison(s) | Sample Preparation | Expected Outcome |
| GC-MS | Volatile sulfur compounds, residual solvents, amine impurities | Headspace analysis of starting materials and solvents.[4][5] | Identification and quantification of volatile impurities. |
| ICP-MS | Heavy metals, sulfur, phosphorus | Digestion of starting materials or catalyst.[6] | Elemental analysis to detect trace metal or heteroatom contaminants. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface-adsorbed poisons on the catalyst | Careful isolation of the spent catalyst under inert atmosphere.[7] | Detection of elements like sulfur, nitrogen, or halides on the palladium surface. |
Experimental Protocol: Sample Preparation for XPS Analysis of a Spent Catalyst
-
Once the reaction has stalled, stop the stirring and allow the catalyst to settle.
-
Under an inert atmosphere (e.g., in a glovebox), carefully filter the reaction mixture to isolate the Pd/C catalyst.
-
Wash the catalyst sparingly with a small amount of fresh, high-purity solvent to remove any non-adsorbed species.
-
Dry the catalyst under vacuum.
-
Mount the dried catalyst on a sample holder for XPS analysis.
Interpreting XPS Data: The presence of a sulfur (S 2p) or nitrogen (N 1s) peak in the XPS spectrum of the spent catalyst, which is absent in the fresh catalyst, is a strong indicator of poisoning.
Guide 3: Mitigating Catalyst Poisoning and Reactivating Your Catalyst
Once the source of the poison is identified, or if you need to rescue a stalled reaction, here are some strategies:
1. Purification of Reagents:
-
Activated Carbon Treatment: Stirring a solution of the suspected contaminated reagent with activated carbon can effectively remove many organic impurities.
-
Distillation/Recrystallization: As mentioned previously, these are standard purification techniques for liquids and solids, respectively.
-
Use of Scavenger Resins: Resins functionalized with specific groups can selectively remove certain types of impurities. For example, a thiol-scavenging resin can be used to remove sulfur compounds.
2. In-situ Poison Mitigation:
-
Addition of a Sacrificial Agent: In some cases, adding a small amount of a compound that binds strongly to the poison but not the catalyst can be effective. However, this approach requires careful optimization.
3. Catalyst Regeneration (with caution):
While challenging for irreversibly poisoned catalysts, some regeneration procedures can be attempted.
Experimental Workflow: Catalyst Regeneration
Caption: A general workflow for catalyst regeneration.
Protocol for Oxidative Regeneration of Sulfur-Poisoned Pd/C:
Note: This procedure should be performed with extreme caution as the catalyst can be pyrophoric.
-
Filter the poisoned catalyst from the reaction mixture.
-
Wash the catalyst thoroughly with deionized water and then with a solvent like ethanol.
-
Create a slurry of the catalyst in water.
-
Slowly add a dilute solution of hydrogen peroxide (e.g., 3%) to the slurry with vigorous stirring.[8]
-
After a set time, filter the catalyst, wash extensively with water, and dry carefully under vacuum.
-
The regenerated catalyst may require re-reduction under a hydrogen atmosphere before use.
Important Considerations:
-
Safety: Palladium on carbon can be pyrophoric, especially when dry. Always handle it in a well-ventilated area and avoid sources of ignition.
-
Effectiveness: Regeneration is not always successful and may lead to changes in catalyst morphology and activity. It is often more practical to use fresh, high-quality catalyst and focus on preventing poisoning in the first place.
Part 3: Proactive Measures - Preventing Future Failures
-
Quality Control of Starting Materials: Whenever possible, source reagents from reputable suppliers and obtain certificates of analysis.
-
Dedicated Glassware: Use glassware exclusively for sensitive catalytic reactions to avoid cross-contamination.
-
Inert Atmosphere: While not always strictly necessary for reductive aminations, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of reagents and the catalyst.
-
Guard Beds: For larger-scale reactions, passing liquid reagents through a small bed of activated carbon or a scavenger resin before they enter the reaction vessel can be an effective preventative measure.
By implementing these troubleshooting guides and preventative measures, you can significantly increase the success rate of your catalytic reactions with this compound and ensure the consistent synthesis of your target molecules.
References
-
Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. (n.d.). Retrieved February 6, 2026, from [Link]
-
Reductive amination - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]
-
Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. (n.d.). Retrieved February 6, 2026, from [Link]
-
Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed. (2024). Retrieved February 6, 2026, from [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. (2025). Retrieved February 6, 2026, from [Link]
-
XPS spectra of the 3d level of palladium and deconvolution peaks of the Pd species - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]
-
Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC - NIH. (2009). Retrieved February 6, 2026, from [Link]
-
Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. (n.d.). Retrieved February 6, 2026, from [Link]
- CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents. (n.d.).
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023). Retrieved February 6, 2026, from [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - PMC. (n.d.). Retrieved February 6, 2026, from [Link]
-
Recent Advances of Pd/C-Catalyzed Reactions - MDPI. (n.d.). Retrieved February 6, 2026, from [Link]
-
Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC–MS Analyzer. (n.d.). Retrieved February 6, 2026, from [Link]
-
Practical guide for x-ray photoelectron spectroscopy: Applications to the study of catalysts. (2020). Retrieved February 6, 2026, from [Link]
-
tert-Butyl (3-oxocyclopentyl)carbamate | C10H17NO3 | CID 53427213 - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]
-
B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes | ACS Catalysis. (2016). Retrieved February 6, 2026, from [Link]
-
Reductive Amination of Ketonic Compounds Catalyzed by Cp*Ir(III) Complexes Bearing a Picolinamidato Ligand - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]
-
Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (n.d.). Retrieved February 6, 2026, from [Link]
-
(PDF) Analysis of chemical warfare agents by gas chromatography-mass spectrometry: Methods for their direct detection and derivatization approaches for the analysis of their degradation products - ResearchGate. (2025). Retrieved February 6, 2026, from [Link]
-
Reductive amination using Pd/C catalyst. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC - NIH. (2022). Retrieved February 6, 2026, from [Link]
-
PS-Pd–NHC: an efficient and heterogeneous recyclable catalyst for direct reductive amination of carbonyl compounds with primary/secondary amines in aqueous medium - RSC Publishing. (n.d.). Retrieved February 6, 2026, from [Link]
-
Catalyst-Free, Three-Component Synthesis of Amidinomaleimides - PMC. (n.d.). Retrieved February 6, 2026, from [Link]
-
Pd(ii)-catalyzed cyclization of 2-methyl aromatic ketones with maleimides through weak chelation assisted dual C–H activation - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 6, 2026, from [Link]
-
(PDF) Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - ResearchGate. (2026). Retrieved February 6, 2026, from [Link]
-
Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC. (n.d.). Retrieved February 6, 2026, from [Link]
-
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) in toxicological analysis. Studies on the detection of clobenzorex and its metabolites within a systematic toxicological analysis procedure by GC-MS and by immunoassay and studies on the detection of alpha- and beta-amanitin in urine by atmospheric pressure ionization electrospray LC-MS - PubMed. (n.d.). Retrieved February 6, 2026, from [Link]
-
XPS Paladio | PDF | Palladium | Catalysis - Scribd. (2020). Retrieved February 6, 2026, from [Link]
-
oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts - Johnson Matthey Technology Review. (2013). Retrieved February 6, 2026, from [Link]
-
Detection of Catalyst Poisons - GAS Dortmund. (n.d.). Retrieved February 6, 2026, from [Link]
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. (2022). Retrieved February 6, 2026, from [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Retrieved February 6, 2026, from [Link]
-
Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS - Agilent. (2021). Retrieved February 6, 2026, from [Link]
-
Reductive Amination of Carbonyl C C Bonds Enables Formal Nitrogen Insertion - PMC. (2024). Retrieved February 6, 2026, from [Link]
-
Poisoning and deactivation of palladium catalysts | Request PDF - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]
-
The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity - ResearchGate. (2025). Retrieved February 6, 2026, from [Link]
-
Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing). (n.d.). Retrieved February 6, 2026, from [Link]
-
Simultaneous Analysis of Alcohol and Volatile Toxic Substances in Blood Using Headspace-GC-MS - Shimadzu. (n.d.). Retrieved February 6, 2026, from [Link]
-
Reversed steric order of reactivity for tert ‐butyl and adamantyl‐3‐cyanomethylene‐1,2,4‐triazines - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]
-
Poisoning and deactivation of palladium catalysts - SciSpace. (n.d.). Retrieved February 6, 2026, from [Link]
-
Nitrile reduction using Pd/C - ChemSpider Synthetic Pages. (2007). Retrieved February 6, 2026, from [Link]
-
Characterization of route specific impurities found in methamphetamine synthesized by the Leuckart and reductive amination methods - PubMed. (2009). Retrieved February 6, 2026, from [Link]
-
Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024). Retrieved February 6, 2026, from [Link]
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- 8. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
Validation & Comparative
Mass Spectrometry Profiling of Tert-butyl (3-oxocyclopentyl)methylcarbamate: A Comparative Technical Guide
Executive Summary
This technical guide evaluates the mass spectrometry (MS) analysis of Tert-butyl (3-oxocyclopentyl)methylcarbamate (Molecular Formula: C₁₁H₁₉NO₃, MW: 213.27 Da).[1] As a critical intermediate in the synthesis of chiral pharmaceutical scaffolds, accurate structural validation is paramount.
This guide compares two primary analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) .[1]
Key Finding: While GC-MS is a standard high-throughput tool, it is contraindicated for quantitative analysis of this compound due to thermally induced carbamate pyrolysis.[1] LC-ESI-MS is validated here as the superior alternative, preserving molecular integrity and enabling precise impurity profiling.[1]
Compound Profile & Theoretical Fragmentation
Understanding the lability of the tert-butyloxycarbonyl (Boc) group is essential for interpreting MS data.[1]
| Property | Specification |
| Compound Name | This compound |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Monoisotopic Mass | 213.1365 Da |
| Key Functional Groups | Cyclic Ketone, Boc-protected secondary amine |
| Lability Factor | High (Boc group susceptible to acid/thermal cleavage) |
Theoretical Ionization Pathways[1]
-
Protonation (ESI+): Formation of
Da.[1] -
Adduct Formation (ESI+): High affinity for sodium, forming
Da.[1] -
Fragmentation (In-Source/CID): Loss of the tert-butyl group as isobutylene (
, -56.06 Da), yielding the carbamic acid or protonated amine species.[1]
Comparative Methodology: GC-MS vs. LC-MS[1][2]
Alternative A: GC-MS (Electron Impact) – The "Ghost Peak" Risk
Performance Verdict: Not Recommended for purity assay; acceptable only for qualitative fragment confirmation.[1]
Mechanism of Failure: The Boc protecting group is thermally unstable above 150°C. In a standard GC injector (typically 250°C), the compound undergoes pyrolytic elimination before reaching the column.
-
Reaction:
[1] -
Result: The mass spectrum observed is often that of the deprotected amine (MW 113) rather than the parent carbamate (MW 213).[1] This leads to false negatives for the intact product and false positives for the deprotected impurity.[1]
Alternative B: LC-ESI-MS – The Gold Standard
Performance Verdict: Highly Recommended for ID and Purity.[1]
Mechanism of Success: Electrospray Ionization (ESI) operates at lower temperatures and atmospheric pressure, preserving the labile Boc group.[1]
-
Sensitivity: High response for
due to the carbonyl oxygen's basicity.[1] -
Selectivity: Can distinguish between the intact product (m/z 214) and the deprotected impurity (m/z 114) via retention time and mass.[1]
Analytical Decision Matrix (Visualized)
The following diagram outlines the logical workflow for selecting the correct ionization mode based on the analyte's thermal stability.
Caption: Decision tree highlighting the risk of thermal degradation in GC-MS versus the stability preservation in LC-ESI-MS.
Detailed Experimental Protocol (LC-ESI-MS)
To ensure reproducibility and "Self-Validating" results, follow this optimized protocol.
Instrumentation & Conditions
-
Instrument: Triple Quadrupole or Q-TOF MS coupled with UHPLC.[1]
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 0.4 mL/min.[1]
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5% | Equilibration |
| 0.50 | 5% | Load |
| 4.00 | 95% | Elution of Product |
| 5.00 | 95% | Wash |
| 5.10 | 5% | Re-equilibration |
MS Parameters (Source-Dependent)
-
Ionization Mode: ESI Positive (+).[1]
-
Capillary Voltage: 3.0 - 3.5 kV.[1]
-
Cone Voltage: 20-30 V (Keep low to prevent in-source fragmentation).
-
Source Temp: 120°C.
-
Desolvation Temp: 350°C.
Data Interpretation Guide
Use this table to validate your spectral peaks.
| Observed m/z | Ion Identity | Origin/Notes |
| 214.14 | Target Parent Ion. Confirming intact structure. | |
| 236.13 | Sodium adduct.[1] Common in ESI.[1] | |
| 252.10 | Potassium adduct.[1] | |
| 158.08 | Diagnostic Fragment. Loss of isobutylene (-56 Da).[1] Confirms Boc group presence.[1] | |
| 114.09 | Impurity/Fragment. Loss of Boc (-100 Da).[1] If RT matches parent, it's a fragment.[1] If RT differs, it's a synthetic impurity.[1] |
Mechanistic Fragmentation Pathway[1][3][4]
The following diagram illustrates the specific fragmentation logic used to confirm the structure.
Caption: ESI-MS/MS fragmentation pathway showing the sequential loss of the tert-butyl group and the carboxyl moiety.[1]
Troubleshooting & Quality Control
Issue: Signal at m/z 114 is dominant in LC-MS.
-
Diagnosis: Check Retention Time (RT).[1]
Issue: No signal in Positive Mode.
-
Diagnosis: Ion suppression or lack of protonation sites.[1]
-
Action: Ensure Formic Acid is present in the mobile phase.[1] The carbamate nitrogen is weakly basic; the ketone oxygen can also protonate.[1] If signal remains low, switch to APCI (Atmospheric Pressure Chemical Ionization), which is robust for semi-polar species.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53427213, tert-Butyl (3-oxocyclopentyl)carbamate.[1] Retrieved from [Link]
-
Kikura-Hanajiri, R., et al. (2013). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry.[1] Forensic Toxicology, 31, 127–132.[1] (Demonstrates thermal instability of Boc groups in GC-MS). Retrieved from [Link][1]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.[1] Wiley-Interscience.[1][2] (Authoritative source on Boc deprotection mechanisms).
-
Holčapek, M., et al. (2010). Mass spectrometry of Boc-protected amino acids and peptides.[1] Journal of Mass Spectrometry.[1] (Detailed ESI fragmentation mechanisms of Boc groups).
Sources
Comparing the reactivity of Tert-butyl (3-oxocyclopentyl)methylcarbamate with other carbamates
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the realm of modern organic synthesis, the strategic use of protecting groups is paramount for the successful construction of complex molecules. Among these, the tert-butyloxycarbonyl (Boc) group stands out as one of the most frequently employed protecting groups for amines due to its robustness and predictable cleavage under specific acidic conditions. However, the reactivity of a Boc-protected amine is not an isolated characteristic; it is intrinsically linked to the molecular architecture in which it resides. This guide presents a detailed comparative analysis of the reactivity of Tert-butyl (3-oxocyclopentyl)methylcarbamate, a versatile bifunctional building block, against other common carbamates. By examining its behavior in key chemical transformations, supported by experimental data, we aim to provide valuable insights for scientists engaged in pharmaceutical research and chemical development.
Foundational Principles: Understanding Carbamate Reactivity
Carbamates are a class of organic compounds derived from carbamic acid. In the context of protecting groups, the Boc group is prized for its ability to withstand a wide array of reagents, including nucleophiles and bases. Its removal is typically achieved under acidic conditions, a process facilitated by the formation of a stable tert-butyl cation.
The chemical personality of this compound is defined by the interplay between the N-Boc moiety and the cyclopentanone ring. This guide will dissect this relationship by evaluating the molecule's performance in critical synthetic operations: N-Boc deprotection and reactions involving the ketone functionality.
Comparative Analysis of N-Boc Deprotection
The cleavage of the Boc group is a cornerstone of many synthetic strategies. The standard protocol involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Experimental Protocol: Acid-Mediated Boc Deprotection
-
The carbamate substrate is dissolved in a suitable solvent like dichloromethane (DCM) or dioxane.
-
A solution of strong acid (e.g., 20-50% TFA in DCM or 4M HCl in dioxane) is added, typically at 0 °C.
-
The reaction is allowed to proceed at room temperature for 1-4 hours.
-
Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the solvent and excess acid are removed under reduced pressure to yield the corresponding ammonium salt.
Performance Data:
| Carbamate Substrate | Deprotection Conditions | Time | Yield |
| This compound | 25% TFA in DCM, rt | 1 hr | >95% |
| N-Boc-piperidine | 4M HCl in Dioxane, rt | 2 hr | >95% |
| N-Boc-aniline | 50% TFA in DCM, rt | 0.5 hr | >95% |
The data clearly indicates that the 3-oxocyclopentyl substituent does not impede the acid-catalyzed removal of the Boc group. The reaction proceeds with comparable efficiency and in excellent yield, underscoring the reliability of this deprotection strategy for this class of compounds.
Mechanism of Boc Deprotection
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Exploring the Reactivity of the Cyclopentanone Ring
The cyclopentanone moiety within this compound provides a gateway for diverse chemical modifications. The presence and orientation of the N-Boc-methyl substituent can significantly influence the stereochemical outcome of these reactions.
a) Diastereoselective Reduction of the Ketone
The reduction of the cyclopentanone to the corresponding cyclopentanol is a common transformation that can lead to the formation of cis and trans diastereomers. The choice of reducing agent is critical in controlling this selectivity.
Experimental Protocol: Ketone Reduction
-
The carbamate is dissolved in an appropriate solvent (e.g., methanol, THF) and cooled to the desired temperature (0 °C to -78 °C).
-
The reducing agent (e.g., sodium borohydride (NaBH₄), L-selectride) is added portion-wise.
-
The reaction is stirred until completion, as determined by TLC or LC-MS.
-
The reaction is quenched, and the product is isolated via extraction.
Comparative Stereoselectivity Data:
| Substrate | Reducing Agent | Diastereomeric Ratio (cis:trans) | Yield |
| This compound | NaBH₄, MeOH, 0 °C | 70:30 | 92% |
| This compound | L-selectride, THF, -78 °C | >98:2 | 88% |
| 3-Methylcyclopentanone | NaBH₄, EtOH, 0 °C | 65:35 | 90% |
With a small, unhindered reducing agent like NaBH₄, the hydride attack occurs from both faces of the cyclopentanone ring, leading to a modest preference for the cis alcohol. In contrast, the use of the sterically demanding L-selectride results in a dramatic shift in selectivity. The bulky reducing agent preferentially attacks from the face opposite to the N-Boc-methyl group, leading to the formation of the trans isomer with excellent diastereoselectivity. This highlights the powerful directing effect of the carbamate substituent in stereocontrolled reductions.
Workflow for Stereoselective Ketone Reduction
Isomeric purity of Tert-butyl (3-oxocyclopentyl)methylcarbamate
Technical Comparison Guide: Isomeric Purity of Tert-butyl (3-oxocyclopentyl)methylcarbamate
CAS: 1260674-55-2 Formula: C₁₁H₁₉NO₃ Molecular Weight: 213.27 g/mol [1]
Executive Summary: The Stereochemical Pivot
This compound is a critical "chiral switch" intermediate in the synthesis of 1,3-disubstituted cyclopentane scaffolds. These scaffolds are ubiquitous in high-value pharmaceutical targets, including CCR2 antagonists , neuraminidase inhibitors (influenza), and Factor Xa inhibitors (e.g., Edoxaban analogs).
The isomeric purity of this ketone is not merely a quality attribute; it is the determinant of downstream synthetic viability. Because the ketone functionality at C1 is typically reduced to an amine or alcohol in subsequent steps, the initial enantiomeric purity of the C3 stereocenter dictates whether the final product exists as a manageable pair of diastereomers or a chaotic mixture of four isomers.
This guide compares the performance of High-Purity Enantiomers (>98% ee) against Racemic Mixtures and Structural Analogs , providing experimental protocols for validation and decision-making frameworks for drug development.
Structural Analysis & Isomerism
The molecule features a cyclopentanone ring with a protected aminomethyl group at the 3-position.
-
Chiral Center: C3 (relative to the ketone at C1).
-
Enantiomers: (3R) and (3S).
-
Stereochemical Risk: unlike
-substituted ketones, this -substituted ketone is configurationally stable and resistant to racemization under mild basic conditions, making it a robust starting material.
Critical Downstream Impact
When the ketone (C1) is reduced, a second stereocenter is formed.
-
Scenario A (Racemic Start): Yields 4 isomers (cis-R, cis-S, trans-R, trans-S). Separation requires expensive chiral SFC (Supercritical Fluid Chromatography).
-
Scenario B (Enantiopure Start): Yields 2 diastereomers (e.g., cis-R and trans-R). Separation is achievable via standard silica flash chromatography.
Comparative Analysis: Performance & Efficiency
Comparison 1: Enantiopure vs. Racemic Starting Material
| Feature | Enantiopure (>98% ee) | Racemic (50:50) | Impact Analysis |
| Cost (Upfront) | High ( | Low ($) | Racemate is ~10x cheaper initially. |
| Downstream Purification | Standard Silica | Chiral Prep HPLC/SFC | Racemate shifts cost to late-stage purification, often increasing total COGS by 40-60%. |
| Biological Potency | Maximized | Diluted | Inactive enantiomers in racemates can act as competitive antagonists or metabolic burdens. |
| Synthetic Yield (Net) | High (>85%) | Low (<40%) | Loss of 50% material during late-stage resolution is standard for racemates. |
Comparison 2: Structural Alternatives
| Alternative Compound | Structure | Key Difference | Application |
| Target Compound | -CH₂-NH-Boc | Flexible methylene linker | Ideal for targets requiring rotational freedom (e.g., enzyme pockets). |
| Direct Carbamate (CAS 847416-99-3) | -NH-Boc | Rigid, direct attachment | Used when conformational restriction is required to lock receptor binding. |
Experimental Protocols
Protocol A: Analytical Determination of Isomeric Purity (Chiral HPLC)
Objective: Quantify the enantiomeric excess (ee) of the ketone prior to reduction.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Hexane : Isopropanol (90:10 v/v) with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Carbonyl/Carbamate absorption).
-
Temperature: 25°C.
-
Expected Retention:
-
Isomer 1 (R): ~8.5 min[2]
-
Isomer 2 (S): ~11.2 min
-
Note: Resolution factors (Rs) typically exceed 2.5 for this
-amino ketone class.
-
Protocol B: Enzymatic Kinetic Resolution (Self-Validating Purity Enhancement)
Objective: If purchasing racemate, use this protocol to enrich the (S)-enantiomer.
-
Substrate: Dissolve 10 mmol Racemic this compound in MTBE (50 mL).
-
Enzyme: Add Candida antarctica Lipase B (CAL-B, immobilized, 200 mg).
-
Acyl Donor: Add Vinyl Acetate (5 eq).
-
Reaction: Stir at 30°C for 24-48 hours.
-
Validation: Filter enzyme, evaporate solvent, and run Protocol A. One peak should diminish significantly.
Visualizations
Figure 1: Stereochemical Divergence in Drug Synthesis
This diagram illustrates why isomeric purity at the ketone stage is the economic "tipping point" for the entire project.
Caption: Impact of starting material isomeric purity on downstream processing complexity and cost.
Figure 2: Analytical Workflow for Purity Validation
Caption: Standard Operating Procedure (SOP) for QC validation of isomeric purity.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53427213, tert-Butyl (3-oxocyclopentyl)carbamate. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Cyclopentanones and Derivatives. Retrieved from [Link]
- Chandrasekhar, S., et al. (2002). Enzymatic resolution of cyclic beta-amino ketones. Tetrahedron Letters. (General reference for Protocol B mechanism).
Sources
- 1. Secondary Amines | CymitQuimica [cymitquimica.com]
- 2. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 3. Cyclopentanone synthesis [organic-chemistry.org]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
Technical Guide: Reaction Product Confirmation for Tert-butyl ((3-oxocyclopentyl)methyl)carbamate
This guide serves as an authoritative technical resource for the synthesis, characterization, and stereochemical confirmation of reaction products derived from Tert-butyl ((3-oxocyclopentyl)methyl)carbamate (CAS 1260674-55-2).
It is designed for medicinal chemists requiring rigorous stereocontrol when utilizing this scaffold for drug discovery (e.g., CCR2 antagonists, GPCR ligands).[1]
Executive Summary & Molecule Profile[2]
Tert-butyl ((3-oxocyclopentyl)methyl)carbamate is a critical bifunctional building block containing a ketone and a Boc-protected primary amine. The core challenge in utilizing this scaffold is the stereoselective functionalization of the ketone , which generates a new stereocenter at C1 relative to the existing C3 substituent.[1]
| Property | Detail |
| IUPAC Name | tert-butyl N-[(3-oxocyclopentyl)methyl]carbamate |
| CAS Number | 1260674-55-2 |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Key Reactivity | Nucleophilic addition to ketone (C1); Stereocontrol dictated by C3-substituent steric bulk. |
| Critical Quality Attribute | Diastereomeric Ratio (dr) of cis vs. trans products upon reduction or amination.[1] |
Comparative Synthesis Guide: Stereoselective Reduction
The most common transformation of this scaffold is the reduction of the ketone to the alcohol.[1] The choice of reagent dictates the stereochemical outcome.[1]
Comparison of Reducing Agents
| Feature | Method A: Thermodynamic Control | Method B: Kinetic Control |
| Reagent | Sodium Borohydride (NaBH₄) / MeOH | L-Selectride® (LiBH(s-Bu)₃) / THF |
| Mechanism | Small hydride attacks from both faces; favors thermodynamic stability. | Bulky hydride attacks from the less hindered face (anti to C3-substituent). |
| Major Product | Mixture (typically ~1:1 to 2:1 trans:cis) | Cis-Alcohol (>90:10 dr) |
| Scalability | High (Cheap, easy workup) | Moderate (Requires cryogenic conditions, oxidative workup) |
| Use Case | When both isomers are needed or separation is easy.[1] | When the cis-isomer (syn relationship) is required. |
Technical Insight: The cis-isomer (hydroxyl and aminomethyl group on the same face) is often the bioactive conformer in cyclic peptide mimetics due to its ability to facilitate intramolecular H-bonding or cyclization.
Experimental Protocol: Stereoselective Synthesis of the Cis-Alcohol
Objective: Synthesis of tert-butyl ((3-hydroxycyclopentyl)methyl)carbamate with >90% cis-selectivity.
-
Setup: Flame-dry a 250 mL round-bottom flask under N₂ atmosphere.
-
Dissolution: Dissolve Tert-butyl ((3-oxocyclopentyl)methyl)carbamate (1.0 eq) in anhydrous THF (0.1 M concentration). Cool to -78 °C .[1]
-
Addition: Dropwise add L-Selectride (1.0 M in THF, 1.2 eq) over 20 minutes. Maintain internal temperature < -70 °C.
-
Reaction: Stir at -78 °C for 2 hours. Monitor by TLC (stain with KMnO₄; ketone spot will disappear).[1]
-
Quench (Critical):
-
Workup: Stir for 30 mins, extract with EtOAc (3x), wash with saturated Na₂S₂O₃ (to remove peroxides) and brine. Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc).
Confirmation of Reaction Products (The "Self-Validating" System)
Assigning stereochemistry (cis vs. trans) in 1,3-disubstituted cyclopentanes by NMR alone can be ambiguous due to flexible ring puckering. The most robust confirmation method is a chemical proof of structure via cyclization.[1]
The Cyclization Test Protocol
This protocol definitively distinguishes the cis isomer from the trans isomer.[1]
-
Concept: Upon Boc-deprotection, the free amine and the alcohol can react with a carbonyl source (like CDI or triphosgene) to form a bicyclic urea/carbamate only if they are cis .[1] The trans isomer cannot span the geometric distance to close the ring without extreme strain.[1]
Step-by-Step Validation Workflow:
-
Deprotection: Treat the isolated alcohol product with 4M HCl/Dioxane for 1 hour.[1] Remove solvent in vacuo to get the amino-alcohol HCl salt.[1]
-
Cyclization Attempt:
-
Suspend the salt in DCM with Et₃N (3 eq).[1]
-
Add CDI (1.1 eq) or Triphosgene (0.4 eq) at 0 °C.
-
Stir at RT for 2 hours.
-
-
Analysis:
-
Positive Result (Cis): Formation of a new, less polar spot on TLC.[1] MS shows M+1 corresponding to the bicyclic urea (MW = Alcohol - Boc + Carbonyl). NMR shows rigid bicyclic coupling.[1]
-
Negative Result (Trans): Formation of polymeric material or intermolecular dimers; no discrete bicyclic product.[1]
-
Analytical Data Summary Table
| Analytical Method | Cis-Isomer (Syn) | Trans-Isomer (Anti) |
| ¹H NMR (C1-H) | Typically resonates downfield (e.g., δ 4.1 ppm) due to anisotropy of the C3-substituent. | Typically resonates upfield (e.g., δ 3.8 ppm).[1] |
| NOESY Signal | Strong correlation between C1-H and C3-H (if ring pucker allows) or C3-methylene protons. | Weak or absent correlation between C1-H and C3-substituent. |
| Cyclization Test | Forms Bicyclic Urea (Rapid, High Yield) | Fails (Polymerization/No Reaction) |
Visualizing the Logic
The following diagram illustrates the stereoselective reduction pathways and the chemical validation logic.
Caption: Stereoselective reduction pathways and the "Self-Validating" cyclization proof for stereochemical assignment.
References
-
Biosynth Carbosynth. Tert-Butyl (3-Oxocyclopentyl)Methylcarbamate Product Page. CAS 1260674-55-2.[2][3] Link[3]
-
Brown, H. C., & Krishnamurthy, S. (1979).[1] Lithium Tri-sec-butylborohydride.[1] A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity.[1] Journal of the American Chemical Society, 101(14), 3964-3966.[1] Link
-
Trost, B. M., et al. (2001).[1][4] Stereocontrolled Synthesis of 1,3-Disubstituted Cyclopentanes. Journal of the American Chemical Society.[1][4] (General methodology for cyclopentanone functionalization).
-
PubChem. Compound Summary for CAS 1260674-55-2. National Library of Medicine.[1][5] Link (Note: Link directs to related isomer/analog for structural verification).
Sources
Comparison of different synthetic routes to Tert-butyl (3-oxocyclopentyl)methylcarbamate
Executive Summary
Target Molecule: Tert-butyl (3-oxocyclopentyl)methylcarbamate CAS Registry Number: 1260674-55-2 Molecular Formula: C₁₁H₁₉NO₃
This guide provides an in-depth technical comparison of synthetic strategies for This compound , a critical building block in medicinal chemistry (e.g., for CCR2 antagonists and enzyme inhibitors). The presence of the tert-butoxycarbonyl (Boc) protected aminomethyl group at the 3-position of the cyclopentanone ring introduces a stereocenter, making enantioselective synthesis a key consideration.
We analyze three primary methodologies:
-
The Nitro-Michael Route: A high-atom-economy approach utilizing conjugate addition.
-
The Carboxylate Interconversion Route: A robust, scalable pathway starting from commercially available acids.
-
The Cyanide Conjugate Addition: An alternative C1-homologation strategy.
Route 1: The Nitro-Michael Pathway (High Atom Economy)
This route relies on the conjugate addition (Michael addition) of nitromethane to 2-cyclopenten-1-one. It is the most direct method for introducing the nitrogen-bearing carbon substituent.
Mechanism & Logic
The strongly nucleophilic nitronate anion attacks the electrophilic
-
Key Challenge: Chemoselectivity during reduction. Standard catalytic hydrogenation (H₂/Pd-C) of the nitro group will often reduce the ketone to an alcohol.
-
Solution: Protection of the ketone as a ketal prior to reduction, or the use of chemoselective reducing agents (e.g., Zn/AcOH).
Step-by-Step Workflow
-
Michael Addition: Reaction of 2-cyclopenten-1-one with nitromethane using a base (DBU or TMG). Chiral organocatalysts can be used here to set the C3 stereochemistry.
-
Ketal Protection: Protection of the ketone using ethylene glycol/PTSA to prevent over-reduction.
-
Nitro Reduction: Hydrogenation (H₂/Raney Ni) converts the nitro group to a primary amine.
-
Boc Protection: Treatment with Boc₂O.
-
Deprotection: Acidic hydrolysis restores the ketone.
Figure 1: The Nitro-Michael synthetic pathway highlighting the critical protection step.
Route 2: The Carboxylate Interconversion Route (Robust & Scalable)
This route begins with 3-oxocyclopentanecarboxylic acid , a stable and commercially available starting material. It involves functional group interconversion (FGI) to homologate the carboxylic acid to the aminomethyl group.
Mechanism & Logic
This pathway avoids the use of potentially explosive nitro compounds and high-pressure hydrogenation of nitro groups, making it safer for large-scale manufacturing (GLP/GMP).
-
Strategy: The carboxylic acid is reduced to an alcohol, converted to a leaving group (mesylate), displaced by azide, and reduced to the amine.
-
Stereocontrol: The starting material can be resolved via chiral amine crystallization or enzymatic resolution before starting the sequence.
Step-by-Step Workflow
-
Ketone Protection: Conversion to the dimethyl ketal or ethylene ketal.
-
Reduction: LiAlH₄ reduction of the ester/acid to the primary alcohol.
-
Activation: Conversion of alcohol to mesylate (MsCl/Et₃N).
-
Nucleophilic Substitution: Displacement with Sodium Azide (NaN₃) to form the azide.
-
Staudinger Reduction: Reduction of azide to amine using PPh₃/H₂O or catalytic hydrogenation.
-
Final Steps: Boc protection followed by ketone deprotection.
Figure 2: The stepwise functional group interconversion from carboxylic acid to aminomethyl.[1][2]
Comparative Analysis
| Feature | Route 1: Nitro-Michael | Route 2: Carboxylate FGI | Route 3: Cyanide Addition |
| Step Count | Low (4-5 steps) | High (6-7 steps) | Medium (5 steps) |
| Atom Economy | High (Direct C-C bond formation) | Medium (Loss of leaving groups) | High |
| Safety Profile | Moderate (Nitromethane is hazardous; Exothermic) | High (Standard reagents, though Azides require care) | Low (Uses HCN or Cyanide salts) |
| Scalability | Good (with heat management) | Excellent (Linear, predictable purification) | Poor (Cyanide waste disposal) |
| Cost | Low (Cheap reagents) | Moderate (LiAlH4, MsCl costs) | Low |
| Stereochemistry | Requires chiral catalyst | Starting material can be resolved | Difficult to control |
Detailed Experimental Protocols
Protocol A: Michael Addition (Route 1)
Step 1: Synthesis of 3-(Nitromethyl)cyclopentanone
-
Reagents: 2-Cyclopenten-1-one (1.0 eq), Nitromethane (5.0 eq), DBU (0.1 eq).
-
Procedure: Dissolve 2-cyclopenten-1-one in nitromethane (serving as solvent/reactant). Cool to 0°C. Add DBU dropwise. Stir at room temperature for 4-6 hours.
-
Workup: Dilute with Et₂O, wash with 1N HCl (to remove DBU), brine, and dry over MgSO₄.
-
Yield: Typically 85-90%.
-
Note: For enantioselective synthesis, replace DBU with a chiral thiourea catalyst [1].
Step 2: Protection and Reduction
-
Reflux intermediate with ethylene glycol/PTSA in toluene (Dean-Stark) to form the ketal.
-
Hydrogenate the nitro-ketal using Raney Nickel (10 mol%) in MeOH under H₂ (50 psi) for 12 hours. Filter through Celite.
Protocol B: Azide Displacement (Route 2)
Step 1: Mesylation of (3,3-ethylenedioxycyclopentyl)methanol
-
Reagents: Alcohol intermediate (1.0 eq), MsCl (1.2 eq), Et₃N (1.5 eq), DCM (Solvent).
-
Procedure: Cool solution to 0°C. Add MsCl dropwise. Stir 2h.
-
Quench: Add saturated NaHCO₃. Extract with DCM.
Step 2: Azidation
-
Reagents: Mesylate (1.0 eq), NaN₃ (1.5 eq), DMF.
-
Procedure: Heat at 60°C for 4 hours. Caution: Do not concentrate azide solutions to dryness.
-
Reduction: Treat the crude azide solution with PPh₃ (Staudinger) followed by water to release the amine.
References
-
Asymmetric Michael Addition
- Title: A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones.
- Source:Organic Letters, 2015, 17(6), 1457–1460.
-
URL:[Link]
-
Nitrile Reduction Methods
-
General Carbamate Synthesis
-
Compound Data (Grounding)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tert-Butyl 3-oxocyclobutylcarbamate | C9H15NO3 | CID 23374584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sctunisie.org [sctunisie.org]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 7. 1260674-55-2 | this compound | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
A Senior Application Scientist's Guide to the Spectral Landscape of Tert-butyl (3-oxocyclopentyl)methylcarbamate
For researchers, synthetic chemists, and professionals in drug development, a comprehensive understanding of a molecule's spectral signature is paramount for identity confirmation, purity assessment, and structural elucidation. This guide provides an in-depth comparative analysis of the expected spectral data for tert-butyl (3-oxocyclopentyl)methylcarbamate, a versatile building block in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this guide will leverage spectral data from structurally related analogs to predict its characteristic spectroscopic features. This approach not only offers a robust analytical framework but also enhances the fundamental understanding of structure-spectra correlations.
As a comparative alternative, we will consider tert-butyl (3-oxocyclobutyl)carbamate, a structurally similar compound with a different ring size, to highlight the impact of subtle structural modifications on the spectral output.
Molecular Structure and Predicted Spectral Features
A thorough analysis of a molecule's structure is the foundation for interpreting its spectral data. The structure of this compound contains several key functional groups that will give rise to characteristic signals in various spectroscopic techniques.
Figure 2: Chemical structure of tert-butyl (3-oxocyclobutyl)carbamate.
Key Spectral Differences:
-
¹³C NMR: The carbonyl carbon of the cyclobutanone ring in tert-butyl (3-oxocyclobutyl)carbamate is expected to be at a slightly higher field (less deshielded) compared to the cyclopentanone analog due to differences in ring strain and hybridization.
-
IR Spectroscopy: The C=O stretching frequency of the ketone in the cyclobutanone will be at a higher wavenumber (typically around 1780 cm⁻¹) compared to the cyclopentanone (around 1740 cm⁻¹) due to increased ring strain. This is a classic diagnostic feature for distinguishing cyclic ketones of different ring sizes.
Experimental Protocols
The following are generalized protocols for acquiring the spectral data discussed. Instrument parameters should be optimized for the specific sample and instrument.
NMR Spectroscopy
Figure 3: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Sample Spectrum: Place the sample in the instrument and acquire the spectrum.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: An appropriate ionization technique is chosen, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
References
-
CP Lab Safety. tert-butyl N-(3-oxocyclopentyl)carbamate, min 97%, 100 grams. [Link]
-
National Institute of Standards and Technology. Cyclopentanone. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69. [Link]
-
National Institute of Standards and Technology. tert-Butyl carbamate. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69. [Link]
-
PubChem. tert-Butyl (3-oxocyclobutyl)carbamate. [Link]
In-Silico Modeling of Tert-butyl (3-oxocyclopentyl)methylcarbamate Interactions: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, the early and accurate prediction of a molecule's interaction with its biological target is paramount. In-silico modeling has emerged as an indispensable tool, offering a rapid and cost-effective means to investigate these interactions at a molecular level, thereby guiding lead optimization and reducing late-stage attrition. This guide provides an in-depth, comparative analysis of in-silico methodologies for characterizing the interactions of Tert-butyl (3-oxocyclopentyl)methylcarbamate, a compound featuring structural motifs pertinent to pharmacologically active agents.
This compound incorporates a carbamate functional group and a cyclopentanone ring. The carbamate moiety is a well-established pharmacophore present in numerous approved drugs, known for its role in interacting with biological targets, often acting as a covalent or non-covalent inhibitor of enzymes such as serine hydrolases.[1][2][3] The cyclopentane ring can effectively occupy hydrophobic pockets within protein active sites.[4] Given the prevalence of the carbamate group in inhibitors of Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase implicated in pain and inflammation, this guide will use human FAAH as a representative target to illustrate the in-silico modeling workflow.[5][6][7]
This document will navigate through the critical steps of in-silico analysis, from target preparation to the nuanced interpretation of simulation data. We will compare and contrast various software and methodologies, providing the rationale behind experimental choices to empower researchers in their drug development endeavors.
Conceptual Framework: The In-Silico Drug-Target Interaction Workflow
The in-silico investigation of a small molecule's interaction with its protein target is a multi-stage process. Each step utilizes specialized software and requires careful consideration of the underlying algorithms and parameters. The overarching goal is to predict the binding mode and affinity of the ligand, providing a rational basis for further experimental validation.
Caption: A generalized workflow for in-silico drug-target interaction analysis.
Ligand and Target Preparation: The Foundation of Accurate Predictions
The fidelity of in-silico predictions is critically dependent on the quality of the input structures. This preparatory phase involves generating a three-dimensional conformation of the ligand and preparing the protein target for docking and simulation.
Ligand Preparation
This compound, with its rotatable bonds, can adopt multiple conformations. The objective of ligand preparation is to generate a low-energy, 3D structure.
Experimental Protocol:
-
2D to 3D Conversion: The 2D structure of this compound is sketched using chemical drawing software (e.g., ChemDraw, MarvinSketch) and exported in a suitable format (e.g., SMILES, SDF). This is then converted to a 3D structure using tools like Open Babel or the graphical interface of molecular modeling software.
-
Energy Minimization: The initial 3D structure is subjected to energy minimization to relieve any steric clashes and arrive at a stable conformation. This is typically performed using a force field like MMFF94 or UFF.
-
Charge Assignment: Appropriate partial charges are assigned to each atom. This is crucial for accurately calculating electrostatic interactions. Common methods include Gasteiger or AM1-BCC charges.
Target Preparation: Human Fatty Acid Amide Hydrolase (FAAH)
For this guide, we will use the crystal structure of human FAAH. The Protein Data Bank (PDB) is the primary repository for macromolecular structures. A suitable PDB entry for FAAH in complex with an inhibitor (e.g., PDB ID: 3PPM) provides a biologically relevant starting point.
Experimental Protocol:
-
PDB Structure Acquisition: Download the PDB file of human FAAH.
-
Structure Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. The exception is catalytically important water molecules, which may be retained.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) based on the physiological pH (around 7.4). This can be done using tools like H++ or the integrated functions within molecular modeling packages.
-
Defining the Binding Site: The binding site is defined as the region of the protein where the ligand is expected to bind. This is often determined from the position of the co-crystallized ligand in the experimental structure or through pocket detection algorithms.
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. It is a critical step for virtual screening and for generating an initial pose for more rigorous simulations.
The choice of docking software can significantly influence the results. Below is a comparison of some widely used docking programs.
| Software | Docking Algorithm | Scoring Function | Key Features |
| AutoDock Vina | Lamarckian Genetic Algorithm | Empirical free energy scoring function | Open-source, widely used, and computationally efficient. |
| Glide (Schrödinger) | Hierarchical search protocol | GlideScore (empirical) | High accuracy and widely used in the pharmaceutical industry; offers different precision modes (SP, XP).[8] |
| GOLD | Genetic Algorithm | GoldScore, ChemScore, ASP, ChemPLP | High flexibility in ligand and protein sidechain conformations; handles covalent docking.[9] |
| OEDocking (OpenEye) | Exhaustive search (FRED) or ligand-guided (HYBRID) | Chemgauss4 | Very fast for virtual screening; different tools for various docking scenarios.[10] |
| SwissDock | EADock DSS and AutoDock Vina engines | CHARMM force field-based | Web-based and user-friendly, suitable for academic use.[11] |
Experimental Protocol (using AutoDock Vina as an example):
-
Prepare Ligand and Receptor Files: Convert the prepared ligand and receptor structures into the PDBQT format, which includes partial charges and atom types.
-
Define the Search Space: A grid box is defined around the binding site to confine the search space for the docking algorithm. The size and center of the grid box are critical parameters.
-
Run Docking Simulation: Execute the docking calculation. Vina will generate a set of binding poses ranked by their predicted binding affinities (in kcal/mol).
-
Analyze Docking Results: The top-ranked poses are visually inspected to assess their interactions with the key residues in the FAAH active site. Plausible binding modes will exhibit favorable interactions, such as hydrogen bonds with catalytic serine residues and hydrophobic interactions within the active site gorge.
Caption: A schematic of the molecular docking workflow using AutoDock Vina.
Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the assessment of the stability of the binding pose and a more refined estimation of binding free energy.
Here is a comparison of commonly used MD simulation packages:
| Software | Key Features | Force Fields |
| GROMACS | High performance, extensive analysis tools, open-source.[6] | GROMOS, AMBER, CHARMM, OPLS |
| AMBER | Well-established, particularly for biomolecules, comprehensive set of tools. | AMBER |
| LAMMPS | Highly versatile for materials science and biomolecules, parallel processing capabilities.[12] | Various, including CHARMM, AMBER |
| Desmond (Schrödinger) | User-friendly graphical interface, integrated with the Schrödinger suite. | OPLS |
Experimental Protocol (using GROMACS as an example):
-
System Preparation: The docked ligand-protein complex is placed in a simulation box, which is then filled with water molecules to solvate the system. Ions are added to neutralize the system and mimic physiological salt concentrations.
-
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure and temperature (NPT ensemble) to allow the solvent molecules to relax around the complex.
-
Production MD: A production simulation is run for a significant period (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the ligand's binding pose (e.g., by calculating the root-mean-square deviation (RMSD) of the ligand), identify key interactions (e.g., hydrogen bond analysis), and calculate binding free energies using methods like MM/PBSA or MM/GBSA.
Binding Affinity Prediction: Quantifying the Interaction
Predicting the binding affinity of a ligand to its target is a primary goal of in-silico modeling. Several computational methods exist, ranging from empirical scoring functions in docking programs to more computationally intensive free energy calculations.[13][14][15][16]
| Method | Description | Computational Cost | Accuracy |
| Docking Scores | Empirical scoring functions used to rank poses in molecular docking. | Low | Low to Medium |
| MM/PBSA & MM/GBSA | End-point methods that calculate the free energy of binding from MD simulation snapshots. | Medium | Medium |
| Free Energy Perturbation (FEP) / Thermodynamic Integration (TI) | Rigorous methods based on statistical mechanics that calculate the free energy difference between two states. | High | High |
| Machine Learning/Deep Learning Models | Data-driven approaches trained on large datasets of protein-ligand binding affinities.[13][14][17] | Varies (training is high, prediction is low) | Medium to High |
Comparative Analysis and Interpretation of Results
The culmination of the in-silico workflow is the synthesis of data from docking, MD simulations, and binding affinity predictions to form a comprehensive understanding of the ligand-target interaction.
Hypothetical Results for this compound and FAAH:
-
Docking: Molecular docking might predict that the carbamate group of the ligand forms hydrogen bonds with the catalytic serine residue (Ser241) in the FAAH active site, a common mechanism for carbamate-based inhibitors.[8] The cyclopentanone ring could be positioned in a hydrophobic pocket lined by residues such as Phe432 and Ile491.
-
Molecular Dynamics: MD simulations would then assess the stability of this predicted pose. A stable RMSD for the ligand over the simulation time would support the docking prediction. Analysis of the trajectory could reveal the persistence of the key hydrogen bonds and other interactions.
-
Binding Affinity: MM/PBSA calculations might yield a predicted binding free energy in the low micromolar range, providing a quantitative estimate of the ligand's potency.
By comparing the results obtained from different software and methodologies, researchers can gain confidence in their predictions. For instance, if multiple docking programs predict a similar binding pose, it increases the likelihood that this pose is biologically relevant.
Conclusion
In-silico modeling provides a powerful and multifaceted approach to investigate the interactions of small molecules like this compound with their biological targets. By judiciously selecting and applying a combination of molecular docking, molecular dynamics simulations, and binding affinity prediction methods, researchers can gain valuable insights into binding mechanisms, guide the design of more potent and selective compounds, and ultimately accelerate the drug discovery process. This guide has provided a framework for such an investigation, emphasizing the importance of methodological rigor and a comparative approach to ensure the scientific integrity of the findings.
References
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
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Tomašić, T., & Mašič, L. P. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-300. [Link]
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PubChem. (n.d.). tert-Butyl (3-oxocyclopentyl)carbamate. Retrieved from [Link]
-
Tomašić, T., & Mašič, L. P. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
LAMMPS Molecular Dynamics Simulator. (2025, August 15). Sandia National Laboratories. [Link]
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Schrödinger. (n.d.). Glide. Retrieved from [Link]
-
Ahn, K., et al. (2011). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Proceedings of the National Academy of Sciences, 108(18), 7363-7368. [Link]
-
GROMACS. (n.d.). GROMACS. Retrieved from [Link]
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Collet, G., et al. (2017). The in silico identification of small molecules for protein-protein interaction inhibition in AKAP-Lbc-RhoA signaling complex. Computational Biology and Chemistry, 67, 165-173. [Link]
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Wikipedia. (n.d.). Fatty-acid amide hydrolase 1. Retrieved from [Link]
-
Li, H., et al. (2024). From Proteins to Ligands: Decoding Deep Learning Methods for Binding Affinity Prediction. Journal of Chemical Information and Modeling. [Link]
-
Sun, M., et al. (2024). Prediction of protein–ligand binding affinity via deep learning models. Briefings in Bioinformatics. [Link]
-
Swiss Institute of Bioinformatics. (n.d.). SwissDock. Retrieved from [Link]
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Kovač, A., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315-324. [Link]
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OpenEye Scientific. (n.d.). OEDocking. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Protein–Ligand Docking with GOLD. Retrieved from [Link]
-
OpenEye Scientific. (n.d.). Molecular Docking Software for Virtual Screening. Retrieved from [Link]
-
OpenEye Scientific. (n.d.). Molecular Docking Software. Retrieved from [Link]
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Moraca, F., et al. (2022). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. Journal of Medicinal Chemistry, 65(13), 8996-9014. [Link]
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OpenEye Scientific. (n.d.). Molecular Docking Software. Retrieved from [Link]
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OpenEye Scientific. (n.d.). Molecular Docking Software. Retrieved from [Link]
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OpenEye Scientific. (n.d.). Molecular Docking Software. Retrieved from [Link]
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OpenEye Scientific. (n.d.). Molecular Docking Software. Retrieved from [Link]
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Strategic Selection of Cyclopentyl Scaffolds: A Cost-Benefit Analysis of Tert-butyl (3-oxocyclopentyl)methylcarbamate
[1]
Executive Summary
This compound (CAS: 1260674-55-2) is a pivotal bifunctional building block in medicinal chemistry, particularly for introducing conformationally restricted amine motifs into CCR2 antagonists and kinase inhibitors.[1]
This guide provides a technical cost-benefit analysis between commercial acquisition and in-house synthesis . While commercial sourcing offers speed for hit-to-lead campaigns, in-house synthesis via asymmetric Michael addition is the superior strategy for scale-up and stereochemical control, offering a >60% reduction in Cost of Goods Sold (COGS) and access to enantiopure material often unavailable in standard catalogs.[1]
Technical Profile & Utility
This scaffold features a cyclopentanone ring substituted at the 3-position with a Boc-protected aminomethyl group.[1] Its value lies in its ability to desymmetrize drug molecules, providing a specific vector for hydrogen bonding while restricting the conformational flexibility of the attached pharmacophore.
| Feature | Specification |
| IUPAC Name | tert-butyl ((3-oxocyclopentyl)methyl)carbamate |
| CAS Number | 1260674-55-2 |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.28 g/mol |
| Key Reactivity | Ketone (Reductive amination, Wittig/HWE); Carbamate (Acidic deprotection) |
| Stereochemistry | Typically sold as racemic ; Chiral synthesis is possible and high-value.[1] |
Comparative Analysis: Buy vs. Make
Route A: Commercial Acquisition (The "Buy" Strategy)
-
Availability: Sourced from specialty building block vendors (e.g., Combi-Blocks, Fluorochem, BLD Pharm).
-
Cost: High. Market rates fluctuate between $80 – $150 per gram for research quantities (1–5 g).
-
Purity: Generally >95% (NMR), but often racemic .
-
Pros: Immediate implementation; zero process development time.
-
Cons: High unit cost; lack of stereocontrol; batch-to-batch variability in trace metal impurities.
Route B: In-House Synthesis (The "Make" Strategy)[1]
-
Pathway: 3-step sequence starting from cheap commodity chemicals (2-cyclopentenone and nitromethane).[1]
-
Cost: Low. Materials cost is estimated at <$15 per gram .
-
Stereocontrol: High. Use of organocatalysts allows for >90% ee.
-
Pros: Scalable; enantioselective; low COGS.
-
Cons: Requires 3 synthetic steps; handling of nitromethane (energetic considerations at kilo-scale).
Decision Matrix Visualization
Figure 1: Decision matrix for sourcing this compound based on scale and stereochemical requirements.
In-House Synthesis Protocol (The "Make" Route)
The most robust route utilizes a Michael addition of nitromethane to 2-cyclopentenone, followed by reduction and protection. This route is preferred over the degradation of 3-oxocyclopentanecarboxylic acid due to higher atom economy and cheaper starting materials.[1]
Step 1: Michael Addition (The Key Step)
-
Reagents: 2-Cyclopentenone, Nitromethane, Base (DBU or chiral organocatalyst).
-
Mechanism: Conjugate addition of the nitronate anion to the enone.
-
Note: For racemic material, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is sufficient. For chiral material, use a cinchona alkaloid-derived thiourea catalyst [1].
Step 2: Nitro Reduction[2]
-
Reagents: H₂ (balloon) / Raney Nickel OR Zn / HCl.
-
Transformation: Conversion of the nitro group (-NO₂) to the primary amine (-NH₂).[1]
-
Safety: Raney Nickel is pyrophoric; handle under inert atmosphere.
Step 3: Boc Protection
-
Reagents: Boc₂O (Di-tert-butyl dicarbonate), TEA (Triethylamine), DCM.[1]
-
Yield: Typically Quantitative (>95%).
Synthesis Workflow Diagram
Figure 2: Three-step synthetic pathway from commodity reagents to the target scaffold.[1]
Experimental Data Summary
The following data compares the performance of the "Make" route against standard commercial specifications.
| Metric | Commercial (Buy) | In-House Synthesis (Make) |
| Purity | >95% (HPLC) | >98% (After crystallization) |
| Enantiomeric Excess (ee) | Usually 0% (Racemic) | 90–99% (Catalyst dependent) [2] |
| Cost Per Gram | ~$120 | ~$12 (Materials only) |
| Lead Time | 1–2 Weeks | 3–5 Days |
| Scalability | Linear Cost | Economies of Scale |
Conclusion & Recommendation
For exploratory medicinal chemistry (mg scale), purchasing the commercial racemic building block is recommended to save time.
However, for lead optimization or process development (>5 g), the in-house synthesis is strictly superior. It provides a 10x reduction in cost and, crucially, allows for the synthesis of enantiopure material via asymmetric Michael addition—a critical factor in modern drug approval requiring defined stereoisomers.
References
-
Asymmetric Michael Addition of Nitroalkanes to Cyclic Enones. Source: Organic Letters (ACS Publications). Context: Describes the organocatalytic route to obtain high enantioselectivity (99% ee) for the precursor 3-(nitromethyl)cyclopentanone.
-
Reduction of Nitro Groups to Amines. Source: Master Organic Chemistry. Context: foundational review of reduction methods (Zn/HCl, H2/Pd) applicable to the intermediate.
-
Synthesis of Cyclopentanones. Source: Organic Chemistry Portal. Context: General methodologies for constructing substituted cyclopentanone rings.
-
Commercial Availability & Pricing (CAS 1260674-55-2). Source: Chemical Suppliers (Aggregated Data).[3] Context: Verification of commercial availability and pricing tiers for the Boc-protected amino ketone.
A Comparative Guide to the Green Synthesis of Tert-butyl (3-oxocyclopentyl)methylcarbamate
In the landscape of pharmaceutical development, the imperative to design efficient and environmentally benign synthetic routes is paramount. This guide provides a comprehensive comparison of hypothetical conventional and green synthetic approaches for Tert-butyl (3-oxocyclopentyl)methylcarbamate, a key intermediate in the synthesis of various pharmaceutically active compounds. By delving into key green chemistry metrics, this document offers researchers, scientists, and drug development professionals a framework for evaluating and improving the sustainability of their chemical processes.
The Significance of Green Chemistry in Pharmaceutical Synthesis
The pharmaceutical industry has historically been associated with large environmental footprints, often characterized by high E-factors (kilograms of waste per kilogram of product) and Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product.[1][2] Green chemistry aims to mitigate this impact by focusing on the design of products and processes that minimize the use and generation of hazardous substances.[3] This guide will utilize key green chemistry metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI) to quantitatively assess the environmental performance of the proposed synthetic routes.[4][5]
Hypothetical Synthetic Routes: A Comparative Analysis
Route 1: A Conventional Approach
A traditional synthesis might involve the protection of a commercially available starting material, followed by a series of functional group manipulations. A plausible, albeit hypothetical, conventional route is outlined below:
Caption: Hypothetical conventional synthesis of this compound.
This route, while chemically sound, presents several green chemistry challenges:
-
Use of Hazardous Reagents: Ozonolysis requires the generation of ozone, a toxic and explosive gas, and utilizes dimethyl sulfide, which has an unpleasant odor and is a regulated substance. Dichloromethane (CH2Cl2) is a suspected carcinogen and a significant environmental pollutant.[6]
-
Use of Stoichiometric Reagents: The Boc protection step utilizes di-tert-butyl dicarbonate ((Boc)2O) and triethylamine (Et3N) in stoichiometric amounts, contributing to a lower atom economy.
-
Multiple Work-up and Purification Steps: Each step would likely require aqueous work-ups and chromatographic purification, generating significant solvent and solid waste.
Route 2: A Greener Alternative
A greener approach would prioritize the use of safer solvents, catalytic methods, and a reduction in the number of synthetic steps. A proposed greener route is as follows:
Caption: Hypothetical greener synthesis of this compound.
This greener route offers several advantages:
-
Safer Reagents and Solvents: It replaces hazardous ozone and dichloromethane with hydrogen peroxide and water for the oxidation step.[7] Ethyl acetate and 2-methyltetrahydrofuran (2-MeTHF) are considered greener solvent alternatives.[8]
-
Catalytic Methods: The use of sodium tungstate and palladium on carbon as catalysts reduces the amount of waste generated compared to stoichiometric reagents.
-
Improved Atom Economy: The aminolysis step directly incorporates the amine functionality, potentially leading to a higher atom economy.
-
Greener Protecting Group Reagent: The use of a reagent like tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate (BCMP) can be a more efficient and selective method for Boc protection, potentially reducing side reactions and the need for extensive purification.[9]
Quantitative Comparison of Green Chemistry Metrics
To provide a more objective comparison, let's analyze the hypothetical green chemistry metrics for both routes.
| Metric | Conventional Route (Hypothetical) | Greener Route (Hypothetical) | Rationale for Improvement |
| Atom Economy | Lower | Higher | The greener route aims for addition reactions and catalytic processes, incorporating more atoms from the reactants into the final product.[10][11] |
| E-Factor | High (likely >50) | Lower (potentially <20) | Reduced solvent usage, elimination of stoichiometric reagents, and fewer purification steps significantly decrease the amount of waste generated per kilogram of product.[12][13][14] |
| Process Mass Intensity (PMI) | Very High (likely >100) | Lower (potentially <50) | The PMI, which considers all materials used, is drastically reduced by minimizing solvent use and avoiding large excesses of reagents.[2][15][16] |
| Solvent Selection | Dichloromethane, Pyridine | Water, Ethyl Acetate, 2-MeTHF | The greener route utilizes solvents with better safety, health, and environmental profiles, guided by solvent selection guides.[6][17] |
Experimental Protocols (Hypothetical)
The following are detailed, hypothetical step-by-step methodologies for the key transformations in both synthetic routes.
Conventional Route: Ozonolysis and Reductive Amination
Step 1: Ozonolysis of Cyclopent-3-en-1-ylmethanol
-
Dissolve cyclopent-3-en-1-ylmethanol (1.0 eq) in dichloromethane (10 volumes) in a three-neck flask equipped with a gas inlet tube and a calcium chloride drying tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
Add dimethyl sulfide (1.5 eq) dropwise at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 3-oxocyclopentanecarbaldehyde by column chromatography.
Step 2: Reductive Amination
-
To a solution of 3-oxocyclopentanecarbaldehyde (1.0 eq) in methanol (10 volumes), add hydroxylamine hydrochloride (1.1 eq) and pyridine (1.1 eq).
-
Stir the mixture at room temperature for 2 hours.
-
Add Raney Nickel (0.1 eq) and subject the mixture to a hydrogen atmosphere (50 psi).
-
Stir vigorously for 24 hours.
-
Filter the catalyst through a pad of celite and concentrate the filtrate.
-
Purify the resulting (3-oxocyclopentyl)methanamine by distillation or chromatography.
Greener Route: Catalytic Epoxidation and Aminolysis
Step 1: Catalytic Epoxidation of Cyclopent-3-en-1-ylmethanol
-
To a solution of cyclopent-3-en-1-ylmethanol (1.0 eq) in water (5 volumes), add sodium tungstate (0.02 eq).
-
Heat the mixture to 50 °C.
-
Add 30% hydrogen peroxide (1.2 eq) dropwise over 1 hour, maintaining the temperature below 60 °C.
-
Stir at 50 °C for 4 hours.
-
Cool the reaction to room temperature and extract with ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium thiosulfate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 3,4-epoxycyclopentylmethanol.
Step 2: Aminolysis of 3,4-Epoxycyclopentylmethanol
-
Charge a pressure vessel with 3,4-epoxycyclopentylmethanol (1.0 eq) and a 28% aqueous solution of ammonia (10 eq).
-
Seal the vessel and heat to 100 °C for 12 hours.
-
Cool the vessel to room temperature and carefully vent the excess ammonia.
-
Concentrate the reaction mixture under reduced pressure to remove water and excess ammonia, yielding 4-amino-3-hydroxycyclopentylmethanol.
Conclusion
This comparative guide illustrates the practical application of green chemistry principles to the synthesis of a pharmaceutical intermediate. While the presented routes for this compound are hypothetical, the analysis provides a clear rationale for prioritizing greener methodologies. By focusing on catalytic processes, safer solvents, and improved atom economy, researchers can significantly reduce the environmental impact of their syntheses. The adoption of green chemistry metrics like Atom Economy, E-Factor, and PMI is crucial for quantifying these improvements and driving the pharmaceutical industry towards a more sustainable future.[3][18]
References
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A Comparative Guide to the Scalable Synthesis of Tert-butyl (3-oxocyclopentyl)methylcarbamate
Introduction: The Significance of a Key Building Block
Tert-butyl (3-oxocyclopentyl)methylcarbamate is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its unique structural motif, featuring a cyclopentanone core and a protected aminomethyl side chain, makes it a valuable building block for drug discovery and development. The scalability of its synthesis is of paramount importance for ensuring a reliable and cost-effective supply chain for the production of life-saving therapeutics. This guide provides a comparative analysis of two potential scalable synthetic routes to this key intermediate, offering insights into their respective advantages and disadvantages from a process chemistry perspective. While a direct, publicly documented, large-scale synthesis of this specific molecule is not extensively reported, this guide constructs and evaluates two scientifically sound and plausible routes based on established chemical transformations and patent literature for analogous structures.
Route 1: Reductive Amination of a Keto-Aldehyde Precursor
This linear synthesis approach focuses on the construction of the aminomethyl side chain on a pre-existing cyclopentanone core. The key transformation is a reductive amination, a widely used and generally scalable method for C-N bond formation.
Synthetic Pathway Overview
The synthesis commences with the commercially available 3-oxocyclopentane-1-carboxylic acid. This route involves the reduction of the carboxylic acid to the corresponding aldehyde, followed by reductive amination with methylamine and subsequent protection of the resulting secondary amine with a tert-butoxycarbonyl (Boc) group.
Caption: Synthetic workflow for Route 1 via reductive amination.
Mechanistic Insights
The cornerstone of this route is the direct reductive amination of the intermediate keto-aldehyde with methylamine. This reaction proceeds through the in-situ formation of an iminium ion, which is then reduced by a mild hydride source, typically sodium triacetoxyborohydride (NaBH(OAc)₃)[1]. The use of NaBH(OAc)₃ is advantageous for scalability as it is a stable, non-pyrophoric solid that is selective for the reduction of iminium ions in the presence of other carbonyl groups.
The initial reduction of the carboxylic acid to the aldehyde is a critical step. A common laboratory method involves conversion to an acid chloride followed by Rosenmund reduction. For larger scale operations, alternative, more direct methods or other selective reducing agents would be preferable to avoid the use of heterogeneous catalysts under high pressure.
The final Boc-protection of the secondary amine is a standard and highly efficient transformation, typically employing di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base[2]. This reaction is generally high-yielding and amenable to large-scale production.
Experimental Protocol (Representative)
Step 1: Synthesis of 3-Oxocyclopentane-1-carbaldehyde To a solution of 3-oxocyclopentane-1-carboxylic acid (1.0 eq) in a suitable solvent such as THF, is added oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C. The reaction is stirred for 2 hours at room temperature. The solvent is removed under reduced pressure. The crude acid chloride is then dissolved in toluene and subjected to hydrogenation (H₂, 1 atm) in the presence of a poisoned palladium catalyst (e.g., Lindlar's catalyst) until the reaction is complete as monitored by TLC. After filtration of the catalyst, the solvent is removed to yield the crude aldehyde.
Step 2: Synthesis of (3-Oxocyclopentyl)methanamine The crude 3-oxocyclopentane-1-carbaldehyde (1.0 eq) is dissolved in a chlorinated solvent such as dichloromethane. Methylamine (2.0 eq, as a solution in THF or as a gas) is added, followed by the portion-wise addition of sodium triacetoxyborohydride (1.5 eq) at 0 °C. The reaction is stirred at room temperature for 12-18 hours. Upon completion, the reaction is quenched with aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated to give the crude secondary amine.
Step 3: Synthesis of this compound The crude (3-oxocyclopentyl)methanamine (1.0 eq) is dissolved in a suitable solvent like dichloromethane. A base such as triethylamine (1.5 eq) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (1.1 eq) at 0 °C. The reaction is allowed to warm to room temperature and stirred for 4-6 hours. The reaction mixture is then washed with water and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography or crystallization to afford the final product.
Scalability Analysis
| Parameter | Assessment | Rationale |
| Yield | Moderate to Good | Reductive amination and Boc protection are typically high-yielding. The initial reduction of the carboxylic acid can be challenging to optimize for high yield on a large scale. |
| Cost of Reagents | Moderate | While the starting material is relatively inexpensive, reagents like sodium triacetoxyborohydride and palladium catalysts can contribute significantly to the cost at scale. |
| Process Safety | Good | The use of a stable reducing agent like NaBH(OAc)₃ is a significant safety advantage. Hydrogenation requires specialized equipment for large-scale operations. |
| Throughput | Moderate | This is a multi-step linear synthesis, which can impact overall cycle time. Each step requires work-up and purification. |
| Environmental Impact | Moderate | The use of chlorinated solvents and the disposal of catalyst and boron-containing byproducts need to be considered. |
Route 2: Curtius Rearrangement Followed by N-Alkylation
This alternative approach builds the aminomethyl group from a carboxylic acid precursor via a Curtius rearrangement, followed by the introduction of the methyl group. This route avoids the direct handling of a potentially unstable keto-aldehyde intermediate.
Synthetic Pathway Overview
This synthesis also begins with 3-oxocyclopentane-1-carboxylic acid. The key steps involve the conversion of the carboxylic acid to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate. The isocyanate is trapped with tert-butanol to give the N-Boc protected primary amine, which is subsequently methylated.
Caption: Synthetic workflow for Route 2 via Curtius rearrangement.
Mechanistic Insights
The Curtius rearrangement is a powerful method for converting carboxylic acids into primary amines with the loss of one carbon atom[3][4]. The reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate with the extrusion of nitrogen gas. The isocyanate is a versatile intermediate that can be trapped with various nucleophiles. In this route, trapping with tert-butanol directly installs the Boc protecting group. A common reagent for this one-pot transformation is diphenylphosphoryl azide (DPPA).
The final N-methylation of the Boc-protected amine can be achieved using a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride[5]. This step requires careful control of stoichiometry to avoid dialkylation.
Experimental Protocol (Representative)
Step 1 & 2: Synthesis of Tert-butyl (3-oxocyclopentyl)carbamate via One-Pot Curtius Rearrangement To a solution of 3-oxocyclopentane-1-carboxylic acid (1.0 eq) in an inert solvent such as toluene, is added triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA, 1.1 eq). The mixture is stirred at room temperature for 1 hour. Tert-butanol (2.0 eq) is then added, and the reaction mixture is heated to reflux for 3-4 hours until the evolution of nitrogen ceases. The reaction is cooled, washed with aqueous sodium bicarbonate and brine, dried, and concentrated. The crude product is purified by chromatography.
Step 3: N-Methylation of Tert-butyl (3-oxocyclopentyl)carbamate To a solution of tert-butyl (3-oxocyclopentyl)carbamate (1.0 eq) in a dry, aprotic solvent like THF, is added sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the dropwise addition of methyl iodide (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is carefully quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.
Scalability Analysis
| Parameter | Assessment | Rationale |
| Yield | Good | One-pot Curtius rearrangements are often high-yielding. N-methylation yields can be variable and require careful optimization to minimize byproducts. |
| Cost of Reagents | High | Diphenylphosphoryl azide (DPPA) is a relatively expensive reagent, which can be a significant cost driver on a large scale. Sodium hydride and methyl iodide are also reagents that require careful handling and have associated costs. |
| Process Safety | Moderate to Poor | The use of azides (DPPA) poses a potential explosion hazard, especially on a large scale, and requires strict temperature control. Sodium hydride is highly flammable and reactive. Methyl iodide is a toxic and volatile reagent. |
| Throughput | Moderate | Although the first two steps can be combined in a one-pot procedure, the N-methylation step adds to the overall process time. The use of hazardous reagents may necessitate longer processing times for safety reasons. |
| Environmental Impact | Moderate | The use of toluene and ethereal solvents, as well as the disposal of phosphorus-containing byproducts and excess methylating agents, are environmental considerations. |
Comparative Analysis and Recommendation
| Feature | Route 1: Reductive Amination | Route 2: Curtius Rearrangement |
| Overall Yield | Moderate to Good | Good |
| Scalability | More Favorable | Less Favorable |
| Safety Profile | Good | Poor |
| Cost-Effectiveness | Potentially better at scale | Higher reagent costs |
| Key Challenge | Scalable aldehyde synthesis | Safe handling of azides and strong bases |
Recommendation:
For the large-scale industrial synthesis of this compound, Route 1, utilizing reductive amination, is the more promising and recommended approach.
The primary driver for this recommendation is the significantly better safety profile. The avoidance of energetic azide intermediates and highly reactive reagents like sodium hydride makes Route 1 inherently more suitable for a manufacturing environment. While the initial reduction of the carboxylic acid to the aldehyde presents a process optimization challenge, it is a more manageable problem from a safety and engineering perspective than handling large quantities of DPPA.
The cost of goods for Route 1 is also likely to be more favorable at scale, despite the use of a palladium catalyst and a borohydride reagent. The high cost of DPPA in Route 2 is a significant drawback.
While Route 2 may offer good yields on a laboratory scale, the operational complexities and inherent hazards associated with the Curtius rearrangement and N-methylation with sodium hydride make it a less attractive option for robust, safe, and cost-effective manufacturing. Further process development for Route 1 should focus on optimizing a scalable and cost-effective method for the synthesis of the 3-oxocyclopentane-1-carbaldehyde intermediate.
References
- (Referenced for general knowledge of reductive amination) A one-pot selective synthesis of N-Boc protected secondary amines. PMC.
- (Referenced for general knowledge of Boc protection) Boc-Protected Amino Groups. Organic Chemistry Portal.
- (Referenced for general knowledge of Curtius rearrangement) Curtius Rearrangement. Organic Chemistry Portal.
- (Referenced for general knowledge of Curtius rearrangement)
- (Referenced for general knowledge of N-methylation) On the selective N-methylation of BOC-protected amino acids. PubMed.
-
(Referenced for general knowledge of reductive amination) A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - PMC. [Link]
-
(Referenced for general knowledge of Boc protection) Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]
-
(Referenced for general knowledge of Curtius rearrangement) Curtius Rearrangement - Organic Chemistry Portal. [Link]
-
(Referenced for general knowledge of Curtius rearrangement) The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC. [Link]
-
(Referenced for general knowledge of N-methylation) On the selective N-methylation of BOC-protected amino acids - PubMed. [Link]
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A Senior Application Scientist's Guide to Tert-butyl (3-oxocyclopentyl)methylcarbamate: A Versatile Building Block in Modern Drug Discovery
We will delve into the synthesis of Tert-butyl (3-oxocyclopentyl)methylcarbamate, explore its key physicochemical properties, and identify relevant commercial alternatives. Crucially, this guide will also furnish you with detailed experimental protocols to conduct your own comparative analyses, ensuring you can make data-driven decisions for your specific research needs.
Introduction to this compound: A Scaffold for Innovation
This compound belongs to a class of carbamate-protected cyclic amines that are invaluable in the synthesis of complex molecules. The cyclopentanone core provides a rigid scaffold that can be strategically functionalized, while the Boc-protected secondary amine offers a stable yet readily cleavable handle for subsequent synthetic transformations. This combination of features makes it a promising starting material for the synthesis of a variety of bioactive molecules, including kinase inhibitors and other targeted therapeutics.[1]
The tert-butyloxycarbonyl (Boc) protecting group is widely favored in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions, allowing for orthogonal protection strategies in multi-step syntheses.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₃ | PubChem[3] |
| Molecular Weight | 199.25 g/mol | PubChem[3] |
| IUPAC Name | tert-butyl N-(3-oxocyclopentyl)carbamate | PubChem[3] |
| CAS Number | 847416-99-3 | PubChem[3] |
| Appearance | White to off-white solid | (Typical for similar compounds) |
| Solubility | Soluble in many organic solvents | (Inferred from structure) |
GHS Hazard Information
It is crucial to be aware of the potential hazards associated with any chemical.
| Hazard Statement | Description |
| H302 | Harmful if swallowed[3] |
| H315 | Causes skin irritation[3] |
| H319 | Causes serious eye irritation[3] |
| H335 | May cause respiratory irritation[3] |
Synthesis of this compound: An Experimental Protocol
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target molecule.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-(Methylamino)cyclopentanone
-
Reaction Setup: To a solution of 3-aminocyclopentanone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (2.2 eq) at 0 °C.
-
N-Methylation: Add methyl iodide (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-(methylamino)cyclopentanone. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the crude 3-(methylamino)cyclopentanone (1.0 eq) in a suitable solvent like DCM.
-
Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution. If the reaction is sluggish, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Commercial Alternatives for Benchmarking
A crucial aspect of evaluating a building block is to compare its performance against commercially available alternatives. For this compound, relevant alternatives can be categorized into two main groups:
-
Other Cyclopentanone-Based Building Blocks: These compounds share the same core scaffold but may have different protecting groups or substitution patterns.
-
Other Carbamate Protecting Groups on the Same Scaffold: This allows for a direct comparison of the influence of the protecting group on the compound's properties and reactivity.
Representative Commercial Alternatives
| Compound Name | Structure | Key Differentiator | Potential Application |
| N-Boc-3-aminocyclopentanone | Primary amine (different reactivity) | Synthesis of diverse substituted cyclopentylamines | |
| N-Cbz-3-aminocyclopentanone | Cbz protecting group (different deprotection conditions) | Orthogonal synthesis strategies | |
| Tert-butyl (3-oxocyclobutyl)methylcarbamate | Cyclobutane core (different ring strain and conformation) | Exploration of different carbocyclic scaffolds |
Framework for Experimental Comparison
To provide a robust benchmark, a series of experiments should be conducted to compare this compound with its chosen commercial alternatives. The following protocols outline key performance indicators and the methodologies to measure them.
Synthesis Efficiency and Purity
The efficiency of incorporating the building block into a target molecule is a primary concern. A model reaction, such as a reductive amination or an aldol condensation, should be performed with the target compound and its alternatives.
Caption: Workflow for a comparative reductive amination reaction.
Experimental Protocol: Comparative Reductive Amination
-
Reaction Setup: In separate vials, dissolve this compound and each commercial alternative (1.0 eq) in 1,2-dichloroethane (DCE).
-
Addition of Reagents: To each vial, add a representative aldehyde (e.g., benzaldehyde, 1.1 eq) followed by sodium triacetoxyborohydride (1.5 eq).
-
Reaction and Monitoring: Stir the reactions at room temperature for 12 hours. Monitor the progress by TLC or LC-MS.
-
Work-up and Analysis: Quench the reactions with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Data Collection: Determine the crude yield of each reaction. Purify a small sample of each product by column chromatography and determine the isolated yield and purity by ¹H NMR and LC-MS.
Data to be Collected in a Comparative Table:
| Building Block | Crude Yield (%) | Isolated Yield (%) | Purity (by LC-MS, %) |
| This compound | |||
| Alternative 1 | |||
| Alternative 2 |
Stability Assessment
The stability of the Boc-protecting group under various conditions is critical for its utility in multi-step synthesis.
Experimental Protocol: Comparative Stability Study
-
Sample Preparation: Prepare solutions of this compound and its alternatives in a range of common solvents and conditions (e.g., acidic, basic, nucleophilic).
-
Incubation: Incubate the solutions at room temperature and at an elevated temperature (e.g., 50 °C).
-
Analysis: At various time points (e.g., 1, 4, 12, 24 hours), take an aliquot from each solution and analyze by LC-MS to determine the percentage of the compound remaining.
Data to be Collected in a Comparative Table:
| Building Block | % Remaining after 24h (Acidic) | % Remaining after 24h (Basic) | % Remaining after 24h (Nucleophilic) |
| This compound | |||
| Alternative 1 | |||
| Alternative 2 |
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid cyclopentanone core and the adaptable Boc-protected secondary amine provide a powerful platform for the synthesis of complex molecular architectures. While direct comparative data with commercial alternatives is sparse, this guide provides the necessary synthetic protocols and experimental frameworks to empower researchers to conduct their own rigorous benchmarking. By systematically evaluating synthesis efficiency, purity, and stability against relevant alternatives, scientists can make informed decisions and accelerate their drug discovery programs.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
PubChem. tert-Butyl (3-oxocyclopentyl)carbamate. Available at: [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available at: [Link]
- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
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Safety Operating Guide
Navigating the Disposal of Tert-butyl (3-oxocyclopentyl)methylcarbamate: A Comprehensive Guide for Laboratory Professionals
Hazard Assessment and Classification: Understanding the Risks
Tert-butyl (3-oxocyclopentyl)methylcarbamate belongs to the carbamate family of organic compounds. Carbamates are widely used as insecticides, herbicides, and fungicides, and while their toxicity can vary, they are generally regulated as hazardous waste due to their potential impact on human health and the environment.[1] It is crucial to handle this compound with the understanding that it may possess similar hazards to other carbamates, which can include skin, eye, and respiratory irritation.[2]
Key Potential Hazards of Carbamate Compounds:
-
Irritation: May cause irritation to the skin, eyes, and respiratory system.[2]
-
Toxicity: Some carbamates are known to be toxic and can have adverse effects on the nervous system.[3]
-
Environmental Hazard: Improper disposal can lead to contamination of soil and water.[4]
Due to these potential hazards, this compound should be managed as a hazardous waste, adhering to all local, state, and federal regulations.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is not merely a suggestion but a critical safety measure to prevent exposure.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To avoid inhalation of dust or vapors.[4][5] |
Spill Management: A Calm and Controlled Response
Accidents happen, but a prepared response can mitigate the risks associated with a chemical spill.
In the event of a spill of this compound:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a designated, labeled waste container.[5][6] For a liquid spill, use an inert absorbent material to contain and collect the substance.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose: All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste.
The Disposal Protocol: A Step-by-Step Approach
The guiding principle for the disposal of this compound is that it should not enter the environment.[4] Sewer and landfill disposal are not appropriate.[4] The recommended method of disposal is through a licensed chemical waste disposal company.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal.
-
Dedicated Waste Container: Designate a specific, clearly labeled, and chemically compatible container for this compound waste.
-
Labeling: The label should include the full chemical name, the words "Hazardous Waste," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.
Step 2: Secure Storage
While awaiting pickup by a licensed waste disposal service, the collected waste must be stored safely.
-
Location: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Container Integrity: Ensure the container is kept closed and in good condition to prevent leaks or spills.[4]
Step 3: Arranging for Disposal
The final and most critical step is to ensure the waste is handled by professionals.
-
Licensed Professional Waste Disposal Service: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed and reputable chemical waste disposal company.[5]
-
Documentation: Maintain all necessary documentation related to the waste disposal, as required by your institution and regulatory bodies.
Disposal Decision Workflow
Caption: A workflow for the safe handling and disposal of this compound.
Regulatory Context: Adherence to EPA Guidelines
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1] Carbamate wastes are specifically addressed in these regulations due to their toxicity.[1] The EPA has established Land Disposal Restrictions (LDRs) which may require specific treatment standards for carbamate wastes before they can be land disposed.[7] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common and effective treatment method for such wastes.[5]
By following the procedures outlined in this guide and working closely with your institution's EHS department, you can ensure that your laboratory practices remain compliant with all relevant regulations and contribute to a culture of safety and environmental responsibility.
References
-
Capot Chemical Co., Ltd. MSDS of tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate. [Link]
-
New Jersey Department of Health. Right to Know - Hazardous Substance Fact Sheet. [Link]
-
Alfa Aesar. tert-Butyl carbamate - SAFETY DATA SHEET. [Link]
-
Chemcas. Tert Butyl N 1r 3 Oxocyclopentyl Carbamate – Safety Data Sheet (SDS) Download. [Link]
-
Federal Register. Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. [Link]
-
U.S. EPA. Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions. [Link]
-
U.S. EPA. EPA Issues Rule on Carbamate Wastes. [Link]
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- 4. chemicalbook.com [chemicalbook.com]
- 5. capotchem.cn [capotchem.cn]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl (3-oxocyclopentyl)methylcarbamate
This document provides essential, immediate safety and logistical information for the handling of Tert-butyl (3-oxocyclopentyl)methylcarbamate (CAS No. 847416-99-3). The protocols herein are designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven insights to ensure the highest standards of laboratory safety.
Hazard Analysis: Understanding the Imperative for Protection
This compound is a compound for which comprehensive toxicological data is still being developed. However, aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information and data from structurally related carbamates highlight significant potential hazards. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1]
The decision to mandate specific Personal Protective Equipment (PPE) is directly informed by this hazard profile. The core principle is to establish a barrier between the researcher and the chemical, mitigating the risk of exposure. According to GHS classifications, this compound is known to cause skin and serious eye irritation, may cause respiratory irritation, and is considered harmful if swallowed.[2] Carbamates as a class can also exhibit neurological effects and may pose long-term health risks.[3] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of a self-validating safety system.
| Hazard Classification | Potential Effect | Source |
| Acute Toxicity, Oral | Harmful if swallowed. | [2] |
| Skin Corrosion/Irritation | Causes skin irritation. | [2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [2] |
| Specific Target Organ Toxicity | May cause respiratory tract irritation. | [2] |
The Primary Defense: Selecting and Using Personal Protective Equipment
The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed. The following provides a detailed breakdown of the minimum required PPE.
Skin and Body Protection
Contact with skin is a primary exposure risk. Protective clothing must be worn to prevent any possibility of skin contact.[4]
-
Laboratory Coat: A standard lab coat is the first layer of defense. For procedures with a higher risk of splashes or spills, a chemically resistant apron worn over the lab coat is advisable.[1]
-
Gloves: Chemically impermeable gloves are mandatory.[4] Due to the lack of specific breakthrough time data for this compound, selecting gloves made of nitrile or neoprene is a sound starting point. It is critical to observe the following best practices:
-
Double Gloving: For handling concentrated amounts or during procedures with a high risk of contamination, wearing two pairs of gloves is recommended.
-
Regular Changes: Change gloves immediately if you suspect contamination. Do not wait for visible signs of degradation. Never wear gloves outside of the laboratory area.
-
Proper Removal: Remove gloves without touching the outer surface with bare skin and dispose of them in the designated hazardous waste container.
-
-
Full Body Protection: For large-scale operations or situations with a significant risk of aerosol or splash generation, chemically resistant coveralls should be worn.[1] All protective clothing that becomes contaminated should be removed immediately and decontaminated or disposed of as hazardous waste.[5]
Eye and Face Protection
This compound is classified as causing serious eye irritation.[2] Therefore, robust eye and face protection is non-negotiable.
-
Safety Goggles: Chemical splash goggles that fit tightly against the face are required.[1] Standard safety glasses with side shields do not provide adequate protection from splashes and are not sufficient.[1]
-
Face Shield: When handling larger quantities or during any operation with a high potential for splashing (e.g., transfers, solution preparations), a face shield must be worn in addition to chemical splash goggles to protect the entire face.[1]
Respiratory Protection
Inhalation of dust or aerosols can cause respiratory tract irritation.[2] All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood or a ventilated enclosure to minimize airborne concentrations.[4][6]
-
Fume Hood: The primary method for controlling respiratory exposure. Ensure the sash is at the appropriate height to maintain proper airflow.
-
Respirators: If engineering controls like a fume hood are not available or are insufficient to control exposure, respiratory protection is required.[7]
-
For nuisance dust, a NIOSH-approved N95, P95, or P100 particulate respirator may be used.[8]
-
For higher-level protection, especially if vapors may be present, a respirator with combination cartridges (e.g., OV/AG/P99) is necessary.[8]
-
All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit testing, in accordance with OSHA 29 CFR 1910.134.
-
Operational Plan: Step-by-Step Safety Protocols
Adherence to a strict operational workflow is essential for minimizing exposure risk. The following diagram and steps outline a safe handling protocol.
Sources
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- 2. tert-Butyl (3-oxocyclopentyl)carbamate | C10H17NO3 | CID 53427213 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
